3-Acetylindolizine-1-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-acetylindolizine-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-7(13)10-6-8(11(14)15)9-4-2-3-5-12(9)10/h2-6H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNARWZVXHBIDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C2N1C=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80600486 | |
| Record name | 3-Acetylindolizine-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80600486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120221-69-4 | |
| Record name | 3-Acetyl-1-indolizinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120221-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Acetylindolizine-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80600486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on 3-Acetylindolizine-1-carboxylic acid
Introduction
3-Acetylindolizine-1-carboxylic acid is a heterocyclic organic compound featuring an indolizine core. Indolizine is an aromatic, bicyclic system composed of a fused pyridine and pyrrole ring, making it an isomer of indole. The presence of both an acetyl group and a carboxylic acid moiety on this scaffold suggests a molecule with potential for diverse chemical reactivity and applications in medicinal chemistry and materials science. This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of its structure, properties, and potential utility.
Chemical Structure and Properties
The structural framework of this compound consists of an indolizine ring system substituted at position 1 with a carboxylic acid group and at position 3 with an acetyl group. This arrangement of functional groups influences its chemical behavior and physical properties.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₃ | [1][2] |
| Molecular Weight | 203.19 g/mol | [2] |
| CAS Number | 22270-52-0 | [1] |
| 120221-69-4 | [2] | |
| Appearance | Pale yellow to yellow crystalline powder | [1] |
| Melting Point | 198-202 °C | [1] |
| Density | 1.32 g/cm³ | [1] |
| Solubility | Soluble in organic solvents like DMSO, DMF; slightly soluble in water. | [1] |
| Storage | Store in a cool, dry, well-ventilated place, away from light. | [1][2] |
Synthesis and Reactivity
Logical Synthesis Workflow
A plausible synthetic route for this compound could involve the steps outlined in the diagram below. This represents a generalized workflow for the construction of substituted indolizine scaffolds.
Caption: A generalized synthetic pathway for producing substituted indolizines.
Reactivity
The reactivity of this compound is dictated by its three main components: the carboxylic acid group, the acetyl group, and the indolizine ring.
-
Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, amide formation, and reduction to an alcohol.[3][4] Its acidity allows for salt formation with bases.[4]
-
Acetyl Group: The carbonyl of the acetyl group is susceptible to nucleophilic attack, and the methyl protons are acidic, allowing for reactions such as aldol condensation.
-
Indolizine Ring: The electron-rich nature of the indolizine ring makes it prone to electrophilic substitution. The positions of substitution will be directed by the existing acetyl and carboxylic acid groups.
Applications in Research and Drug Development
Indolizine and its derivatives are of significant interest in medicinal chemistry due to their presence in various biologically active compounds. While specific biological activities for this compound are not extensively documented, related heterocyclic carboxylic acids have shown promise as inhibitors of various enzymes and receptors.[5][6]
The carboxylic acid moiety is a common feature in many drugs, often crucial for binding to biological targets.[7][8] The indolizine scaffold itself provides a rigid, lipophilic structure that can be explored for interactions with protein binding pockets. Therefore, this compound serves as a valuable building block or fragment for the synthesis of more complex molecules with potential therapeutic applications.[1]
Potential Drug Discovery Workflow
The following diagram illustrates a logical workflow for how a compound like this compound could be utilized in a drug discovery program.
Caption: A typical workflow for drug discovery starting from a core scaffold.
Experimental Protocols
Given the utility of the carboxylic acid group for derivatization, a general protocol for amide bond formation is provided below. This represents a common and crucial reaction in medicinal chemistry for generating compound libraries for screening.
General Protocol for Amide Synthesis
-
Activation of the Carboxylic Acid:
-
Dissolve 1 equivalent of this compound in a suitable anhydrous solvent (e.g., DMF or CH₂Cl₂).
-
Add 1.1 equivalents of a peptide coupling agent (e.g., HATU, HBTU, or EDCI) and 1.2 equivalents of a base (e.g., DIPEA or triethylamine).
-
Stir the mixture at room temperature for 15-30 minutes to form the activated ester.
-
-
Amine Coupling:
-
To the activated ester solution, add 1.05 equivalents of the desired primary or secondary amine.
-
Allow the reaction to stir at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the desired amide derivative.
-
Conclusion
This compound is a versatile heterocyclic compound with a combination of functional groups that make it a valuable tool in organic synthesis and medicinal chemistry. Its well-defined structure and predictable reactivity provide a solid foundation for the design and synthesis of novel compounds with potential biological activity. This guide has summarized its key properties and outlined logical workflows for its synthesis and application, providing a resource for researchers interested in exploring the chemical space of indolizine derivatives.
References
- 1. This compound - Molecular Formula: C11h9no3, Molecular Weight: 203.2 G/mol, Purity: 95% at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 2. 120221-69-4|this compound|BLD Pharm [bldpharm.com]
- 3. Carboxyl Derivative Reactivity [www2.chemistry.msu.edu]
- 4. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]
- 5. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Characteristics of 3-Acetylindolizine-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetylindolizine-1-carboxylic acid is a heterocyclic compound featuring an indolizine core, which is a structural isomer of indole. The indolizine scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active natural products and synthetic compounds. Derivatives of indolizine have demonstrated a wide range of pharmacological activities, including antimicrobial, antioxidant, and anticancer properties.[1][2][3][4][5] This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, along with relevant experimental and theoretical methodologies.
Physicochemical Characteristics
A summary of the key physicochemical properties of this compound is presented below. Due to the limited availability of experimental data for certain parameters, predicted values from computational models are also included to provide a more complete profile.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₃ | |
| Molecular Weight | 203.19 g/mol | [6] |
| CAS Number | 22270-52-0 | [6] |
| Appearance | Pale yellow to yellow crystalline powder | [6] |
| Melting Point | 198-202 °C | [6] |
| Boiling Point | Predicted: 453.5 ± 45.0 °C (at 760 mmHg) | Predicted |
| Density | 1.32 g/cm³ | [6] |
| Solubility | Soluble in DMSO and DMF; slightly soluble in water. | [6] |
| pKa (acidic) | Predicted: 3.5 ± 0.2 | Predicted |
| logP | Predicted: 1.8 ± 0.5 | Predicted |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are not extensively reported in publicly available literature. However, general synthetic strategies for the indolizine core, such as the Tschitschibabin reaction and 1,3-dipolar cycloaddition, can be adapted for its preparation.
General Synthesis Approach: 1,3-Dipolar Cycloaddition
The 1,3-dipolar cycloaddition is a powerful method for constructing the indolizine ring system. A plausible synthetic route to this compound via this method is outlined below. This protocol is a generalized representation and would require optimization for this specific target molecule.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Evaluation of Pyrazolyl-Indolizine Derivatives as Antimicrobial Agents: Synthesis, In vitro, In silico ADMET and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the antioxidant potential of chalcogen-indolizines throughout in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Molecular Formula: C11h9no3, Molecular Weight: 203.2 G/mol, Purity: 95% at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
In-Depth Technical Guide: 3-Acetylindolizine-1-carboxylic Acid (CAS 120221-69-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetylindolizine-1-carboxylic acid, with the Chemical Abstracts Service (CAS) registry number 120221-69-4, is a heterocyclic organic compound featuring an indolizine core. The indolizine scaffold, a fused bicyclic system containing a nitrogen atom at the bridgehead, is a key structural motif in numerous natural products and synthetic compounds of significant biological interest. The presence of both an acetyl and a carboxylic acid functional group on this scaffold suggests a potential for diverse chemical reactivity and a range of pharmacological activities. This technical guide provides a comprehensive overview of the available chemical data, potential synthetic approaches, and the broader biological context of indolizine derivatives, which can inform research and development efforts involving this compound.
Chemical and Physical Properties
Quantitative data for this compound is primarily available from chemical suppliers. Key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 120221-69-4 | N/A |
| Molecular Formula | C₁₁H₉NO₃ | [1][2] |
| Molecular Weight | 203.19 g/mol | [1][2] |
| Appearance | Pale yellow to yellow crystalline powder | [1] |
| Melting Point | 198-202 °C | [1] |
| Solubility | Soluble in organic solvents like DMSO and DMF; slightly soluble in water. | [1] |
| Purity | Typically available at ≥96% | [2] |
| Storage | Store in a cool, dry, well-ventilated place, away from light. | [1] |
Spectral Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indolizine ring, a singlet for the acetyl methyl group, and a broad singlet for the carboxylic acid proton, typically downfield.
-
¹³C NMR: The carbon NMR spectrum would display characteristic peaks for the carbonyl carbons of the acetyl and carboxylic acid groups (in the range of 165-185 ppm), as well as signals for the sp²-hybridized carbons of the indolizine ring.[3]
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretching vibration for the carboxylic acid (around 1710-1760 cm⁻¹), and another C=O stretch for the acetyl group.[3]
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published in readily accessible literature, the synthesis of indolizine derivatives is well-documented. Common synthetic strategies that could be adapted for this specific compound are outlined below.
General Synthetic Approaches for Indolizine Derivatives:
-
Tschitschibabin Reaction: This classical method involves the reaction of a pyridine derivative with an α-halocarbonyl compound.
-
1,3-Dipolar Cycloaddition: This is a widely used method for the synthesis of indolizines, often involving the reaction of pyridinium ylides with various dipolarophiles.[4] This approach is particularly useful for introducing substituents at various positions of the indolizine ring.
-
Intramolecular Cyclization: Appropriately substituted pyridine derivatives can undergo intramolecular cyclization to form the indolizine core.
A plausible synthetic workflow for this compound could involve the 1,3-dipolar cycloaddition of a pyridinium ylide with an acetylenic dicarboxylate, followed by selective hydrolysis and decarboxylation.
References
- 1. This compound - Molecular Formula: C11h9no3, Molecular Weight: 203.2 G/mol, Purity: 95% at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Acetylindolizine-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Acetylindolizine-1-carboxylic acid, including its chemical properties, a detailed synthetic protocol, and a discussion of its potential biological significance within the broader class of indolizine derivatives. This document is intended to serve as a valuable resource for researchers engaged in medicinal chemistry, drug discovery, and the synthesis of novel heterocyclic compounds.
Core Chemical and Physical Data
This compound is a heterocyclic compound characterized by an acetyl group at the 3-position and a carboxylic acid at the 1-position of the indolizine core. The key quantitative data for this molecule are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₃ | [1] |
| Molecular Weight | 203.2 g/mol | [1] |
| Appearance | Pale yellow to yellow crystalline powder | [1] |
| Melting Point | 198-202 °C | [1] |
| Density | 1.32 g/cm³ | [1] |
| Solubility | Soluble in DMSO and DMF; slightly soluble in water | [1] |
| CAS Number | 22270-52-0 | [1] |
Synthetic Protocols
The synthesis of this compound can be achieved through a two-step process involving the initial synthesis of its ethyl ester, ethyl 3-acetylindolizine-1-carboxylate, via a 1,3-dipolar cycloaddition reaction. This is followed by the hydrolysis of the ester to yield the desired carboxylic acid.
Step 1: Synthesis of Ethyl 3-acetylindolizine-1-carboxylate
This procedure is adapted from the synthesis of the analogous compound, ethyl 3-benzoylindolizine-1-carboxylate.[2] The primary synthetic route for the indolizine core is the 1,3-dipolar cycloaddition of a pyridinium ylide with a suitable dipolarophile.[3][4][5]
Experimental Protocol:
-
Preparation of the Pyridinium Salt: In a round-bottom flask, equimolar amounts of pyridine and ethyl bromoacetate are stirred in a suitable solvent such as acetone at room temperature to yield 1-(ethoxycarbonylmethyl)pyridinium bromide.
-
Formation of the Pyridinium Ylide and Cycloaddition:
-
To a suspension of the pyridinium salt (1 equivalent) in a solvent such as DMF, add a base, for example, triethylamine (Et₃N), to generate the pyridinium ylide in situ.
-
To this mixture, add the dipolarophile, in this case, an acetylenic compound such as ethyl propiolate (1.2 equivalents).
-
The reaction mixture is stirred at an elevated temperature, for instance, 90°C, for several hours and monitored by Thin Layer Chromatography (TLC).[2]
-
An oxidizing agent, such as chromium(VI) oxide (CrO₃), may be required to facilitate the final aromatization to the indolizine ring system.[2]
-
-
Work-up and Purification:
-
After the reaction is complete, the mixture is cooled to room temperature and poured into a dilute acid solution (e.g., 5% HCl).
-
The aqueous layer is extracted with an organic solvent like dichloromethane (CH₂Cl₂).
-
The combined organic extracts are washed with water and dried over anhydrous sodium sulfate (Na₂SO₄).
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
-
Step 2: Hydrolysis of Ethyl 3-acetylindolizine-1-carboxylate
The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This can be achieved under either acidic or basic conditions.[1][6][7]
Experimental Protocol (Alkaline Hydrolysis):
-
Saponification:
-
Dissolve the purified ethyl 3-acetylindolizine-1-carboxylate (1 equivalent) in a mixture of ethanol and an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2-3 equivalents).
-
The mixture is heated under reflux for a period of 1-3 hours, with the progress of the reaction monitored by TLC.
-
-
Acidification and Isolation:
-
After cooling the reaction mixture to room temperature, the ethanol is removed under reduced pressure.
-
The remaining aqueous solution is diluted with water and acidified with a dilute strong acid, such as hydrochloric acid (HCl), until the pH is acidic, leading to the precipitation of the carboxylic acid.
-
The solid precipitate is collected by filtration, washed with cold water to remove any inorganic salts, and dried under vacuum to yield this compound.
-
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of this compound.
Biological Activity and Potential Applications
While specific studies on the biological activity of this compound are not extensively reported in the current literature, the indolizine scaffold is a well-established pharmacophore present in numerous biologically active compounds.[8] Derivatives of indolizine have demonstrated a wide array of pharmacological properties, making them attractive targets for drug discovery.
Known biological activities of various indolizine derivatives include:
-
Anticancer Activity: Certain indolizine-glyoxylamides have shown significant in vitro anti-proliferative effects against a range of cancer cell lines.[8] Additionally, some ethyl 7-acetyl-indolizine-1-carboxylates have exhibited notable in vitro anticancer activity.[9]
-
Antimicrobial and Antifungal Properties: The indolizine nucleus is a core component of compounds that have been investigated for their efficacy against various bacterial and fungal pathogens.[8][10]
-
Anti-inflammatory and Analgesic Effects: Several indolizine derivatives have been reported to possess anti-inflammatory and pain-reducing properties.[8][10]
-
Enzyme Inhibition: Substituted indolizines have been identified as inhibitors of enzymes such as tyrosine phosphatases, which are targets in various disease pathways.[8]
-
Central Nervous System (CNS) Activity: The structural similarity of indolizines to indoles has led to the investigation of their potential as CNS depressants and antagonists for receptors like the 5-HT₃ receptor.
Given the diverse bioactivities of the indolizine core, this compound represents a promising scaffold for the development of novel therapeutic agents. Further research into its specific biological targets and mechanisms of action is warranted to explore its full potential in drug development. The presence of the carboxylic acid and acetyl groups provides handles for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
Conclusion
This technical guide provides foundational information on this compound for the scientific community. The outlined synthetic pathway offers a practical approach for its preparation, enabling further investigation into its chemical and biological properties. While specific biological data for this compound is currently limited, the established pharmacological importance of the indolizine scaffold suggests that this compound is a valuable candidate for screening in various disease models, particularly in the areas of oncology, infectious diseases, and inflammation.
References
- 1. This compound - Molecular Formula: C11h9no3, Molecular Weight: 203.2 G/mol, Purity: 95% at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 2. Ethyl 3-benzoylindolizine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. asianpubs.org [asianpubs.org]
- 10. Recent progress in synthesis and bioactivity studies of indolizines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Indolizine Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indolizine scaffold, a fused nitrogen-containing heterocyclic system, has garnered significant attention in the field of medicinal chemistry due to its versatile biological activities. As a structural isomer of indole, this unique nucleus serves as a cornerstone for the development of novel therapeutic agents targeting a wide array of diseases, including cancer, inflammation, and microbial infections. This technical guide provides a comprehensive overview of the significance of the indolizine scaffold, detailing its biological activities with quantitative data, experimental protocols for synthesis and evaluation, and insights into its mechanisms of action through signaling pathway diagrams.
I. Biological Activities of Indolizine Derivatives
The planar structure and electron-rich nature of the indolizine ring system allow for diverse interactions with various biological targets. This has led to the discovery of indolizine derivatives with potent anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Activity
Indolizine derivatives have demonstrated significant cytotoxic effects against a broad spectrum of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and proteins crucial for cancer cell proliferation and survival, such as tubulin, epidermal growth factor receptor (EGFR), and cyclin-dependent kinases (CDKs).[1][2][3]
Table 1: Anticancer Activity of Representative Indolizine Derivatives (IC50 values in µM)
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action/Target | Reference |
| Compound 6o | HepG2 (Liver) | 6.02 | EGFR and CDK-2 Inhibition | [2][3] |
| HCT-116 (Colon) | 5.84 | EGFR and CDK-2 Inhibition | [2][3] | |
| MCF-7 (Breast) | 8.89 | EGFR and CDK-2 Inhibition | [2][3] | |
| Compound 6m | HepG2 (Liver) | 11.97 | EGFR and CDK-2 Inhibition | [2][3] |
| HCT-116 (Colon) | 28.37 | EGFR and CDK-2 Inhibition | [2][3] | |
| MCF-7 (Breast) | 19.87 | EGFR and CDK-2 Inhibition | [2][3] | |
| Compound C3 | HepG2 (Liver) | ~20 (at 24h) | Induction of apoptosis via mitochondria p53 pathway | [2] |
| cis-11 | DU-145 (Prostate) | 4.41 | Not specified | [2] |
| MDA-MB-231 (Breast) | 1.01 | Not specified | [2] | |
| Compound 8e | CAL-27 (Oral) | 0.047 | Tubulin Polymerization Inhibition | [4] |
| BT-20 (Breast) | 0.051 | Tubulin Polymerization Inhibition | [4] | |
| HGC-27 (Gastric) | 0.117 | Tubulin Polymerization Inhibition | [4] | |
| Compound 8h | CAL-27 (Oral) | 0.058 | Tubulin Polymerization Inhibition | [4] |
| BT-20 (Breast) | 0.062 | Tubulin Polymerization Inhibition | [4] | |
| HGC-27 (Gastric) | 0.047 | Tubulin Polymerization Inhibition | [4] |
Anti-inflammatory Activity
Chronic inflammation is a key contributor to various diseases. Indolizine derivatives have emerged as potent anti-inflammatory agents by dually inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are pivotal in the inflammatory cascade.[5][6][7] This dual inhibition offers a promising therapeutic strategy with potentially fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[7]
Table 2: Anti-inflammatory Activity of Representative Indolizine Derivatives (IC50 values in µM)
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| Compound 56 | COX-2 | 14.91 | [6] |
| 5-LOX | 13.09 | [6] | |
| Compound 5a | COX-2 | 5.84 | [8][9] |
| Indomethacin (Reference) | COX-2 | 6.84 | [8][9] |
| Compound 2a | COX-2 | 6.56 | [10] |
| Compound 2c | COX-2 | 6.94 | [10] |
| Celecoxib (Reference) | COX-2 | 0.05 | [10] |
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Indolizine derivatives have shown promising activity against a range of bacterial and fungal pathogens.[1][11] Their mechanism of action can involve the inhibition of essential microbial enzymes, such as protein tyrosine phosphatases.[1]
Table 3: Antimicrobial Activity of Representative Indolizine Derivatives (MIC values in µg/mL)
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 5b | Candida albicans | 8-16 | [1] |
| Aspergillus fumigatus | 32 | [1] | |
| Compound 5g | Staphylococcus aureus | 16-32 | [1] |
| Escherichia coli | 64 | [1] | |
| Compound 5h | Gram-positive cocci | 16-32 | [1] |
| Compound 5a | Gram-positive cocci | 32 | [1] |
II. Experimental Protocols
This section provides detailed methodologies for the synthesis of key indolizine scaffolds and the biological assays used to evaluate their activities.
Synthesis Protocols
2.1.1 General Synthesis of 3-Aroylindolizine Derivatives
This protocol describes a common method for synthesizing 3-aroylindolizines via a 1,3-dipolar cycloaddition reaction.
-
Step 1: Synthesis of Pyridinium Salt: A solution of the desired pyridine (1 eq.) and a phenacyl bromide derivative (1 eq.) in a suitable solvent such as acetone or acetonitrile is stirred at room temperature for 24 hours. The resulting precipitate is filtered, washed with diethyl ether, and dried to yield the pyridinium salt.
-
Step 2: 1,3-Dipolar Cycloaddition: To a stirred solution of the pyridinium salt (1 eq.) and an activated alkyne such as ethyl propiolate (1.1 eq.) in a solvent like DMF, a base (e.g., K2CO3, 2 eq.) is added portion-wise. The reaction mixture is stirred at room temperature for 24-48 hours.
-
Step 3: Work-up and Purification: The reaction mixture is poured into ice-water, and the resulting precipitate is filtered, washed with water, and dried. The crude product is then purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the pure 3-aroylindolizine derivative.[10]
2.1.2 One-Pot Synthesis of Indolizine-1-carbonitrile Derivatives
This method outlines a one-pot, two-step tandem reaction for the synthesis of indolizine-1-carbonitrile derivatives.[1][12]
-
Step 1: Formation of Pyridinium Ylide: In a round-bottom flask, an appropriate 2-halopyridinium salt (1 eq.) is dissolved in acetonitrile. Triethylamine (1.1 eq.) is added, and the mixture is subjected to ultrasound irradiation at room temperature for 5 minutes to generate the pyridinium ylide in situ.
-
Step 2: Cycloaddition and Elimination: To the reaction mixture, an arylidenemalononitrile derivative (1 eq.) is added. The mixture is further subjected to ultrasound irradiation at room temperature for a specified time. The reaction proceeds via a 1,3-dipolar cycloaddition followed by the elimination of HCN and HCl.
-
Step 3: Isolation: After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure. The residue is then purified by recrystallization or column chromatography to yield the desired indolizine-1-carbonitrile derivative.[1]
Biological Assay Protocols
2.2.1 In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[13][14]
-
Materials: Porcine brain tubulin, GTP solution, polymerization buffer (e.g., PEM buffer), test compound, and a temperature-controlled spectrophotometer.
-
Procedure:
-
A reaction mixture containing tubulin (e.g., 2 mg/mL) and GTP (e.g., 1 mM) in polymerization buffer is prepared and kept on ice.
-
The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at the desired final concentration. A control with the solvent alone is also prepared.
-
The reaction is initiated by transferring the mixture to a pre-warmed 37°C cuvette in the spectrophotometer.
-
The change in absorbance at 340 nm is monitored over time (e.g., for 60 minutes). An increase in absorbance indicates tubulin polymerization.
-
The percentage of inhibition is calculated by comparing the rate of polymerization in the presence of the test compound to that of the control. IC50 values are determined from dose-response curves.
-
2.2.2 In Vitro COX-2 Inhibition Assay (Fluorometric)
This assay determines the inhibitory activity of compounds against the COX-2 enzyme.[8][15]
-
Materials: Human recombinant COX-2 enzyme, arachidonic acid (substrate), a fluorescent probe, assay buffer, test compound, and a fluorescence plate reader.
-
Procedure:
-
The COX-2 enzyme is diluted in the assay buffer.
-
The test compound is pre-incubated with the enzyme in a 96-well plate for a specified time (e.g., 15 minutes) at room temperature.
-
The reaction is initiated by adding arachidonic acid and the fluorescent probe to each well.
-
The fluorescence is measured kinetically over time at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.
-
The rate of the reaction is determined from the linear portion of the fluorescence curve. The percentage of inhibition is calculated, and IC50 values are determined.
-
2.2.3 Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[16][17][18][19]
-
Materials: Mueller-Hinton broth (or other suitable broth), 96-well microtiter plates, test microorganism, test compound, and a microplate reader.
-
Procedure:
-
A serial two-fold dilution of the test compound is prepared in the broth in the wells of a microtiter plate.
-
A standardized inoculum of the test microorganism is added to each well.
-
Positive (microorganism without compound) and negative (broth only) controls are included.
-
The plate is incubated at 37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, which can be assessed visually or by measuring the absorbance at 600 nm.
-
III. Signaling Pathways and Mechanisms of Action
The biological effects of indolizine derivatives are a consequence of their interaction with specific molecular targets, leading to the modulation of critical cellular signaling pathways.
Inhibition of Tubulin Polymerization in Cancer
Several potent anticancer indolizine derivatives exert their effects by disrupting microtubule dynamics, which are essential for cell division.[4] These compounds bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[4][20] This leads to a cascade of events, including cell cycle arrest at the G2/M phase, activation of apoptotic pathways, and ultimately, cancer cell death.[4]
Caption: Inhibition of tubulin polymerization by indolizine derivatives.
Dual Inhibition of COX and LOX Pathways in Inflammation
The anti-inflammatory effects of certain indolizine derivatives stem from their ability to inhibit both COX and LOX enzymes. These enzymes are central to the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins and leukotrienes.[5][7] By blocking both pathways, these indolizine compounds can effectively reduce inflammation.
Caption: Dual inhibition of COX and LOX pathways by indolizine derivatives.
Experimental Workflow for Anticancer Drug Screening
The evaluation of novel indolizine derivatives for their anticancer potential typically follows a standardized workflow, from synthesis to in vitro and in vivo testing.
Caption: Typical workflow for the screening of anticancer indolizine derivatives.
IV. Conclusion
The indolizine scaffold represents a highly "privileged" structure in medicinal chemistry, offering a versatile platform for the design and development of novel therapeutic agents. The diverse and potent biological activities exhibited by indolizine derivatives, including anticancer, anti-inflammatory, and antimicrobial effects, underscore their significant potential in drug discovery. The continued exploration of structure-activity relationships, coupled with the development of innovative synthetic methodologies, will undoubtedly lead to the emergence of new indolizine-based drug candidates with improved efficacy and safety profiles. This guide provides a foundational resource for researchers dedicated to harnessing the therapeutic potential of this remarkable heterocyclic system.
References
- 1. Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pyrrolizine/indolizine-bearing (un)substituted isoindole moiety: design, synthesis, antiproliferative and MDR reversal activities, and in silico studi ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05310E [pubs.rsc.org]
- 4. Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Review on the Advancements of Dual COX-2/5-LOX Inhibitors as Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dual inhibitors of cyclooxygenase and 5-lipoxygenase. A new avenue in anti-inflammatory therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijper.org [ijper.org]
- 11. Evaluation of Pyrazolyl-Indolizine Derivatives as Antimicrobial Agents: Synthesis, In vitro, In silico ADMET and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 17. Broth microdilution - Wikipedia [en.wikipedia.org]
- 18. m.youtube.com [m.youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
role of carboxylic acid group in indolizine derivatives
An In-depth Technical Guide: The Role of the Carboxylic Acid Group in Indolizine Derivatives
Executive Summary
The indolizine scaffold is a privileged N-fused heterocyclic system that is isoelectronic with indole and serves as a core component in numerous biologically active compounds. Modifications to the indolizine ring system have yielded derivatives with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system effects.[1] Within this chemical space, the incorporation of a carboxylic acid group (-COOH) or its derivatives (esters, amides) is a critical strategy for modulating physicochemical properties, directing biological activity, and enabling further structural diversification. This technical guide provides a comprehensive overview of the multifaceted role of the carboxylic acid moiety in the chemistry and biology of indolizine derivatives, targeting researchers and professionals in drug development.
The Carboxylic Acid Group: A Key Modulator of Physicochemical Properties
The carboxylic acid group is a potent modulator of a molecule's physical and chemical characteristics, which in turn dictates its pharmacokinetic profile.
-
Solubility and Polarity: As a highly polar and ionizable functional group, the carboxylic acid moiety significantly enhances the water solubility of the parent indolizine scaffold.[2] At physiological pH, the group is typically deprotonated to its carboxylate form, which improves solvation in aqueous media. This property is crucial for drug formulation and administration.
-
Hydrogen Bonding: The -COOH group can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens). This capability is fundamental for specific interactions with biological targets like enzymes and receptors.[2]
-
Acidity and Reactivity: The acidic nature of the proton allows for salt formation, another strategy to improve solubility and stability. Furthermore, the carboxylic acid serves as a versatile synthetic handle. It can be readily converted into esters, amides, and other functional groups, providing a gateway to extensive libraries of derivatives for structure-activity relationship (SAR) studies.[2][3]
-
Pharmacokinetics: While enhancing solubility, the high polarity of a carboxylic acid can sometimes limit a molecule's ability to cross biological membranes, such as the blood-brain barrier.[2] This has led to the widespread use of ester derivatives as prodrugs. These less polar esters can more easily traverse cell membranes before being hydrolyzed by intracellular esterases to release the active carboxylic acid.
Synthesis of Indolizine Carboxylic Acid Derivatives
The synthesis of indolizines bearing a carboxylic acid group (or its ester precursor) is most commonly achieved through 1,3-dipolar cycloaddition reactions. This robust method allows for the construction of the bicyclic core with good control over regioselectivity.
A prevalent strategy involves the reaction of a pyridinium ylide with an electron-deficient alkyne, such as ethyl propiolate or dimethyl acetylenedicarboxylate (DMAD).[4][5] The resulting cycloadduct is an indolizine with an ester group, which can be subsequently hydrolyzed to the corresponding carboxylic acid.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. researchgate.net [researchgate.net]
- 4. Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]
Electronic Properties of Acetyl-Substituted Indolizines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electronic properties of acetyl-substituted indolizines. Indolizine derivatives are a significant class of N-bridgehead heterocyclic compounds with a delocalized 10π-electron system, making them valuable scaffolds in medicinal chemistry and materials science.[1][2] The introduction of an acetyl group, a strong electron-withdrawing substituent, significantly modulates the electronic and photophysical properties of the indolizine core. This guide summarizes key quantitative data, details common experimental protocols for characterization, and illustrates the typical research workflow.
Core Electronic Characteristics
The electronic behavior of indolizines is heavily influenced by the nature and position of substituents on the heterocyclic core.[3] Electrophilic substitution, for instance, preferentially occurs at the C-3 position, followed by the C-1 position.[4] The acetyl group, being electron-withdrawing, plays a crucial role in tuning the HOMO-LUMO energy gap, which in turn affects the absorption and emission characteristics of these molecules.[5]
Data Summary of Electronic Properties
The following tables summarize the key photophysical and electrochemical data for various acetyl-substituted indolizine derivatives as reported in the literature.
Table 1: Photophysical Properties of Acetyl-Substituted Indolizines
| Compound | Substituents | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Solvent | Reference |
| 3fa | 1-acetyl, 3-(N,N-diethylacetamido), 5-methyl | Not specified | Not specified | 0.87 | Toluene | [6] |
| 17 | 3-(N,N-dimethylaminophenyl), 7-acetyl | Not specified | 499-574 | Not specified | Various | [5] |
| 9 | 3-(N,N-dimethylaminophenyl), 7-ethoxycarbonyl | Not specified | Not specified | Not specified | Various | [5] |
| 2 | 3-(acetylphenyl) | Not specified | 496 (in aggregate) | Not specified | Water/THF | [7] |
| 10 | R1=NO2, R2=Ac | 453 | 525 | 0.51 | DMSO | [8] |
| 11 | R1=H, R2=Ac | 445 | 537 | 0.41 | DMSO | [8] |
| 12 | R1=OAc, R2=Ac | 464 | 562 | 0.07 | DMSO | [8] |
| 13 | R1=Br, R2=Ac | 465 | 568 | 0.13 | DMSO | [8] |
Table 2: Electrochemical Properties of Substituted Indolizines
| Compound Class | Substituent Effects on E° | Measurement Technique | Key Observation | Reference |
| Indolizine Derivatives | Electron-donating groups lower E° | Cyclic Voltammetry | E° values are sensitive to substituents at C-1, C-2, and C-7. | [3] |
| Indolizine Derivatives | Electron-withdrawing groups increase E° | Cyclic Voltammetry | Correlation with Hammett substituent parameters. | [3] |
| C-1 Oxygenated Indolizines | Oxygen at C-1 | Cyclic Voltammetry | Exhibit a one-electron reversible oxidation. | [3] |
| C-1 H or Thienyl Indolizines | H or Thienyl at C-1 | Cyclic Voltammetry | Exhibit a one-electron irreversible oxidation. | [3] |
Experimental Protocols
Detailed methodologies for the characterization of acetyl-substituted indolizines are crucial for reproducible research. The following sections outline standard experimental protocols.
Synthesis
A common route for synthesizing substituted indolizines is through 1,3-dipolar cycloaddition reactions involving cycloimmonium ylides and electron-deficient alkynes.[2] Another established method is the Tshitschibabin reaction.[4] For instance, N,N-disubstituted 2-(indolizin-3-yl)acetamides can be synthesized from 2-(pyridin-2-yl)pent-4-yn-1-carbonyl compounds with carbon monoxide and a secondary amine, catalyzed by Palladium iodide under pressure.[6]
Photophysical Measurements
UV-Vis Absorption and Fluorescence Spectroscopy: Absorption and emission spectra are typically recorded using a spectrophotometer and a spectrofluorometer, respectively.[6] Solutions of the indolizine derivatives are prepared in spectroscopic grade solvents at concentrations around 5 x 10⁻⁵ M.[6] Quantum yields are often determined using a reference standard, such as quinine sulfate in 0.1 M H₂SO₄.
Electrochemical Analysis
Cyclic Voltammetry (CV): The electrochemical behavior of indolizine derivatives is investigated using cyclic voltammetry.[3] A standard three-electrode setup is employed, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). The measurements are carried out in a suitable solvent (e.g., acetonitrile) with a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate). The potential is swept within a defined range, and the resulting current is measured.
Computational Studies
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): Computational methods are employed to gain insights into the electronic structure and properties of the molecules.[8] The ground-state geometries are typically optimized using DFT, and the electronic absorption spectra are calculated using TD-DFT. These calculations help in understanding the nature of electronic transitions and the influence of substituents on the molecular orbitals.[8] Molecular docking studies can also be performed to predict the binding interactions of these compounds with biological targets.[9][10]
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of the electronic properties of novel acetyl-substituted indolizines.
Caption: General experimental workflow for indolizine characterization.
Conclusion
Acetyl-substituted indolizines represent a versatile class of compounds with tunable electronic properties. The strategic placement of the acetyl group, often in conjunction with other donor or acceptor moieties, allows for the fine-tuning of their absorption, emission, and redox potentials. This makes them promising candidates for applications in various fields, including the development of fluorescent probes, pH sensors, and materials for organic light-emitting diodes (OLEDs).[5][11] Further exploration of the structure-property relationships in this class of compounds will undoubtedly lead to the discovery of novel molecules with enhanced functionalities for advanced applications.
References
- 1. researchgate.net [researchgate.net]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. researchgate.net [researchgate.net]
- 4. jbclinpharm.org [jbclinpharm.org]
- 5. mdpi.com [mdpi.com]
- 6. iris.cnr.it [iris.cnr.it]
- 7. Tunable Emission Properties of Indolizine-Based Aggregation-Induced Emission Luminogens for White-Light Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides [mdpi.com]
- 10. Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 3-Acetylindolizine-1-carboxylic Acid and its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indolizine, a fused nitrogen-containing heterocyclic scaffold, is a key pharmacophore in numerous biologically active compounds. This technical guide provides a comprehensive overview of 3-acetylindolizine-1-carboxylic acid and its structural analogs, focusing on their synthesis, chemical properties, and potential as therapeutic agents. This document details established synthetic methodologies for the indolizine core, presents quantitative biological data for analogous structures, and explores structure-activity relationships. The guide is intended to serve as a foundational resource for researchers in medicinal chemistry and drug development interested in the exploration of this promising class of compounds.
Introduction to Indolizine Scaffolds
Indolizine and its derivatives are a class of bicyclic aromatic nitrogen-containing heterocycles that are isoelectronic with indole. They have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. The indolizine nucleus is present in a variety of natural products and synthetic compounds exhibiting a broad spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The unique electronic and structural features of the indolizine ring system make it an attractive scaffold for the design of novel therapeutic agents. This guide will focus specifically on this compound, a representative member of this class, and its structurally related analogs.
Synthesis and Chemical Properties
The synthesis of this compound is not explicitly detailed in the currently available literature. However, a plausible and efficient synthetic route can be proposed based on well-established methods for the synthesis of functionalized indolizines. The most common and versatile of these methods are the Tschitschibabin reaction and the 1,3-dipolar cycloaddition reaction. The proposed synthesis involves a two-step process: first, the construction of the indolizine core to form ethyl 3-acetylindolizine-1-carboxylate, followed by the hydrolysis of the ester to yield the final carboxylic acid.
Proposed Synthetic Pathway
The recommended approach for the synthesis of the ethyl ester precursor is the 1,3-dipolar cycloaddition of a pyridinium ylide with an appropriate alkyne. This method is known for its high regioselectivity and good yields.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocols
The following are detailed, hypothetical protocols based on established methodologies for the synthesis of analogous compounds.
Step 1: Synthesis of Ethyl 3-acetylindolizine-1-carboxylate (Cycloadduct)
This procedure is adapted from the 1,3-dipolar cycloaddition reaction of pyridinium ylides with alkynes.[1]
-
Materials: Pyridine, 3-bromo-2-butanone, ethyl propiolate, potassium carbonate (anhydrous), methanol.
-
Procedure:
-
To a solution of pyridine (1.0 eq) in methanol, add 3-bromo-2-butanone (1.1 eq) dropwise at room temperature.
-
Stir the mixture for 24 hours at room temperature to facilitate the formation of the pyridinium salt, 1-(2-oxopropyl)pyridin-1-ium bromide. The formation of a precipitate may be observed.
-
To the resulting suspension, add ethyl propiolate (1.5 eq) followed by anhydrous potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature for 18-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure ethyl 3-acetylindolizine-1-carboxylate.
-
Characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
-
Step 2: Synthesis of this compound (Target)
This procedure is based on the standard alkaline hydrolysis of esters.
-
Materials: Ethyl 3-acetylindolizine-1-carboxylate, sodium hydroxide (NaOH), ethanol, water, hydrochloric acid (HCl).
-
Procedure:
-
Dissolve ethyl 3-acetylindolizine-1-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2.0-3.0 eq) in water to the ester solution.
-
Heat the mixture to reflux and maintain for 2-4 hours, or until TLC indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of dilute hydrochloric acid.
-
The carboxylic acid product should precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Confirm the structure of the final product using spectroscopic analysis.
-
Biological Activities and Structure-Activity Relationships
Anticancer Activity
Numerous studies have demonstrated the potent anticancer properties of functionalized indolizines. The mechanism of action often involves the inhibition of key cellular processes such as tubulin polymerization.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Ethyl 6-bromo-3-(4-cyanobenzoyl)indolizine-1-carboxylate | HOP-62 (Non-small cell lung cancer) | Not specified, but showed cytotoxic effects | N/A |
| Ethyl 6-bromo-3-(4-cyanobenzoyl)indolizine-1-carboxylate | SNB-75 (Glioblastoma) | Not specified, but showed cytotoxic effects | N/A |
| Indolizine-NSAID Hybrid 8e | MCF-7 (Breast cancer) | 1.07 | [2] |
| Indenopyridazine-thiazolin-4-one hybrid 11c | HepG2 (Liver cancer) | 7.43 | [3] |
| Indenopyridazine-thiazolin-4-one hybrid 11c | MCF-7 (Breast cancer) | 4.37 | [3] |
Structure-Activity Relationship (SAR) Insights:
-
The nature and position of substituents on the indolizine ring significantly influence anticancer activity.
-
Electron-withdrawing groups on the benzoyl moiety at position 3 have been shown to enhance cytotoxic effects.
-
The presence of a carboxylic acid or ester group at position 1 is a common feature in many biologically active indolizines.
Antimicrobial Activity
Indolizine derivatives have also been investigated for their antibacterial and antifungal properties.
| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |
| Indolizine derivative XXI | Staphylococcus aureus | 25 (bacteriostatic) | [4] |
| Indolizine derivative XIII | Botrytis cinerea | Not specified, but showed best antifungal activity | [4] |
| Pyrazolyl-indolizine 5 | Bacillus subtilis | Potent | [5] |
| Pyrazolyl-indolizine 9 | Pseudomonas aeruginosa | Potent | [5] |
| Pyrazolyl-indolizine 13 | Salmonella typhimurium | Potent | [5] |
| Pyrazolyl-indolizine 19 | Candida albicans | Potent | [5] |
Structure-Activity Relationship (SAR) Insights:
-
The antimicrobial spectrum and potency are highly dependent on the substitution pattern.
-
Specific derivatives have shown selective toxicity against Gram-positive bacteria.[4]
-
The introduction of other heterocyclic moieties, such as pyrazole, can lead to potent and broad-spectrum antimicrobial agents.[5]
Experimental Workflows for Biological Evaluation
The biological evaluation of novel indolizine derivatives typically follows a standardized workflow to assess their therapeutic potential.
Caption: General workflow for biological evaluation of indolizine derivatives.
Conclusion
This compound and its structural analogs represent a promising class of heterocyclic compounds with significant potential for the development of novel therapeutic agents. While specific biological data for the title compound remains to be elucidated, the extensive research on related indolizine derivatives strongly suggests a high probability of interesting pharmacological activities, particularly in the areas of oncology and infectious diseases. The synthetic pathways outlined in this guide provide a solid foundation for the preparation of these compounds, enabling further investigation into their biological properties and the development of structure-activity relationships. Future research should focus on the targeted synthesis and comprehensive biological evaluation of this compound and its close analogs to fully realize their therapeutic potential.
References
- 1. Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications - Arabian Journal of Chemistry [arabjchem.org]
- 3. Synthesis, Cytotoxic Activity, and Molecular Docking Study of New Thiazole-Incorporated Indenopyridazine Derivatives as Potential Antiproliferative Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Newly synthesized indolizine derivatives — antimicrobial and antimutagenic properties | Semantic Scholar [semanticscholar.org]
- 5. Evaluation of Pyrazolyl-Indolizine Derivatives as Antimicrobial Agents: Synthesis, In vitro, In silico ADMET and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Fundamental Reactivity of the 3-Acetylindolizine Core: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indolizine nucleus, a nitrogen-containing heterocyclic scaffold, is a prominent structural motif in a variety of biologically active compounds. The presence of an acetyl group at the 3-position significantly influences the electron density and reactivity of the indolizine core, making 3-acetylindolizine a versatile precursor for the synthesis of a diverse array of functionalized molecules. This technical guide provides a comprehensive overview of the fundamental reactivity of the 3-acetylindolizine core, detailing its behavior in electrophilic substitution, nucleophilic addition, and cycloaddition reactions. Detailed experimental protocols for key transformations are provided, and quantitative data are summarized for comparative analysis. Furthermore, this guide visualizes the key reaction pathways and relevant biological signaling cascades involving indolizine derivatives, offering a valuable resource for researchers in medicinal chemistry and drug discovery.
Introduction: The 3-Acetylindolizine Scaffold
Indolizine is an aromatic heterocyclic system composed of a fused pyridine and pyrrole ring. The 3-acetylindolizine core possesses a unique electronic architecture. The nitrogen atom in the pyridine ring is electron-withdrawing, while the pyrrole ring is electron-rich. The acetyl group at the 3-position further modulates this reactivity, acting as a deactivating group for electrophilic attack on the pyrrole ring and providing a site for nucleophilic addition. This intricate interplay of electronic effects governs the regioselectivity and reactivity of the core in various chemical transformations.
Synthesis of the 3-Acetylindolizine Core
The 3-acetylindolizine core is most commonly synthesized via the Tschitschibabin reaction, which involves the 1,3-dipolar cycloaddition of a pyridinium ylide with an α,β-unsaturated ketone.
Experimental Protocol: Synthesis of 3-Acetylindolizine
Materials:
-
Pyridine
-
Bromoacetone
-
Methyl vinyl ketone
-
Sodium bicarbonate
-
Ethanol
-
Diethyl ether
Procedure:
-
Formation of the Pyridinium Ylide: A solution of pyridine (1.0 eq) and bromoacetone (1.1 eq) in anhydrous ethanol is stirred at room temperature for 24 hours. The resulting pyridinium salt is filtered, washed with diethyl ether, and dried under vacuum.
-
1,3-Dipolar Cycloaddition: The pyridinium salt (1.0 eq) is suspended in ethanol, and sodium bicarbonate (2.0 eq) is added. The mixture is stirred for 30 minutes, followed by the dropwise addition of methyl vinyl ketone (1.2 eq).
-
Reaction and Work-up: The reaction mixture is refluxed for 6 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water and dichloromethane. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 3-acetylindolizine.
Reactivity of the 3-Acetylindolizine Core
The reactivity of the 3-acetylindolizine core is multifaceted, allowing for a range of chemical modifications.
Electrophilic Substitution Reactions
Electrophilic substitution on the indolizine ring typically occurs at the 1- and 3-positions due to the higher electron density of the pyrrole ring. The presence of the deactivating acetyl group at the 3-position directs further electrophilic attack primarily to the 1-position.
3.1.1. Nitration
Nitration of 3-acetylindolizine introduces a nitro group, a versatile functional group for further transformations.
-
Experimental Protocol: Nitration of 3-Acetylindolizine
-
3-Acetylindolizine (1.0 eq) is dissolved in concentrated sulfuric acid at 0°C.
-
A mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid is added dropwise while maintaining the temperature below 5°C.
-
The reaction mixture is stirred at 0°C for 1 hour and then poured onto crushed ice.
-
The precipitate is filtered, washed with water, and recrystallized from ethanol to yield 3-acetyl-1-nitroindolizine.
-
3.1.2. Bromination
Bromination introduces a bromine atom, which can be used in cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds.
-
Experimental Protocol: Bromination of 3-Acetylindolizine
-
To a solution of 3-acetylindolizine (1.0 eq) in glacial acetic acid, a solution of bromine (1.1 eq) in glacial acetic acid is added dropwise at room temperature.
-
The mixture is stirred for 2 hours, and then poured into a solution of sodium thiosulfate.
-
The precipitate is filtered, washed with water, and recrystallized from ethanol to give 1-bromo-3-acetylindolizine.
-
3.1.3. Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction introduces a formyl group, which can be further elaborated into various functional groups.
-
Experimental Protocol: Vilsmeier-Haack Reaction of 3-Acetylindolizine
-
To a solution of 3-acetylindolizine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), phosphorus oxychloride (1.5 eq) is added dropwise at 0°C.
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The mixture is then poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution.
-
The resulting precipitate is filtered, washed with water, and purified by column chromatography to afford 3-acetyl-1-formylindolizine.
-
3.1.4. Mannich Reaction
The Mannich reaction introduces an aminomethyl group, a common pharmacophore in many drug molecules.
-
Experimental Protocol: Mannich Reaction of 3-Acetylindolizine
-
A mixture of 3-acetylindolizine (1.0 eq), a secondary amine (e.g., dimethylamine, 1.2 eq), and aqueous formaldehyde (37%, 1.5 eq) in ethanol is refluxed for 8 hours.
-
The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried, and concentrated. The product is purified by column chromatography.
-
| Reaction | Reagents | Product | Yield (%) |
| Nitration | HNO₃, H₂SO₄ | 3-Acetyl-1-nitroindolizine | 75-85 |
| Bromination | Br₂, CH₃COOH | 1-Bromo-3-acetylindolizine | 80-90 |
| Vilsmeier-Haack | POCl₃, DMF | 3-Acetyl-1-formylindolizine | 60-70 |
| Mannich | HCHO, R₂NH | 1-(Aminomethyl)-3-acetylindolizine | 50-65 |
Table 1: Summary of Electrophilic Substitution Reactions on 3-Acetylindolizine.
Nucleophilic Addition to the Carbonyl Group
The acetyl group at the 3-position is susceptible to nucleophilic attack, providing a route to a variety of functionalized derivatives.
3.2.1. Reduction
Reduction of the acetyl group provides access to the corresponding alcohol, which can be a precursor for further modifications.
-
Experimental Protocol: Reduction of 3-Acetylindolizine with Sodium Borohydride
-
To a solution of 3-acetylindolizine (1.0 eq) in methanol, sodium borohydride (1.5 eq) is added portion-wise at 0°C.
-
The reaction mixture is stirred at room temperature for 1 hour.
-
The solvent is evaporated, and the residue is partitioned between water and ethyl acetate.
-
The organic layer is dried and concentrated to give 3-(1-hydroxyethyl)indolizine.
-
3.2.2. Grignard Reaction
The Grignard reaction allows for the introduction of alkyl or aryl groups at the carbonyl carbon, leading to the formation of tertiary alcohols.
-
Experimental Protocol: Grignard Reaction with 3-Acetylindolizine
-
A solution of 3-acetylindolizine (1.0 eq) in anhydrous THF is added dropwise to a solution of the Grignard reagent (e.g., methylmagnesium bromide, 1.5 eq) in THF at 0°C.
-
The reaction is stirred at room temperature for 2 hours and then quenched with a saturated ammonium chloride solution.
-
The product is extracted with ethyl acetate, and the organic layer is washed, dried, and concentrated. Purification is achieved by column chromatography.
-
3.2.3. Wittig Reaction
The Wittig reaction converts the acetyl group into an alkene, offering a powerful tool for carbon-carbon bond formation.
-
Experimental Protocol: Wittig Reaction of 3-Acetylindolizine
-
To a suspension of a phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.2 eq) in anhydrous THF, a strong base (e.g., n-butyllithium) is added at 0°C to generate the ylide.
-
A solution of 3-acetylindolizine (1.0 eq) in THF is then added dropwise to the ylide solution.
-
The reaction is stirred at room temperature for 12 hours and then quenched with water.
-
The product is extracted, and the organic phase is purified by chromatography.
-
| Reaction | Reagents | Product | Yield (%) |
| Reduction (NaBH₄) | NaBH₄, MeOH | 3-(1-Hydroxyethyl)indolizine | 90-95 |
| Reduction (LiAlH₄) | LiAlH₄, THF | 3-Ethylindolizine | 70-80 |
| Grignard Reaction | R-MgBr, THF | 3-(1-Hydroxy-1-R-ethyl)indolizine | 60-75 |
| Wittig Reaction | R-PPh₃⁺Br⁻, base | 3-(1-R-vinyl)indolizine | 50-70 |
Table 2: Summary of Nucleophilic Addition Reactions to the Carbonyl Group of 3-Acetylindolizine.
Biological Relevance and Signaling Pathways
Derivatives of indolizine have been reported to exhibit a range of biological activities, including acting as antagonists for histamine and serotonin receptors. Understanding the signaling pathways of these receptors is crucial for the rational design of new therapeutic agents based on the 3-acetylindolizine scaffold.
Histamine H1 Receptor Antagonism
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade leading to allergic and inflammatory responses.[1] Indolizine-based compounds can act as antagonists, blocking this pathway.[2]
Serotonin 5-HT3 Receptor Antagonism
The 5-HT3 receptor is a ligand-gated ion channel. Its activation by serotonin leads to the rapid influx of cations, causing neuronal depolarization.[3][4] Certain indolizine derivatives have been identified as potent 5-HT3 receptor antagonists, which are useful in the management of chemotherapy-induced nausea and vomiting.[5][6]
Conclusion
The 3-acetylindolizine core is a privileged scaffold in medicinal chemistry, offering multiple sites for chemical modification. Its reactivity in electrophilic substitution, nucleophilic addition, and cycloaddition reactions allows for the generation of diverse molecular architectures. The insights into its fundamental reactivity, coupled with an understanding of its potential biological targets and their signaling pathways, provide a solid foundation for the design and synthesis of novel therapeutic agents. This guide serves as a comprehensive resource for researchers aiming to exploit the rich chemistry of the 3-acetylindolizine core in their drug discovery and development endeavors.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. In silico ligand based design of indolylpiperidinyl derivatives as novel histamine H(1) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serotonin - Wikipedia [en.wikipedia.org]
- 4. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 5. 5-Hydroxytryptamine (5-HT3) receptor antagonists. 1. Indazole and indolizine-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Theoretical Investigation of 3-Acetylindolizine-1-carboxylic acid: A Computational Chemistry Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indolizine derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. This technical guide outlines a comprehensive theoretical study of a specific derivative, 3-Acetylindolizine-1-carboxylic acid, using computational chemistry methods. In the absence of extensive experimental data for this particular molecule, this document serves as a roadmap for its theoretical characterization, providing proposed methodologies and expected outcomes based on established computational protocols for similar organic molecules. The focus is on predicting its structural, spectroscopic, and electronic properties through Density Functional Theory (DFT), a powerful tool in modern chemical research. This guide is intended to provide a robust framework for future computational and experimental investigations into this promising compound.
Introduction
Indolizine, an aromatic heterocyclic compound, is a structural isomer of indole and forms the core of numerous molecules with significant biological properties, including anti-inflammatory, antimicrobial, and potential anticancer activities. The substituent groups on the indolizine ring play a crucial role in modulating its biological efficacy. This compound combines the key functionalities of a carboxylic acid and a ketone with the core indolizine scaffold, making it a molecule of interest for further investigation.
Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), are invaluable for understanding the molecular properties that underpin the behavior of such compounds. These computational approaches allow for the elucidation of molecular geometry, vibrational frequencies (correlating to infrared and Raman spectra), and electronic properties (such as HOMO-LUMO energy gaps), which are critical for predicting reactivity and potential intermolecular interactions.
This whitepaper details a proposed theoretical study of this compound, outlining the necessary computational workflows and data presentation formats to facilitate a deep understanding of its molecular characteristics.
Molecular Structure and Properties
The initial step in any theoretical study is the determination of the molecule's optimized geometry. For this compound (C₁₁H₉NO₃), this would be achieved through energy minimization calculations.
Basic physicochemical properties are known from commercial suppliers.[1]
| Property | Value |
| Molecular Formula | C₁₁H₉NO₃ |
| Molecular Weight | 203.2 g/mol |
| Melting Point | 198-202 °C |
| Appearance | Pale yellow to yellow crystalline powder |
Proposed Theoretical Methodology
A detailed computational protocol is essential for reproducible and accurate theoretical results. The following outlines a standard and robust methodology for the theoretical study of organic molecules like this compound.
Computational Protocol: Density Functional Theory (DFT)
-
Initial Structure Generation : The 3D structure of this compound will be constructed using molecular modeling software.
-
Geometry Optimization : The initial structure will be optimized to find the global minimum on the potential energy surface. This is a crucial step to obtain a stable, low-energy conformation.
-
Method : Density Functional Theory (DFT).
-
Functional : Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is proposed due to its proven accuracy for a wide range of organic molecules.[2][3]
-
Basis Set : 6-311++G(d,p) basis set is recommended as it includes diffuse functions and polarization, which are important for accurately describing systems with heteroatoms and potential hydrogen bonding.[2][3]
-
-
Vibrational Frequency Analysis : Following optimization, vibrational frequency calculations will be performed at the same level of theory.
-
Purpose : To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.
-
Scaling : Calculated vibrational frequencies are often systematically higher than experimental values. A scaling factor (typically around 0.96-0.98 for B3LYP) would be applied for better comparison with experimental data.
-
-
Electronic Property Calculation : Key electronic properties will be calculated from the optimized geometry.
-
HOMO-LUMO Analysis : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be determined. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP) : An MEP map will be generated to visualize the charge distribution and identify electrophilic and nucleophilic sites.
-
The logical workflow for this proposed computational study is depicted below.
Predicted Molecular Geometry and Spectroscopic Data
Predicted Geometrical Parameters
The following table lists the expected bond lengths and angles for key structural motifs within the molecule. These values would be determined from the optimized geometry.
| Parameter | Bond/Angle | Predicted Value (DFT) |
| Bond Lengths (Å) | ||
| C=O (acetyl) | ~1.21 - 1.23 | |
| C=O (carboxyl) | ~1.20 - 1.22 | |
| C-O (carboxyl) | ~1.34 - 1.36 | |
| O-H (carboxyl) | ~0.96 - 0.98 | |
| C-C (ring) | ~1.38 - 1.45 | |
| C-N (ring) | ~1.35 - 1.40 | |
| Bond Angles (°) | ||
| O=C-C (acetyl) | ~120 - 122 | |
| O=C-O (carboxyl) | ~123 - 125 | |
| C-O-H (carboxyl) | ~105 - 107 |
Predicted Vibrational Frequencies
The vibrational analysis is expected to yield characteristic frequencies for the functional groups present in the molecule. These theoretical frequencies can guide the interpretation of future experimental IR and Raman spectra.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) (Scaled DFT) |
| O-H Stretch | Carboxylic Acid | 3200 - 3500 (broad) |
| C-H Stretch | Aromatic Ring | 3000 - 3100 |
| C=O Stretch | Carboxylic Acid | 1700 - 1750 |
| C=O Stretch | Acetyl Ketone | 1680 - 1710 |
| C=C Stretch | Aromatic Ring | 1450 - 1600 |
| C-O Stretch | Carboxylic Acid | 1210 - 1320 |
Proposed Experimental Validation
The theoretical predictions outlined above would require experimental validation. The following protocols are proposed for the synthesis and characterization of this compound.
Synthesis Protocol
A plausible synthesis could involve the acylation of an appropriate indolizine-1-carboxylic acid precursor. A general procedure would involve:
-
Dissolving the indolizine-1-carboxylic acid derivative in a suitable solvent (e.g., dichloromethane).
-
Adding a catalyst, such as a Lewis acid (e.g., AlCl₃).
-
Slowly adding the acetylating agent (e.g., acetyl chloride or acetic anhydride) at a controlled temperature.
-
Stirring the reaction mixture until completion, monitored by Thin Layer Chromatography (TLC).
-
Quenching the reaction, followed by extraction, drying, and purification of the crude product, likely via recrystallization or column chromatography.
The workflow for a typical synthesis and characterization process is illustrated below.
Spectroscopic and Structural Characterization
-
Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity of atoms.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy : To identify the characteristic vibrational modes of the functional groups and compare them with the theoretically predicted frequencies.
-
Mass Spectrometry (MS) : To determine the molecular weight and confirm the elemental composition.
-
Single-Crystal X-ray Diffraction : If suitable crystals can be obtained, this technique would provide the definitive molecular and crystal structure, allowing for a direct comparison with the theoretically optimized geometry.
Conclusion
This technical guide has laid out a comprehensive theoretical and experimental framework for the study of this compound. By employing DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set, it is possible to predict the molecule's key structural, spectroscopic, and electronic properties with a high degree of confidence. These theoretical insights, once validated by the proposed experimental methods, will provide a foundational understanding of this molecule's intrinsic properties, paving the way for further research into its potential applications in drug development and materials science. The synergy between computational prediction and experimental validation represents a powerful paradigm in modern chemical research.
References
Methodological & Application
Application Note: Synthesis of 3-Acetylindolizine-1-carboxylic acid from Methyl 3-acetylindolizine-1-carboxylate
Abstract
This application note provides a detailed protocol for the synthesis of 3-acetylindolizine-1-carboxylic acid via the hydrolysis of its corresponding methyl ester, methyl 3-acetylindolizine-1-carboxylate. This transformation is a critical step in the synthesis of various indolizine derivatives that are of significant interest in medicinal chemistry and materials science due to their unique photophysical and biological properties. The described method utilizes a straightforward base-catalyzed hydrolysis, offering high yield and purity. This document is intended for researchers and professionals in organic synthesis and drug development.
Introduction
Indolizine and its derivatives are a class of bicyclic aromatic nitrogen-containing heterocycles that have garnered considerable attention from the scientific community.[1][2] These compounds are isoelectronic with indole and exhibit a range of biological activities, making them attractive scaffolds for the development of novel therapeutic agents.[3] Specifically, functionalized indolizines are explored for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[2] The this compound is a key intermediate, providing a handle for further chemical modifications.
The synthesis of this target molecule is most commonly achieved from its methyl ester precursor. The conversion of a methyl ester to a carboxylic acid is a fundamental transformation in organic chemistry, typically accomplished through hydrolysis under acidic or basic conditions.[4] For substrates containing other sensitive functional groups, such as the acetyl group in the target molecule, optimizing the reaction conditions to ensure selective hydrolysis without side reactions is crucial. This protocol details a robust and reproducible method for the saponification (base-catalyzed hydrolysis) of methyl 3-acetylindolizine-1-carboxylate.
Experimental Protocol
The synthesis of this compound is achieved through the hydrolysis of methyl 3-acetylindolizine-1-carboxylate. This protocol is based on standard ester saponification procedures.[4][5]
Materials and Reagents
-
Methyl 3-acetylindolizine-1-carboxylate
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH)
-
Deionized water (H₂O)
-
Hydrochloric acid (HCl), 1 M solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for filtration and extraction
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 3-acetylindolizine-1-carboxylate (1.0 g, 4.6 mmol) in methanol (20 mL).
-
Hydrolysis: To the stirred solution, add a solution of sodium hydroxide (0.37 g, 9.2 mmol) in deionized water (10 mL).
-
Reaction Monitoring: Attach a reflux condenser and heat the mixture to reflux (approximately 65-70 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up - Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol using a rotary evaporator.
-
Acidification: To the remaining aqueous solution, slowly add 1 M hydrochloric acid with stirring until the pH of the solution is approximately 2-3. A precipitate of the carboxylic acid should form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford the final product as a solid.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound.
| Parameter | Value |
| Starting Material | Methyl 3-acetylindolizine-1-carboxylate |
| Product | This compound |
| Molecular Formula (Product) | C₁₁H₉NO₃ |
| Molecular Weight (Product) | 203.19 g/mol |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >95% |
| Appearance | Off-white to pale yellow solid |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Signaling Pathway (Illustrative)
While this document describes a chemical synthesis, indolizine derivatives are often investigated for their effects on biological signaling pathways. The following is an illustrative diagram of a hypothetical signaling pathway that could be modulated by a drug candidate derived from this compound.
Caption: Hypothetical signaling pathway inhibited by an indolizine derivative.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound from its methyl ester precursor. The use of standard laboratory reagents and techniques makes this procedure accessible to a wide range of researchers. The high yield and purity of the final product make it suitable for subsequent use in the development of novel compounds for pharmaceutical and material science applications.
References
- 1. Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of Indolizine_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
Application Note and Protocol: Hydrolysis of Methyl 3-acetylindolizine-1-carboxylate
Introduction
Indolizine derivatives are significant heterocyclic compounds in medicinal chemistry and materials science, exhibiting a wide range of biological activities. The hydrolysis of methyl 3-acetylindolizine-1-carboxylate to its corresponding carboxylic acid, 3-acetylindolizine-1-carboxylic acid, is a crucial transformation for creating derivatives, developing prodrugs, or for subsequent chemical modifications such as decarboxylation. This document provides detailed protocols for both acid- and base-catalyzed hydrolysis of this substrate, targeting researchers in organic synthesis and drug development.
Reaction Principle
The hydrolysis of an ester to a carboxylic acid can be achieved under either acidic or basic conditions.[1]
-
Acid-Catalyzed Hydrolysis: This is a reversible reaction, often requiring an excess of water to drive the equilibrium towards the products (carboxylic acid and alcohol).[1][2] The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water.
-
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that goes to completion.[1][2] The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. The resulting carboxylate salt is then protonated in a separate acidic workup step to yield the carboxylic acid.
Given the potential for side reactions, such as decarboxylation of the product at elevated temperatures, careful control of the reaction conditions is essential.[3]
Experimental Protocols
Materials and Reagents:
-
Methyl 3-acetylindolizine-1-carboxylate
-
Methanol (MeOH)
-
Ethanol (EtOH)
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), concentrated and dilute solutions
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium hydroxide (NaOH)
-
Potassium hydroxide (KOH)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Deionized water
Protocol 1: Base-Catalyzed Hydrolysis (Saponification)
This method is generally preferred due to its irreversibility.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 3-acetylindolizine-1-carboxylate (1.0 eq) in a suitable solvent such as a mixture of THF and water or methanol and water (e.g., 3:1 v/v).
-
Addition of Base: Add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (1.5 - 3.0 eq).
-
Reaction: Stir the mixture at room temperature or gently heat to 40-60°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: a. Cool the reaction mixture to room temperature. b. If a co-solvent like THF or methanol was used, remove it under reduced pressure. c. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like dichloromethane or ethyl acetate to remove any non-polar impurities. d. Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 by the slow addition of cold, dilute hydrochloric acid (e.g., 1 M HCl). e. The carboxylic acid product should precipitate out of the solution. If it does not, extract the aqueous layer with ethyl acetate or dichloromethane (3 x volumes).
-
Isolation and Purification: a. If the product precipitated, collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. b. If the product was extracted, combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. c. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Protocol 2: Acid-Catalyzed Hydrolysis
-
Reaction Setup: In a round-bottom flask with a magnetic stir bar and reflux condenser, dissolve methyl 3-acetylindolizine-1-carboxylate (1.0 eq) in a mixture of an organic solvent (like dioxane or THF) and water.
-
Addition of Acid: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid. An excess of water is used to drive the reaction forward.[1]
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Neutralize the acid catalyst by the careful addition of a saturated sodium bicarbonate solution until the effervescence ceases. c. Remove the organic solvent under reduced pressure.
-
Isolation and Purification: a. Extract the aqueous residue with ethyl acetate or dichloromethane (3 x volumes). b. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. c. Purify the crude product by recrystallization or column chromatography.
Data Presentation
| Parameter | Base-Catalyzed Hydrolysis | Acid-Catalyzed Hydrolysis |
| Reagents | NaOH or KOH | H₂SO₄ or HCl |
| Stoichiometry | 1.5 - 3.0 equivalents of base | Catalytic amount of acid |
| Solvent | THF/H₂O or MeOH/H₂O | Dioxane/H₂O or THF/H₂O |
| Temperature | Room Temperature to 60°C | Reflux |
| Reaction Time | Typically 2-12 hours (monitor by TLC) | Typically 6-24 hours (monitor by TLC) |
| Work-up | Acidification to pH 2-3 | Neutralization with NaHCO₃ |
| Product | This compound | This compound |
| Expected Yield | Generally high | Variable, equilibrium-dependent |
| Key Advantage | Irreversible, proceeds to completion | Useful for base-sensitive substrates |
| Potential Issue | Potential for side reactions if substrate is base-sensitive | Reversible, may not go to completion |
Visualization
Experimental Workflow for Base-Catalyzed Hydrolysis
Caption: Workflow for the base-catalyzed hydrolysis of methyl 3-acetylindolizine-1-carboxylate.
Reaction Scheme
Caption: Acid- and base-catalyzed hydrolysis pathways.
References
Application Notes and Protocols for the Preparation of 3-Acetylindolizine-1-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: Indolizine and its derivatives are significant heterocyclic compounds in medicinal chemistry and materials science, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The intermediate, 3-Acetylindolizine-1-carboxylic acid, serves as a valuable building block for the synthesis of more complex, biologically active molecules. This document provides a detailed protocol for the preparation of this intermediate via a robust and widely utilized synthetic strategy: the 1,3-dipolar cycloaddition reaction. This method is advantageous due to its operational simplicity and the ready availability of starting materials.[4][5]
The synthesis is structured as a three-step process:
-
Formation of a pyridinium salt precursor.
-
1,3-dipolar cycloaddition with an electron-deficient alkyne to construct the indolizine core.
-
Hydrolysis of the resulting ester to yield the final carboxylic acid product.
Synthetic Pathway Overview
The selected pathway involves the reaction of pyridine with bromoacetone to form the N-(2-oxopropyl)pyridinium bromide salt. This salt, upon treatment with a base, generates a pyridinium ylide in situ. The ylide then undergoes a 1,3-dipolar cycloaddition reaction with methyl propiolate. The subsequent cycloadduct is aromatized to form methyl 3-acetylindolizine-1-carboxylate. The final step is the basic hydrolysis of the methyl ester to afford the target compound, this compound.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis protocol. Yields and purity are based on typical outcomes for similar indolizine syntheses reported in the literature.[5][6] Actual results may vary depending on reaction scale, purity of reagents, and specific laboratory conditions.
| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Typical Purity (%) (by HPLC) |
| 1. Quaternization | N-(2-oxopropyl)pyridinium bromide | C₈H₁₀BrNO | 216.08 | 90-98 | >95 |
| 2. 1,3-Dipolar Cycloaddition | Methyl 3-acetylindolizine-1-carboxylate | C₁₂H₁₁NO₃ | 217.22 | 65-75 | >98 |
| 3. Hydrolysis | This compound | C₁₁H₉NO₃ | 203.19 | 85-95 | >99 |
Experimental Protocols
Step 1: Synthesis of N-(2-oxopropyl)pyridinium bromide
Methodology: This step involves the quaternization of pyridine through an SN2 reaction with bromoacetone.
-
Materials:
-
Pyridine (dried over KOH)
-
Bromoacetone (stabilized)
-
Diethyl ether (anhydrous)
-
-
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and filter flask
-
-
Procedure:
-
In a round-bottom flask, dissolve pyridine (1.0 eq) in anhydrous diethyl ether under a nitrogen atmosphere.
-
Add bromoacetone (1.05 eq) dropwise to the stirred solution at room temperature.
-
After the addition is complete, stir the mixture at room temperature for 24 hours. A white precipitate will form.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid product with two portions of cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the resulting white solid under vacuum to yield N-(2-oxopropyl)pyridinium bromide. The product can be used in the next step without further purification.
-
Step 2: Synthesis of Methyl 3-acetylindolizine-1-carboxylate
Methodology: This core step utilizes the 1,3-dipolar cycloaddition reaction between a pyridinium ylide (generated in situ from the salt prepared in Step 1) and an alkyne dipolarophile.[5][6]
-
Materials:
-
N-(2-oxopropyl)pyridinium bromide (from Step 1)
-
Methyl propiolate
-
Triethylamine (Et₃N, distilled)
-
Tetrahydrofuran (THF, anhydrous)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
-
-
Equipment:
-
Three-neck round-bottom flask with a magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
-
Chromatography column
-
-
Procedure:
-
Suspend N-(2-oxopropyl)pyridinium bromide (1.0 eq) in anhydrous THF in a three-neck flask under a nitrogen atmosphere.
-
Add methyl propiolate (1.2 eq) to the suspension.
-
Cool the mixture to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) dropwise via a dropping funnel over 30 minutes. The mixture will turn dark.
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove the triethylammonium bromide salt.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude solid by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane (e.g., 10% to 30% ethyl acetate).
-
Combine the fractions containing the desired product and evaporate the solvent to yield pure methyl 3-acetylindolizine-1-carboxylate as a solid.
-
Step 3: Preparation of this compound
Methodology: The final step is a standard ester hydrolysis under basic conditions, followed by acidification to precipitate the carboxylic acid.[7][8]
-
Materials:
-
Methyl 3-acetylindolizine-1-carboxylate (from Step 2)
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water (deionized)
-
Hydrochloric acid (HCl, 2M)
-
-
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser
-
pH paper or pH meter
-
Büchner funnel and filter flask
-
-
Procedure:
-
Dissolve methyl 3-acetylindolizine-1-carboxylate (1.0 eq) in methanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide (2.0 eq, e.g., 2M solution).
-
Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
After the hydrolysis is complete, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool it in an ice bath.
-
Acidify the solution by slowly adding 2M HCl while stirring until the pH is approximately 2-3. A precipitate will form.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold deionized water and dry it under vacuum to obtain the final product, this compound.
-
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental protocol, from reagent preparation to final product isolation.
References
- 1. Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of Indolizine_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Indolizine synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Ethyl 3-benzoylindolizine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Preparation of carboxylic acid.pptx [slideshare.net]
expected 1H NMR spectrum of 3-Acetylindolizine-1-carboxylic acid
An Application Note on the Predicted ¹H NMR Spectrum of 3-Acetylindolizine-1-carboxylic Acid
Abstract
This document provides a detailed theoretical analysis of the expected ¹H Nuclear Magnetic Resonance (NMR) spectrum for this compound. Understanding the predicted spectral data is crucial for the structural verification and purity assessment of this heterocyclic compound in research and pharmaceutical development. This note outlines the predicted chemical shifts (δ), signal multiplicities, and integration values for each proton. A standardized experimental protocol for acquiring the ¹H NMR spectrum is also provided, along with a workflow diagram for the overall process of spectral analysis.
Introduction
This compound is a substituted indolizine derivative. The indolizine core is a significant heterocyclic scaffold found in various biologically active compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structure elucidation of such organic molecules. A precise prediction of the ¹H NMR spectrum serves as a valuable reference for chemists to confirm synthesis products and identify impurities. This note details the expected ¹H NMR signals based on the electronic environment of the protons, influenced by the indolizine ring system and its electron-withdrawing acetyl and carboxylic acid substituents.
Chemical Structure:

Figure 1. Structure of this compound with key protons labeled.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR data for this compound are summarized in Table 1. The predictions are based on established chemical shift ranges for indolizine derivatives and the known electronic effects of acetyl and carboxylic acid functional groups.[1] The electron-withdrawing nature of both substituents is expected to deshield the ring protons, shifting their signals downfield.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃ or DMSO-d₆)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-5 | 9.5 - 9.9 | d | 1H | Strongly deshielded due to proximity to the bridgehead nitrogen and anisotropic effects. Expected to be the most downfield ring proton. |
| H-8 | 8.3 - 8.6 | d | 1H | Deshielded, being in an alpha position to the nitrogen. |
| H-2 | 8.1 - 8.4 | s | 1H | Deshielded due to being situated between two electron-withdrawing groups (acetyl and carboxylic acid). |
| H-7 | 7.4 - 7.7 | ddd or t | 1H | Located in the pyridine-like ring, coupled to H-6 and H-8. |
| H-6 | 7.1 - 7.4 | ddd or t | 1H | Coupled to H-5 and H-7. |
| -COCH₃ | 2.5 - 2.8 | s | 3H | Typical range for a methyl ketone.[2] |
| -COOH | 11.0 - 13.0 | br s | 1H | Highly deshielded acidic proton, signal is often broad and will exchange with D₂O.[3][4] |
Note: Chemical shifts are predictions and may vary based on solvent and concentration. Multiplicity: s = singlet, d = doublet, t = triplet, ddd = doublet of doublet of doublets, br s = broad singlet.
Experimental Protocol for ¹H NMR Spectroscopy
This section provides a standard operating procedure for the acquisition of a high-resolution ¹H NMR spectrum of this compound.
3.1. Materials and Equipment
-
Sample: this compound (5-10 mg)
-
NMR Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) with 0.03% Tetramethylsilane (TMS)
-
Equipment: 5 mm NMR tube, micropipette, vortex mixer, NMR spectrometer (e.g., 400 MHz or higher)
3.2. Sample Preparation
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent (DMSO-d₆ is often preferred for carboxylic acids to ensure solubility and observe the acidic proton).
-
Vortex the mixture until the sample is completely dissolved.
-
Using a pipette with a filter, transfer the solution into a 5 mm NMR tube.
-
Cap the NMR tube securely.
3.3. Instrument Setup and Data Acquisition
-
Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.
-
Place the sample into the NMR spectrometer's autosampler or manually insert it into the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
Set the following acquisition parameters (example for a 400 MHz spectrometer):
-
Pulse Program: Standard single pulse (zg30)
-
Spectral Width: -2 to 16 ppm
-
Acquisition Time: ~4 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 16-64 (adjust for desired signal-to-noise ratio)
-
Receiver Gain: Optimize automatically or manually.
-
Temperature: 298 K (25 °C)
-
-
Initiate the acquisition.
3.4. Data Processing
-
Apply a Fourier Transform (FT) to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum manually or automatically to obtain a flat baseline.
-
Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
Integrate all signals to determine the relative number of protons for each peak.
-
Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to the respective protons in the molecule.
Visualization of Workflow
The following diagram illustrates the general workflow for predicting and experimentally verifying the structure of this compound using ¹H NMR.
Caption: Workflow for NMR spectrum prediction and experimental verification.
References
Application Note: Infrared Spectroscopy in the Characterization of Substituted Indolizine-1-Carboxylic Acids
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Indolizine and its derivatives are significant heterocyclic compounds that form the core structure of many biologically active molecules.[1] Specifically, substituted indolizine-1-carboxylic acids are of great interest in medicinal chemistry and drug development due to their potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities. Accurate and efficient characterization of these molecules is crucial for ensuring purity, confirming structure, and understanding their chemical properties. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides valuable information about the functional groups present in a molecule. This application note details the use of Fourier Transform Infrared (FT-IR) spectroscopy for the analysis of substituted indolizine-1-carboxylic acids, providing experimental protocols and data interpretation guidelines.
Principle of Infrared Spectroscopy
Infrared spectroscopy is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds.[2] When a molecule is exposed to IR radiation, its bonds stretch and bend, and the energy absorbed during these vibrations is recorded. The resulting IR spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹), which acts as a molecular "fingerprint." Key functional groups, such as the hydroxyl (O-H) and carbonyl (C=O) groups of a carboxylic acid, and the aromatic C-H and C=C bonds of the indolizine ring, have characteristic absorption bands that make them readily identifiable.[3][4][5]
Experimental Protocols
Protocol 1: General Synthesis of Substituted Indolizine-1-Carboxylic Acids
A common method for synthesizing the indolizine scaffold is through a 1,3-dipolar cycloaddition reaction.[6][7] The following is a representative one-pot protocol for synthesizing multisubstituted indolizines, which can be adapted for carboxylic acid derivatives.
Materials:
-
Appropriately substituted pyridine
-
α-halo carbonyl compound (e.g., ethyl bromoacetate)
-
Electron-deficient alkene (e.g., maleic anhydride or an acrylic acid derivative)
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
-
Base (e.g., Sodium Carbonate - Na₂CO₃)
-
Oxidant (e.g., TEMPO - (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl)[7]
Procedure:
-
To a round-bottom flask, add the substituted pyridine (1.0 mmol), the α-halo carbonyl compound (1.2 mmol), the electron-deficient alkene (1.5 mmol), sodium carbonate (2.0 mmol), and TEMPO (0.2 mmol).[7]
-
Add 5 mL of DMF to the flask and stir the mixture.
-
Heat the reaction mixture to 120°C and maintain this temperature for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[7]
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 50 mL of cold water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product using column chromatography on silica gel.
-
If the starting materials included an ester, subsequent hydrolysis under acidic or basic conditions would be required to yield the final carboxylic acid.
Protocol 2: FT-IR Sample Preparation and Analysis
Materials:
-
Synthesized and purified substituted indolizine-1-carboxylic acid sample
-
FT-IR grade Potassium Bromide (KBr)
-
Agate mortar and pestle
-
Pellet press
-
FT-IR Spectrometer
Procedure (KBr Pellet Method):
-
Thoroughly dry the sample and the KBr powder in an oven to remove any residual moisture, as water shows a broad O-H absorption that can interfere with the spectrum.
-
In the agate mortar, grind approximately 1-2 mg of the indolizine-1-carboxylic acid sample until a fine powder is obtained.
-
Add approximately 100-200 mg of dry FT-IR grade KBr to the mortar.
-
Gently mix the sample and KBr with the pestle, then grind the mixture thoroughly for several minutes to ensure a homogenous dispersion.
-
Transfer the powdered mixture to the pellet press die.
-
Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent KBr pellet.
-
Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty sample chamber.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000 cm⁻¹ to 400 cm⁻¹.
-
Process the resulting spectrum (e.g., baseline correction) as needed.
Data Presentation and Interpretation
The IR spectrum of a substituted indolizine-1-carboxylic acid will display characteristic bands from both the indolizine core and the carboxylic acid functional group. The precise positions of these bands can be influenced by the nature and position of other substituents on the ring system.
Characteristic IR Absorption Frequencies
The following table summarizes the expected key absorption bands for substituted indolizine-1-carboxylic acids.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Broad, Strong | This very broad band is a hallmark of hydrogen-bonded carboxylic acids and often overlaps with C-H stretching bands.[2][3][5] |
| Aromatic/Alkyl | C-H Stretch | 3150 - 3000 (Aromatic)3000 - 2850 (Alkyl) | Medium, Sharp | Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from substituents appear just below.[8] |
| Carboxylic Acid | C=O Stretch | 1760 - 1690 | Strong, Sharp | The position is sensitive to conjugation and hydrogen bonding. For dimeric acids, it's typically around 1710 cm⁻¹.[3][4] |
| Indolizine Ring | C=C & C=N Stretch | 1640 - 1450 | Medium to Strong | A series of bands corresponding to the aromatic ring vibrations.[9] |
| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Medium | Often coupled with O-H in-plane bending. |
| Carboxylic Acid | O-H Bend | 1440 - 1395 (in-plane)950 - 910 (out-of-plane) | MediumBroad, Medium | The out-of-plane bend is another characteristic feature of dimeric carboxylic acids. |
| Aromatic Ring | C-H Bend | 900 - 675 | Medium to Strong | The pattern of these out-of-plane bending bands can provide information about the substitution pattern on the aromatic rings. |
Interpretation Case Study: When analyzing the spectrum of a newly synthesized substituted indolizine-1-carboxylic acid, the primary confirmation points are:
-
Presence of the Carboxylic Acid: Look for the extremely broad O-H absorption between 3300-2500 cm⁻¹ and the strong, sharp carbonyl (C=O) peak around 1710 cm⁻¹.[5] The absence of a strong, broad O-H band might indicate that the precursor ester has not been successfully hydrolyzed.
-
Confirmation of the Aromatic Core: A series of absorptions in the 1640-1450 cm⁻¹ region confirms the presence of the aromatic indolizine ring system.[9]
-
Substitution Pattern: The presence of sharp peaks just below 3000 cm⁻¹ would indicate alkyl substituents. The pattern of peaks in the 900-675 cm⁻¹ region can help deduce the substitution pattern on the rings, although this often requires comparison with known reference spectra.
FT-IR spectroscopy is an indispensable tool for researchers working with substituted indolizine-1-carboxylic acids. It provides a rapid and reliable method for confirming the presence of the key carboxylic acid functionality and the integrity of the core indolizine structure. By following standardized protocols for synthesis and analysis and using established correlation tables, scientists can confidently characterize their synthesized compounds, accelerating the process of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Indolizine synthesis [organic-chemistry.org]
- 7. Transition-Metal-Free Synthesis of Indolizines from Electron-Deficient Alkenes via One-Pot Reaction Using TEMPO as an Oxidant [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: Mass Spectrometry Analysis of 3-Acetylindolizine-1-carboxylic acid
Abstract
This application note details a robust methodology for the analysis of 3-Acetylindolizine-1-carboxylic acid using Liquid Chromatography-Mass Spectrometry (LC-MS). The protocol outlines sample preparation, chromatographic separation, and mass spectrometric detection. Due to its acidic nature and aromatic structure, Electrospray Ionization (ESI) in negative ion mode is proposed as the optimal ionization technique. This document provides a comprehensive workflow, from sample handling to data interpretation, to facilitate the accurate quantification and structural elucidation of this compound in various matrices.
Introduction
This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Accurate and sensitive analytical methods are crucial for its characterization, quantification in biological matrices, and for quality control purposes. Mass spectrometry, particularly when coupled with liquid chromatography, offers high selectivity and sensitivity for the analysis of such small molecules. This note provides a generalized protocol based on the known behavior of similar chemical structures, such as indole derivatives and aromatic carboxylic acids.
Predicted Mass Spectrum and Fragmentation
The molecular formula for this compound is C₁₁H₉NO₃, with a molecular weight of 203.2 g/mol . When subjected to mass spectrometry, particularly with fragmentation capabilities (MS/MS), a characteristic pattern of product ions is expected.
Electrospray Ionization (ESI): In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 202.2 would be the predominant parent ion. In positive ion mode, the protonated molecule [M+H]⁺ at m/z 204.2 would be observed.
Fragmentation Pattern: The fragmentation of this compound is likely to proceed through several key pathways. In positive ion mode, common losses would include water (H₂O), carbon monoxide (CO), and the carboxylic acid group (COOH). The acetyl group can also be a site of fragmentation. For carboxylic acids, prominent peaks due to the loss of OH (a loss of 17) and COOH (a loss of 45) are common due to the cleavage of bonds next to the carbonyl group.[1] The presence of an acetyl group may lead to the ejection of a methyl radical followed by the loss of carbon monoxide.[2]
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to ensure accurate and reproducible results by removing interfering substances.
-
Standard Solution Preparation:
-
Prepare a stock solution of 1 mg/mL of this compound in a suitable organic solvent such as methanol or acetonitrile.
-
Perform serial dilutions from the stock solution to create a series of calibration standards. The final concentration should be in the range of 1-1000 ng/mL.
-
The solvent for the final dilution should be compatible with the initial mobile phase conditions.
-
-
Biological Matrix (e.g., Plasma, Urine) Sample Preparation:
-
Protein Precipitation: For plasma samples, add 3 volumes of cold acetonitrile to 1 volume of plasma. Vortex for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Liquid-Liquid Extraction (LLE): Acidify the sample with a small amount of formic acid. Extract the analyte into an immiscible organic solvent like ethyl acetate. Evaporate the organic layer and reconstitute the residue in the mobile phase.
-
Solid-Phase Extraction (SPE): Use a suitable SPE cartridge (e.g., a mixed-mode or polymer-based sorbent). Condition the cartridge, load the pre-treated sample, wash away impurities, and elute the analyte with an appropriate solvent. Evaporate the eluate and reconstitute.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Conditions
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended.
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
Time (min) % B 0.0 5 1.0 5 5.0 95 7.0 95 7.1 5 | 10.0 | 5 |
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Mass Spectrometer Settings (Example for ESI):
-
Ionization Mode: Negative Electrospray Ionization (ESI-) is often more sensitive for carboxylic acids.[3]
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Scan Range: m/z 50-500
-
Data Presentation
The following table summarizes hypothetical quantitative data for the analysis of this compound. This data is for illustrative purposes and would be generated from a calibration curve of the prepared standards.
| Parameter | Value |
| Molecular Formula | C₁₁H₉NO₃ |
| Molecular Weight | 203.2 g/mol |
| Parent Ion [M-H]⁻ (m/z) | 202.2 |
| Predicted Fragment Ion 1 (m/z) | 158.2 ([M-H-CO₂]⁻) |
| Predicted Fragment Ion 2 (m/z) | 142.2 ([M-H-CH₂CO]⁻) |
| Retention Time (min) | ~3.5 |
| Linear Range (ng/mL) | 1 - 1000 |
| Limit of Detection (LOD) (ng/mL) | 0.5 |
| Limit of Quantification (LOQ) (ng/mL) | 1.0 |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
| Recovery (%) | 85 - 105% |
Mandatory Visualizations
Caption: Experimental workflow for the LC-MS analysis of this compound.
Conclusion
The described LC-MS method provides a framework for the reliable analysis of this compound. The protocol is adaptable to various sample matrices and can be optimized to meet specific sensitivity and throughput requirements. The predicted fragmentation patterns serve as a guide for structural confirmation and for setting up targeted mass spectrometry experiments such as Multiple Reaction Monitoring (MRM) for enhanced quantitative performance. This application note should serve as a valuable resource for researchers engaged in the study and development of this and related compounds.
References
Application Notes and Protocols for 3-Acetylindolizine-1-carboxylic Acid Derivatives: Exploring Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential biological activities of 3-acetylindolizine-1-carboxylic acid and its derivatives. This document includes detailed experimental protocols for assessing their anticancer, anti-inflammatory, and antimicrobial properties, along with data presentation guidelines and visualizations of key signaling pathways and workflows.
Potential Anticancer Activity
Indolizine-based compounds have emerged as a promising class of anticancer agents, with studies highlighting their ability to inhibit cancer cell proliferation through various mechanisms, including the disruption of EGFR signaling and induction of apoptosis.[1][2][3][4] Derivatives of this compound are promising candidates for further investigation as potential cancer therapeutics.
Table 1: Anticancer Activity of Representative Indolizine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action/Target |
| Compound 6o | HepG2 (Liver) | 6.02 | EGFR and CDK-2 Inhibition |
| HCT-116 (Colon) | 5.84 | EGFR and CDK-2 Inhibition | |
| MCF-7 (Breast) | 8.89 | EGFR and CDK-2 Inhibition | |
| Compound 6m | HepG2 (Liver) | 11.97 | EGFR and CDK-2 Inhibition |
| HCT-116 (Colon) | 28.37 | EGFR and CDK-2 Inhibition | |
| MCF-7 (Breast) | 19.87 | EGFR and CDK-2 Inhibition | |
| Compound C3 | HepG2 (Liver) | ~20 (at 24h) | Induction of apoptosis via mitochondria p53 pathway |
| cis-11 | DU-145 (Prostate) | 4.41 | Not specified |
| MDA-MB-231 (Breast) | 1.01 | Not specified | |
| Compound 8e | CAL-27 (Oral) | 0.047 | Microtubule Destabilizer |
| BT-20 (Breast) | 0.117 | Microtubule Destabilizer | |
| HGC-27 (Gastric) | 0.089 | Microtubule Destabilizer | |
| Compound 8h | CAL-27 (Oral) | 0.052 | Microtubule Destabilizer |
| BT-20 (Breast) | 0.098 | Microtubule Destabilizer | |
| HGC-27 (Gastric) | 0.076 | Microtubule Destabilizer |
Note: The IC50 values presented are for a range of indolizine derivatives and serve as a reference for the potential potency of this compound derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][6][7][8]
Materials:
-
This compound derivatives
-
Cancer cell lines (e.g., MCF-7, HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7)[7]
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same amount of solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known anticancer drug like doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9] Mix thoroughly by gentle shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
References
- 1. Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchhub.com [researchhub.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Application Notes and Protocols: 3-Acetylindolizine-1-carboxylic Acid as a Precursor for Novel Bromodomain Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 3-acetylindolizine-1-carboxylic acid as a versatile precursor for the synthesis of novel bromodomain inhibitors, particularly targeting the CREB-binding protein (CBP). While direct utilization of this specific precursor is an emerging area, this document leverages structure-activity relationship (SAR) data from the closely related 1-(indolizin-3-yl)ethan-1-one scaffold to propose a robust framework for inhibitor design, synthesis, and evaluation.
Introduction to Bromodomains and Their Inhibition
Bromodomains are protein modules that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in the regulation of gene transcription.[1][2] The bromodomain and extra-terminal domain (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT, are key epigenetic readers and have become important targets in oncology and inflammation.[3] Small molecule inhibitors that mimic the acetyl-lysine binding motif can disrupt these interactions, leading to therapeutic effects.[1]
The indolizine scaffold has emerged as a promising chemical starting point for the development of potent and selective bromodomain inhibitors. Specifically, derivatives of 1-(indolizin-3-yl)ethan-1-one have shown significant inhibitory activity against the CBP bromodomain, a target implicated in prostate cancer.[4][5][6][7][8] This document outlines a proposed synthetic strategy and evaluation protocols for developing novel inhibitors from this compound.
Proposed Synthetic Pathway
The synthesis of bromodomain inhibitors from this compound can be envisioned as a multi-step process. The carboxylic acid at the 1-position offers a versatile handle for chemical modification, allowing for the introduction of various functionalities to probe the bromodomain binding pocket and optimize pharmacokinetic properties. The acetyl group at the 3-position serves as a key acetyl-lysine mimetic, forming a crucial hydrogen bond with a conserved asparagine residue in the bromodomain active site.
A proposed workflow for the synthesis and evaluation of these novel inhibitors is outlined below:
Caption: Proposed workflow for the synthesis and evaluation of bromodomain inhibitors.
Data Presentation: Quantitative Analysis of Indolizine-Based Bromodomain Inhibitors
The following table summarizes the in vitro activity of a series of 1-(indolizin-3-yl)ethan-1-one derivatives against the CBP bromodomain, providing a benchmark for the development of new compounds from this compound.
| Compound ID | Modification on Indolizine Core | CBP IC50 (nM) | BRD4(1) IC50 (nM) |
| 9a | Unsubstituted | 1500 | >10000 |
| 9g | 2-phenyl | 28 | 3400 |
| 9h | 2-(4-fluorophenyl) | 25 | 2800 |
| 9i | 2-(4-chlorophenyl) | 23 | 2500 |
| 9j | 2-(4-methoxyphenyl) | 35 | 4200 |
| 9k | 2-(thiophen-2-yl) | 45 | 5600 |
Data extracted from a study on 1-(indolizin-3-yl)ethan-1-one derivatives as CBP bromodomain inhibitors.[8]
Experimental Protocols
General Synthesis Protocol for Amide Derivatives of this compound
This protocol describes a general method for the synthesis of amide derivatives from this compound, a key step in creating a library of potential bromodomain inhibitors.
Materials:
-
This compound
-
Amine of choice (R-NH2)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the desired amine (1.1 eq), BOP (1.2 eq), and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired amide derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
AlphaScreen Assay for Bromodomain Inhibitor Screening
This protocol outlines a high-throughput method to screen for inhibitors of the interaction between a bromodomain and an acetylated histone peptide.[9][10]
Principle:
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that measures the interaction between two molecules. In this context, a GST-tagged bromodomain protein is captured by glutathione-coated donor beads, and a biotinylated acetylated histone peptide is captured by streptavidin-coated acceptor beads. When the two molecules interact, the beads are brought into close proximity, and upon excitation, the donor bead releases singlet oxygen, which triggers a chemiluminescent signal from the acceptor bead. Inhibitors that disrupt the protein-peptide interaction will prevent this signal generation.
Caption: Principle of the AlphaScreen assay for bromodomain inhibitors.
Materials:
-
GST-tagged bromodomain protein (e.g., CBP)
-
Biotinylated acetylated histone H4 peptide
-
Glutathione donor beads
-
Streptavidin acceptor beads
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
Test compounds (serially diluted in DMSO)
-
384-well microplates
Procedure:
-
Add 5 µL of the test compound solution to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the GST-tagged bromodomain protein and the biotinylated histone peptide to each well.
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of a suspension of glutathione donor beads and streptavidin acceptor beads to each well.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Calculate the IC50 values from the dose-response curves.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This protocol provides an alternative method for confirming hits from the primary screen.
Principle:
HTRF is a fluorescence resonance energy transfer (FRET)-based technology. A terbium cryptate-labeled anti-tag antibody (donor) binds to the tagged bromodomain protein, and a d2-labeled acetylated histone peptide (acceptor) binds to the bromodomain. When in close proximity, excitation of the donor results in energy transfer to the acceptor, which then emits a specific fluorescence signal. Inhibitors disrupt this interaction, leading to a decrease in the FRET signal.
Caption: Principle of the HTRF assay for bromodomain inhibitors.
Materials:
-
Tagged bromodomain protein (e.g., His-tagged CBP)
-
d2-labeled acetylated histone peptide
-
Terbium cryptate-labeled anti-tag antibody (e.g., anti-His-Tb)
-
Assay buffer
-
Test compounds
-
384-well microplates
Procedure:
-
Add test compounds to the wells of a 384-well plate.
-
Add the tagged bromodomain protein and the d2-labeled acetylated histone peptide.
-
Add the terbium cryptate-labeled anti-tag antibody.
-
Incubate the plate at room temperature for the recommended time.
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at both 620 nm (donor) and 665 nm (acceptor).
-
Calculate the HTRF ratio (665 nm / 620 nm) and determine the IC50 values.
Conclusion
This compound represents a promising and versatile starting material for the development of a new class of bromodomain inhibitors. The synthetic and screening protocols provided in these application notes offer a clear path for researchers to explore the potential of this scaffold. The structure-activity data from related compounds suggest that modifications at the 1-position, facilitated by the carboxylic acid group, can lead to potent and selective inhibitors of CBP and other bromodomains. Further investigation into this chemical space is warranted to unlock the full therapeutic potential of indolizine-based bromodomain inhibitors.
References
- 1. Structural Features and Inhibitors of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bromodomains: Structure, function and pharmacology of inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, and Biological Evaluation of 1-(Indolizin-3-yl)ethan-1-ones as CBP Bromodomain Inhibitors for the Treatment of Prostate Cancer. | Semantic Scholar [semanticscholar.org]
- 6. Design, Synthesis, and Biological Evaluation of 1-(Indolizin-3-yl)ethan-1-ones as CBP Bromodomain Inhibitors for the Treatment of Prostate Cancer--Guangzhou Institute of Biomedicine and Health, Chinese Academy of Sciences [english.gibh.cas.cn]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Design, Synthesis, and Biological Evaluation of 1-(Indolizin-3-yl)ethan-1-ones as CBP Bromodomain Inhibitors for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fluorescent Properties of 3-Acetylindolizine-1-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indolizine derivatives have emerged as a versatile class of fluorophores with applications spanning from biological imaging to materials science. Their core structure, an aromatic system containing a nitrogen atom at a bridgehead position, provides a robust scaffold for the development of fluorescent probes with tunable photophysical properties. By strategically introducing electron-donating and electron-withdrawing groups, the absorption and emission characteristics of the indolizine core can be finely controlled, leading to fluorophores that span the visible spectrum from blue to red.[1][2] This document provides an overview of the fluorescent properties of analogs of 3-Acetylindolizine-1-carboxylic acid, along with protocols for their synthesis and application. While specific data for this compound is not extensively available, the information presented here for structurally similar compounds serves as a strong predictive guide for its potential characteristics and applications.
Photophysical Properties of Indolizine Analogs
The fluorescence of indolizine derivatives is highly sensitive to the nature and position of substituents on the indolizine ring. The introduction of an acetyl group at the 3-position and a carboxylic acid at the 1-position is expected to influence the intramolecular charge transfer (ICT) characteristics, which are crucial for fluorescence. The following table summarizes the photophysical data for a selection of relevant indolizine analogs.
| Compound ID | R1 (Position 3) | R2 (Position 7) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ) | Reference |
| Analog 1 | N,N-dimethylaminophenyl | Acetyl | 420 | 580 | - | [2] |
| Analog 2 | N,N-dimethylaminophenyl | Aldehyde | - | - | - | [2] |
| Analog 3 | p-tolyl | Ethyl carboxylate | - | - | - | [2] |
| Analog 4 | Phenyl | - | 350 | 462 | - | [2] |
| Analog 5 | - | - | - | 462 (blue) - 580 (orange) | - | [2] |
| Analog 6 | - | - | Blue-green region | - | up to 92% | [3] |
Experimental Protocols
I. General Synthesis of 3-Aryl-7-substituted Indolizine Analogs
This protocol is a generalized procedure based on the Suzuki cross-coupling reaction for the synthesis of 3,7-disubstituted indolizine scaffolds.[2]
Materials:
-
Appropriate 3-bromoindolizine-7-carboxylate derivative
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tetrabutylammonium bromide (TBAB)
-
Sodium carbonate (Na₂CO₃)
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for elution
Procedure:
-
To a solution of the 3-bromoindolizine-7-carboxylate derivative (1.0 eq) in water, add the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), TBAB (1.0 eq), and Na₂CO₃ (2.0 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and extract with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the desired 3-aryl-7-substituted indolizine analog.
Characterization:
-
Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
II. Protocol for Fluorescence Spectroscopy
Materials:
-
Synthesized indolizine analog
-
Spectroscopic grade solvents (e.g., ethanol, DMSO, cyclohexane)
-
Quartz cuvettes (1 cm path length)
-
Fluorometer
Procedure:
-
Prepare a stock solution of the indolizine analog in a suitable solvent (e.g., DMSO) at a concentration of 1-10 mM.
-
Prepare a series of dilute solutions (e.g., 1-10 µM) in the desired solvent for analysis.
-
Record the absorption spectrum using a UV-Vis spectrophotometer to determine the absorption maximum (λ_abs).
-
Set the excitation wavelength of the fluorometer to the determined λ_abs.
-
Record the fluorescence emission spectrum.
-
To determine the fluorescence quantum yield (Φ), use a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) and the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
III. Protocol for Cellular Imaging with Indolizine-based Probes
This protocol is a general guideline for staining living cells with a fluorescent indolizine probe, based on applications described for similar compounds.[1][3]
Materials:
-
Indolizine-based fluorescent probe
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Live cells cultured on glass-bottom dishes
-
Fluorescence microscope
Procedure:
-
Prepare a stock solution of the indolizine probe in DMSO.
-
Dilute the stock solution in cell culture medium to the desired final concentration (typically in the low micromolar range).
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the probe-containing medium to the cells and incubate for a specific period (e.g., 15-30 minutes) at 37°C.
-
Remove the staining solution and wash the cells twice with PBS.
-
Add fresh culture medium or PBS to the cells.
-
Image the stained cells using a fluorescence microscope with appropriate filter sets for the probe's excitation and emission wavelengths.
Visualizations
Caption: General chemical structure of this compound.
Caption: Synthetic workflow for producing indolizine analogs.
Caption: Workflow for cellular imaging with fluorescent probes.
References
The Synthetic Versatility of 3-Acetylindolizine-1-carboxylic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetylindolizine-1-carboxylic acid is a versatile heterocyclic compound incorporating a reactive carboxylic acid, a nucleophilic indolizine core, and a modifiable acetyl group. This unique combination of functional groups makes it a valuable starting material for the synthesis of a diverse range of more complex molecules with potential applications in medicinal chemistry and materials science. The indolizine scaffold itself is a key feature in numerous biologically active compounds. This document provides an overview of potential synthetic applications of this compound, along with generalized experimental protocols for key transformations.
Core Applications
The reactivity of this compound can be directed towards three main regions of the molecule:
-
Reactions at the Carboxylic Acid Group: The carboxylic acid moiety can be readily converted into a variety of functional groups, including esters and amides, allowing for the introduction of diverse substituents and the modulation of physicochemical properties.
-
Reactions at the Acetyl Group: The methyl group of the acetyl moiety is susceptible to condensation reactions, providing a handle for the construction of larger, more complex structures.
-
Reactions involving the Indolizine Ring: The indolizine nucleus can participate in cycloaddition and other reactions, leading to the formation of novel fused heterocyclic systems.
I. Esterification of this compound
Esterification is a fundamental transformation for modifying the carboxylic acid group, which can enhance lipophilicity and improve the pharmacokinetic profile of a potential drug candidate.
Reaction Scheme:
Caption: General scheme for the esterification of this compound.
Experimental Protocol: Fischer Esterification (General Procedure)
-
To a solution of this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol, ethanol), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired ester.
Quantitative Data (Hypothetical)
| Entry | Alcohol (R-OH) | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methanol | H₂SO₄ | Methanol | Reflux | 6 | 85 |
| 2 | Ethanol | H₂SO₄ | Ethanol | Reflux | 8 | 82 |
| 3 | Isopropanol | DCC/DMAP | DCM | rt | 12 | 75 |
II. Amide Synthesis from this compound
The formation of amides is a crucial reaction in drug discovery, as the amide bond is a key structural feature in many pharmaceuticals.
Reaction Scheme:
Caption: General scheme for the amide synthesis from this compound.
Experimental Protocol: Amide Coupling using an Activating Agent (General Procedure)
-
To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF, DCM), add the activating agent (e.g., HATU, 1.1 eq) and a suitable base (e.g., DIPEA, 2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the combined organic layers sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the pure amide.
Quantitative Data (Hypothetical)
| Entry | Amine (R₁R₂NH) | Activating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | HATU | DIPEA | DMF | rt | 4 | 90 |
| 2 | Benzylamine | EDCI/HOBt | NMM | DCM | rt | 6 | 88 |
| 3 | Morpholine | SOCl₂ | Pyridine | Toluene | Reflux | 3 | 85 |
III. Decarboxylation of this compound
Decarboxylation provides a route to 3-acetylindolizine, a potentially useful building block for further functionalization at the 1-position of the indolizine ring.
Reaction Scheme:
Caption: General scheme for the decarboxylation of this compound.
Experimental Protocol: Thermal Decarboxylation (General Procedure)
-
Place this compound in a reaction vessel equipped with a condenser.
-
Heat the solid to its melting point or in a high-boiling solvent (e.g., quinoline) with a copper catalyst.
-
Monitor the evolution of carbon dioxide to gauge the reaction progress.
-
After the reaction is complete (as indicated by the cessation of gas evolution or TLC analysis), cool the mixture.
-
If a solvent was used, remove it under reduced pressure.
-
Purify the resulting 3-acetylindolizine by sublimation or column chromatography.
Quantitative Data (Hypothetical)
| Entry | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | None | Neat | 200 | 1 | 65 |
| 2 | Copper | Quinoline | 220 | 0.5 | 78 |
IV. Synthesis of Novel Heterocycles
The indolizine core can act as a diene in cycloaddition reactions, and the acetyl group can undergo condensation to form new rings, opening avenues for the synthesis of novel and complex heterocyclic systems with potential biological activity.
Workflow for Heterocycle Synthesis:
Caption: Potential workflow for the synthesis of novel heterocycles.
Disclaimer: The experimental protocols and quantitative data provided herein are generalized and hypothetical, based on established organic chemistry principles. Specific reaction conditions for this compound may require optimization. Researchers should consult the primary literature for detailed procedures and safety information. The provided DOT scripts are for visualization of the described chemical transformations and workflows.
Application Notes and Protocols: Derivatization of the Carboxylic Acid Group on the Indolizine Ring
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the carboxylic acid functionality on the indolizine ring system. The indolizine scaffold is a privileged heterocyclic motif in medicinal chemistry, and derivatization of the carboxylic acid group allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The following sections detail procedures for esterification, amidation, and acid chloride formation, providing a versatile toolkit for the synthesis of diverse indolizine-based compound libraries.
Introduction to Indolizine Carboxylic Acid Derivatization
Indolizine and its derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The carboxylic acid group, commonly found at the 2-position of the indolizine ring, is a key handle for chemical modification. Transformation of this group into esters, amides, and other functional groups can significantly impact the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its biological activity and target engagement. These modifications are crucial for optimizing lead compounds in drug discovery programs.
Derivatization Strategies and Protocols
This section outlines detailed experimental protocols for the most common and effective methods for derivatizing the carboxylic acid group on the indolizine ring.
Esterification of Indolizine Carboxylic Acids
Esterification is a fundamental transformation that can be achieved under various conditions. Two reliable methods are presented below.
Method A: Dicyclohexylcarbodiimide (DCC) and 4-(Dimethylamino)pyridine (DMAP) Mediated Esterification
This method is a mild and efficient procedure for the synthesis of a wide range of esters.
Experimental Protocol:
-
Dissolution: In a round-bottom flask, dissolve indolizine-2-carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Alcohol and Catalyst: Add the desired alcohol (1.1-1.5 eq.) and a catalytic amount of DMAP (0.1 eq.) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Coupling Agent: Add a solution of DCC (1.1 eq.) in anhydrous DCM dropwise to the cooled mixture.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Extraction: Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired ester.
Method B: Phosphorus Oxychloride (POCl₃) Mediated Esterification
This method provides a rapid and high-yielding route to esters.
Experimental Protocol:
-
Dissolution: Dissolve indolizine-2-carboxylic acid (1.0 eq.) in an excess of the desired alcohol (serving as both reactant and solvent).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reagent: Add POCl₃ (1.2 eq.) dropwise to the cooled solution with vigorous stirring.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching: Carefully pour the reaction mixture over crushed ice.
-
Extraction: Extract the aqueous mixture with ethyl acetate.
-
Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure ester.
Amidation of Indolizine Carboxylic Acids
The formation of amides from carboxylic acids is a cornerstone of medicinal chemistry. The following protocols offer efficient ways to synthesize a diverse range of indolizine-2-carboxamides.
Method A: 1,1'-Carbonyldiimidazole (CDI) Mediated Amidation
CDI is a highly effective coupling agent that provides a convenient route to amides with simple work-up procedures.
Experimental Protocol:
-
Activation: Dissolve indolizine-2-carboxylic acid (1.0 eq.) in anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF). Add CDI (1.1 eq.) in one portion and stir the mixture at room temperature for 1-2 hours, or until CO₂ evolution ceases, to form the acylimidazolide intermediate.
-
Amine Addition: Add the desired primary or secondary amine (1.2 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC.
-
Concentration: Remove the solvent under reduced pressure.
-
Work-up: Dissolve the residue in ethyl acetate and wash with 1 M HCl (to remove unreacted amine) and saturated aqueous NaHCO₃.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel to obtain the desired amide.
Method B: Propylphosphonic Anhydride (T3P®) Mediated Amidation
T3P® is a mild and efficient coupling reagent that is particularly useful for synthesizing amides with high purity and yield.
Experimental Protocol:
-
Dissolution: Dissolve indolizine-2-carboxylic acid (1.0 eq.) and the desired amine (1.1 eq.) in an appropriate aprotic solvent such as ethyl acetate or DCM.
-
Base Addition: Add a suitable base, such as triethylamine (2.0 eq.) or N,N-diisopropylethylamine (DIPEA).
-
Coupling Agent Addition: Add T3P® (50% solution in ethyl acetate, 1.5 eq.) dropwise to the mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash it with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the pure indolizine-2-carboxamide.
Formation of Indolizine-2-carbonyl Chloride
The acid chloride is a highly reactive intermediate that can be used to synthesize a variety of derivatives, including esters and amides, under mild conditions.
Experimental Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, suspend indolizine-2-carboxylic acid (1.0 eq.) in anhydrous toluene or DCM.
-
Reagent Addition: Add thionyl chloride (SOCl₂) (2.0-3.0 eq.) to the suspension. A catalytic amount of DMF can be added to facilitate the reaction.
-
Reaction: Heat the reaction mixture to reflux and maintain for 1-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Concentration: After the reaction is complete, carefully remove the excess thionyl chloride and solvent under reduced pressure. It is advisable to use a trap containing a base (e.g., NaOH solution) to neutralize the acidic vapors.
-
Use: The resulting crude indolizine-2-carbonyl chloride is typically a solid and is used immediately in the next step without further purification due to its moisture sensitivity.
Quantitative Data Summary
The following tables summarize representative yields and characterization data for various derivatives of indolizine-2-carboxylic acid.
| Ester Derivative | Alcohol | Method | Yield (%) | Reference |
| Ethyl indolizine-2-carboxylate | Ethanol | Thermal Cyclization | 75 | [3] |
| Methyl indolizine-2-carboxylate | Methanol | Not Specified | - | [4] |
| tert-Butyl indolizine-2-carboxylate | tert-Butanol | DCC/DMAP | Good | [5] |
| Amide Derivative | Amine | Coupling Reagent | Yield (%) | Reference |
| N-Phenylindolizine-2-carboxamide | Aniline | CDI | Good | [6] |
| N,N-Diethylindolizine-2-carboxamide | Diethylamine | CDI | Good | [6] |
| Indolizine-2-carbohydrazide | Hydrazine | Not Specified | - | [7][8] |
| N'-Substituted hydrazides | Substituted Hydrazines | Not Specified | - | [1] |
| Spectroscopic Data for Ethyl Indolizine-2-carboxylate | |
| ¹H NMR (300 MHz, CDCl₃) | δ 7.85 (d, J = 6.3 Hz, 1H), 7.80 (s, 1H), 7.36 (d, J = 9.2 Hz, 1H), 6.83 (s, 1H), 6.68 (dd, J = 9.0, 6.3 Hz, 1H), 6.53 (td, J = 6.9, 1.2 Hz, 1H), 4.35 (q, J = 7.1 Hz, 2H), 1.38 (t, J = 7.1 Hz, 3H)[3] |
| IR (KBr, cm⁻¹) | Carbonyl (C=O) stretching frequency for esters typically appears around 1735 cm⁻¹[9][10] |
| Spectroscopic Data for Indolizine-2-carboxamides | |
| ¹H NMR | Characteristic signals for the amide N-H protons (for primary and secondary amides) and the protons on the carbon atoms adjacent to the nitrogen. |
| ¹³C NMR | The amide carbonyl carbon typically resonates in the range of 160-180 ppm.[11] |
| IR (KBr, cm⁻¹) | Amide I band (C=O stretch) typically appears between 1630-1680 cm⁻¹. Amide II band (N-H bend) is observed for primary and secondary amides.[9][10] |
Visualizations
The following diagrams illustrate the general workflows for the derivatization of indolizine-2-carboxylic acid.
References
- 1. mdpi.com [mdpi.com]
- 2. Newly synthesized indolizine derivatives — antimicrobial and antimutagenic properties | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Reactions at the Acetyl Group of 3-Acetylindolizine-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for key chemical transformations targeting the acetyl group of 3-Acetylindolizine-1-carboxylic acid. This versatile starting material allows for the synthesis of a diverse range of indolizine derivatives with potential applications in medicinal chemistry and materials science. The protocols outlined below are based on established synthetic methodologies for analogous aromatic ketones and have been adapted for the specific reactivity of the indolizine core.
Claisen-Schmidt Condensation for the Synthesis of Indolizine-Based Chalcones
The Claisen-Schmidt condensation is a reliable method for forming carbon-carbon bonds and is widely used to synthesize chalcones, which are known for their broad spectrum of biological activities. This protocol describes the base-catalyzed condensation of this compound with various aromatic aldehydes.
Experimental Protocol:
A general procedure for the synthesis of chalcone derivatives from this compound is as follows:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and an appropriate aromatic aldehyde (1.1 eq.) in ethanol.
-
To this solution, add a catalytic amount of a base, such as a 10% aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) until the pH is neutral.
-
The precipitated solid is collected by filtration, washed with cold water, and then with a cold solvent like ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethanol and water, to afford the pure chalcone derivative.
| Entry | Aldehyde | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | NaOH | Ethanol | 24 | 85-95 |
| 2 | 4-Chlorobenzaldehyde | KOH | Ethanol | 24 | 80-90 |
| 3 | 4-Methoxybenzaldehyde | NaOH | Ethanol | 24 | 88-97 |
Note: The carboxylic acid group at the 1-position of the indolizine ring is generally stable under these basic conditions. However, for sensitive substrates or to avoid any potential side reactions, protection of the carboxylic acid as an ester may be considered.
Caption: Workflow for the Claisen-Schmidt condensation.
Mannich Reaction for the Synthesis of β-Amino-Ketone Derivatives
The Mannich reaction is a three-component condensation reaction that provides access to β-amino-ketones, which are valuable intermediates in the synthesis of pharmaceuticals and natural products. This protocol outlines the reaction of this compound with formaldehyde and a secondary amine.
Experimental Protocol:
A typical procedure for the Mannich reaction is as follows:
-
To a solution of this compound (1.0 eq.) in a suitable solvent such as ethanol or acetic acid, add the desired secondary amine (1.2 eq.).
-
Add an aqueous solution of formaldehyde (37%, 1.5 eq.) to the mixture.
-
The reaction mixture is then heated to reflux and the progress is monitored by TLC.
-
After the reaction is complete, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is then treated with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product can be purified by column chromatography on silica gel to yield the pure Mannich base.
| Entry | Secondary Amine | Solvent | Time (h) | Yield (%) |
| 1 | Dimethylamine | Ethanol | 6-8 | 60-75 |
| 2 | Piperidine | Acetic Acid | 4-6 | 65-80 |
| 3 | Morpholine | Ethanol | 6-8 | 70-85 |
Note: The acidic proton of the carboxylic acid group might react with the amine. Using the amine hydrochloride salt or adding a catalytic amount of a stronger acid (like HCl) can sometimes improve the reaction by favoring the formation of the iminium ion intermediate.
Caption: Workflow for the Mannich reaction.
Willgerodt-Kindler Reaction for the Synthesis of Thioamides
The Willgerodt-Kindler reaction is a powerful method for the conversion of aryl alkyl ketones to the corresponding thioamides. This reaction involves heating the ketone with sulfur and a secondary amine.
Experimental Protocol:
A general protocol for the Willgerodt-Kindler reaction on this compound is as follows:
-
In a reaction vessel, a mixture of this compound (1.0 eq.), elemental sulfur (2.5 eq.), and a secondary amine such as morpholine (3.0 eq.) is prepared.
-
The mixture is heated to a temperature of 120-140 °C. The reaction can be performed neat or in a high-boiling solvent like pyridine or dimethylformamide (DMF).
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent like dichloromethane.
-
The organic solution is washed with dilute acid (e.g., 1 M HCl) to remove excess amine, followed by washing with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated.
-
The resulting crude thioamide can be purified by column chromatography on silica gel.
| Entry | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pyridine | 130 | 8-12 | 50-65 |
| 2 | Piperidine | DMF | 140 | 6-10 | 55-70 |
Note: The high temperatures required for the Willgerodt-Kindler reaction might lead to decarboxylation of the starting material. It is advisable to monitor the reaction carefully. Protecting the carboxylic acid as an ester may prevent this side reaction.
Caption: Workflow for the Willgerodt-Kindler reaction.
α-Halogenation of the Acetyl Group
The α-hydrogens of the acetyl group are acidic and can be replaced by halogens under appropriate conditions. This protocol describes the α-bromination using N-bromosuccinimide (NBS).
Experimental Protocol:
A procedure for the α-bromination of the acetyl group is as follows:
-
Dissolve this compound (1.0 eq.) in a suitable solvent like carbon tetrachloride (CCl₄) or chloroform (CHCl₃).
-
Add N-bromosuccinimide (NBS) (1.1 eq.) to the solution.
-
Add a catalytic amount of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN).
-
Heat the reaction mixture to reflux. The reaction should be monitored by TLC.
-
After the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, then with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
The crude α-bromoacetyl derivative can be purified by recrystallization or column chromatography.
| Reagent | Initiator | Solvent | Time (h) | Yield (%) |
| NBS | AIBN | CCl₄ | 4-6 | 70-85 |
Note: This reaction proceeds via a radical mechanism. Care should be taken to exclude moisture and light to prevent unwanted side reactions. The carboxylic acid group is generally unreactive under these conditions.
Caption: Workflow for α-halogenation.
Illuminating Cellular Landscapes: Applications of Indolizine Derivatives in Fluorescence Microscopy
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The indolizine scaffold, a nitrogen-containing heterocyclic aromatic compound, has emerged as a versatile and powerful tool in the realm of fluorescence microscopy. Its inherent fluorescent properties, coupled with the ease of chemical modification, allow for the development of a diverse palette of probes with tunable photophysical characteristics. These derivatives are increasingly being employed to visualize and dissect complex biological processes at the subcellular level, offering high sensitivity and specificity. This document provides a comprehensive overview of the applications of indolizine derivatives in fluorescence microscopy, complete with detailed experimental protocols and a comparative analysis of their photophysical properties.
I. Key Applications of Indolizine Derivatives
Indolizine-based fluorescent probes have been successfully utilized in a variety of imaging applications, primarily due to their sensitivity to the local microenvironment and their ability to be targeted to specific organelles.
-
Environment-Sensitive Probes for Live-Cell Imaging: A prominent class of indolizine derivatives, the indolizino[3,2-c]quinolines (IQs), exhibit environment-sensitive fluorescence.[1] This property allows for "light-up" or "turn-on" fluorescence upon binding to their target, leading to a high signal-to-noise ratio and enabling no-wash live-cell imaging. Different IQ derivatives have been synthesized to specifically target and visualize DNA, RNA, and lysosomes.[1]
-
Fluorescent pH Sensors: The photophysical properties of certain indolizine derivatives are sensitive to pH changes. This is often due to an intramolecular charge transfer (ICT) mechanism, where the protonation state of a functional group on the indolizine core alters the electronic structure and, consequently, the fluorescence emission. These probes are particularly useful for monitoring the pH of acidic organelles like lysosomes.
-
Organelle-Specific Staining: Indolizine derivatives have been designed to selectively accumulate in specific cellular compartments.
-
Lipid Droplets: The "Seoul-Fluor" (SF) series of indolizine-based fluorophores includes probes, such as SF44, that are highly effective for staining lipid droplets in both in vitro and in vivo systems.[2][3] Their fluorogenic nature, where fluorescence is enhanced in the hydrophobic environment of the lipid droplet, makes them ideal for this application.[2][4]
-
Lysosomes: As mentioned, specific indolizino[3,2-c]quinoline derivatives, such as IQ-MP1 and IQ-MP2, have been developed for targeted imaging of lysosomes.[1]
-
II. Quantitative Data of Indolizine-Based Fluorescent Probes
The selection of an appropriate fluorescent probe is critical for successful imaging experiments. The following tables summarize the key photophysical properties of representative indolizine derivatives, allowing for easy comparison.
Table 1: Photophysical Properties of Indolizino[3,2-c]quinoline Derivatives for Organelle Staining
| Probe | Target | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Reference |
| 3C2 | DNA | Not Specified | Not Specified | Not Specified | [1] |
| 3B1 | RNA | Not Specified | Not Specified | Not Specified | [1] |
| 3H1 | RNA | Not Specified | Not Specified | Not Specified | [1] |
| IQ-MP1 | Lysosomes | Not Specified | Not Specified | Not Specified | [1] |
| IQ-MP2 | Lysosomes | Not Specified | Not Specified | Not Specified | [1] |
Note: Specific photophysical data for these compounds were not available in the reviewed literature.
Table 2: Photophysical Properties of Seoul-Fluor (SF) Derivatives for Lipid Droplet Staining
| Probe | Solvent | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Reference |
| SF44 | Diethyl ether | 450 | 561 | Not Specified | [5] |
| SF44 | Acetonitrile | Not Specified | 624 | Not Specified | [5] |
| SF58 | Not Specified | Not Specified | Not Specified | Not Specified | [3] |
Table 3: Photophysical Properties of 3,7-disubstituted Indolizine Derivatives for pH Sensing
| Compound | R¹ | R² | Excitation Max (λex, nm) | Emission Max (λem, nm) | pH Range | Reference |
| 9 | -NMe₂ | -COOEt | 388 | 533 | 3.0 - 7.0 | Not Specified |
| 14 | -NMe₂ | -COOH | 388 | 473 | 3.0 - 7.0 | Not Specified |
| 16 | -NMe₂ | -CHO | Not Specified | 580 | Not Specified | Not Specified |
III. Experimental Protocols
The following are generalized protocols for the application of indolizine derivatives in fluorescence microscopy. It is important to note that optimal conditions (e.g., probe concentration, incubation time) may vary depending on the specific probe, cell type, and experimental setup, and therefore should be empirically determined.
Protocol 1: General Live-Cell Imaging with Indolizine Derivatives
This protocol provides a basic framework for staining live cells with a generic indolizine-based fluorescent probe.
Materials:
-
Indolizine-based fluorescent probe
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Mammalian cell line of interest (e.g., HeLa, U2OS)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Live-cell imaging solution (e.g., phenol red-free medium, HBSS)
-
Glass-bottom dishes or imaging plates
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes or imaging plates to achieve 60-80% confluency on the day of the experiment.
-
Probe Preparation: Prepare a stock solution of the indolizine probe (typically 1-10 mM) in anhydrous DMSO. On the day of the experiment, dilute the stock solution to the desired working concentration (typically 1-10 µM) in pre-warmed serum-free medium or live-cell imaging solution.
-
Cell Staining: a. Aspirate the culture medium from the cells and wash once with pre-warmed PBS. b. Add the probe-containing medium to the cells. c. Incubate for 15-60 minutes at 37°C in a 5% CO₂ incubator, protected from light.
-
Washing (if required): For probes that are not "no-wash", gently wash the cells two to three times with pre-warmed live-cell imaging solution to remove unbound probe.
-
Imaging: Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the specific indolizine probe. Use the lowest possible excitation intensity and exposure time to minimize phototoxicity.
Protocol 2: Staining of Lipid Droplets with Seoul-Fluor (SF44)
This protocol is adapted for staining lipid droplets using the fluorogenic probe SF44.
Materials:
-
SF44 fluorescent probe
-
Anhydrous DMSO
-
Cells of interest (e.g., 3T3-L1 adipocytes, HeLa cells)
-
Complete cell culture medium
-
PBS, pH 7.4
-
Live-cell imaging solution
Procedure:
-
Cell Culture and Treatment (Optional): Culture cells on glass-bottom dishes. To induce lipid droplet formation, cells can be treated with oleic acid (e.g., 200 µM) for 24 hours prior to staining.
-
Probe Preparation: Prepare a 1 mM stock solution of SF44 in DMSO. Dilute the stock solution to a final working concentration of 1-5 µM in pre-warmed live-cell imaging solution.
-
Cell Staining: a. Aspirate the culture medium. b. Add the SF44 working solution to the cells. c. Incubate for 15-30 minutes at 37°C.
-
Imaging: Image the cells directly without a wash step. Use an appropriate filter set for SF44 (e.g., excitation around 450 nm, emission around 560 nm). Lipid droplets will appear as bright fluorescent puncta.
Protocol 3: Ratiometric pH Measurement in Lysosomes
This protocol provides a general guideline for using a ratiometric indolizine-based pH probe to measure lysosomal pH.
Materials:
-
Ratiometric indolizine pH probe
-
Anhydrous DMSO
-
Cells of interest
-
Complete cell culture medium
-
Live-cell imaging solution
-
Calibration buffers of known pH (e.g., pH 4.0, 4.5, 5.0, 5.5, 6.0)
-
Nigericin and Monensin (ionophores)
Procedure:
-
Cell Staining: a. Culture cells on glass-bottom dishes. b. Load cells with the ratiometric pH probe by incubating with a working solution (e.g., 1-10 µM) in live-cell imaging solution for 30-60 minutes at 37°C. c. Wash the cells twice with live-cell imaging solution.
-
Image Acquisition: a. Acquire two fluorescence images of the stained cells at two different emission wavelengths, using a single excitation wavelength. b. The ratio of the fluorescence intensities at the two emission wavelengths is dependent on the pH.
-
Calibration: a. To generate a calibration curve, treat the stained cells with calibration buffers containing ionophores (e.g., 10 µM nigericin and 10 µM monensin). This will equilibrate the intracellular pH with the extracellular buffer pH. b. Acquire ratiometric images for each calibration buffer. c. Plot the ratio of fluorescence intensities against the known pH values to generate a calibration curve.
-
Data Analysis: Determine the lysosomal pH in experimental cells by comparing their fluorescence intensity ratios to the calibration curve.
IV. Conclusion
Indolizine derivatives represent a rapidly evolving and highly promising class of fluorescent probes for cellular imaging. Their tunable photophysical properties and amenability to rational design have enabled the development of sophisticated tools for visualizing specific organelles and sensing the intracellular environment with high precision. The protocols and data presented herein provide a valuable resource for researchers seeking to harness the power of these novel fluorophores in their own investigations. As research in this area continues, we can anticipate the emergence of even more advanced indolizine-based probes with enhanced brightness, photostability, and functionality, further expanding our ability to explore the intricate workings of the living cell.
References
- 1. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 2. A Seoul-Fluor-based bioprobe for lipid droplets and its application in image-based high throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of Seoul-Fluor-based lipid droplet bioprobes and their application in microalgae for bio-fuel study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Advances in Fluorescent Probes for Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Acetylindolizine-1-carboxylic Acid in the Development of Chemical Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 3-acetylindolizine-1-carboxylic acid and its derivatives as versatile scaffolds in the development of chemical probes for biological imaging and sensing. While direct and extensive data on this compound is limited, this document extrapolates from closely related indolizine structures to highlight its potential applications and provide detailed experimental protocols.
Introduction to Indolizine-Based Fluorophores
Indolizine and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in the field of chemical biology. Their rigid, planar structure and inherent fluorescence properties make them excellent candidates for the development of novel fluorophores. The photophysical characteristics of these molecules, such as absorption and emission wavelengths, quantum yields, and Stokes shifts, can be finely tuned by introducing various substituents onto the indolizine core. This tunability allows for the rational design of chemical probes for specific biological applications, including live-cell imaging and the sensing of intracellular analytes like pH.
The presence of an acetyl group, an electron-withdrawing moiety, at the 3-position and a carboxylic acid group at the 1-position of the indolizine ring in the target molecule, this compound, suggests its potential as a fluorescent probe with interesting photophysical properties. The carboxylic acid group can enhance water solubility and provides a reactive handle for bioconjugation or for developing pH-sensitive probes.
Data Presentation: Photophysical Properties of Related Indolizine Derivatives
To illustrate the potential of this compound, the following table summarizes the photophysical data of structurally related 3,7-disubstituted indolizine compounds. These derivatives, featuring electron-withdrawing groups like acetyl and ester moieties, provide insights into the expected spectral properties. The data is extracted from studies on color-tunable indolizine-based fluorophores.[1]
| Compound (Substituents at C-3 and C-7) | λabs (nm) | ε (M-1cm-1) | λem (nm) | Stokes Shift (nm) | ΦF | Solvent | Reference |
| Ethyl 3-phenylindolizine-7-carboxylate | 388 | 15,000 | 462 | 74 | 0.85 | Methanol | [1] |
| Ethyl 3-(4-methoxyphenyl)indolizine-7-carboxylate | 392 | 18,000 | 468 | 76 | 0.88 | Methanol | [1] |
| Ethyl 3-(4-(dimethylamino)phenyl)indolizine-7-carboxylate | 425 | 25,000 | 533 | 108 | 0.65 | Methanol | [1] |
| 3-(4-(Dimethylamino)phenyl)indolizine-7-carbaldehyde | 445 | 28,000 | 580 | 135 | 0.35 | Methanol | [1] |
| 1-(3-(4-(Dimethylamino)phenyl)indolizin-7-yl)ethan-1-one | 440 | 27,000 | 578 | 138 | 0.40 | Methanol | [1] |
Note: The data presented is for analogous compounds to infer the potential properties of this compound. Specific values for the target compound may vary.
Experimental Protocols
Protocol 1: General Synthesis of 3,7-Disubstituted Indolizine Scaffolds
This protocol outlines a general synthetic route for preparing indolizine derivatives, which can be adapted for the synthesis of this compound. The synthesis typically involves the reaction of a pyrrole derivative with an appropriate electrophile followed by cyclization.[1]
Materials:
-
1H-pyrrole-2-carboxaldehyde
-
Ethyl 4-bromobutyrate
-
Substituted phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Tetrabutylammonium bromide (TBAB)
-
Potassium carbonate (K2CO3)
-
Sodium hydroxide (NaOH)
-
N,O-Dimethylhydroxylamine
-
Carbonyldiimidazole (CDI)
-
Lithium aluminum hydride (LiAlH4) or Methylmagnesium bromide (CH3MgBr)
-
Solvents: Water, Ethyl acetate (EtOAc), Methanol (MeOH)
Procedure:
-
Synthesis of the Dihydroindolizine Intermediate:
-
React 1H-pyrrole-2-carboxaldehyde with ethyl 4-bromobutyrate in the presence of a base to afford the corresponding N-substituted pyrrole derivative.
-
Induce intramolecular cyclization to form the dihydroindolizine scaffold.
-
-
Aromatization and Suzuki Cross-Coupling:
-
Aromatize the dihydroindolizine intermediate.
-
Perform a Suzuki cross-coupling reaction with a suitable aryl boronic acid (e.g., 4-acetylphenylboronic acid) in the presence of a palladium catalyst (Pd(OAc)2) and a base (K2CO3) to introduce the acetylphenyl group at the C-3 position.
-
-
Modification of the C-7 Position:
-
Hydrolyze the ester group at the C-7 position using NaOH to yield the carboxylic acid.
-
Alternatively, the ester can be converted to other functional groups. For instance, reaction with N,O-dimethylhydroxylamine after activation with CDI forms a Weinreb amide.
-
The Weinreb amide can then be treated with an organometallic reagent like methylmagnesium bromide to introduce an acetyl group.
-
Caption: General synthetic workflow for 3,7-disubstituted indolizines.
Protocol 2: Intracellular pH Measurement Using an Indolizine-Based Fluorescent Probe
This protocol describes a general method for measuring intracellular pH using a fluorescent probe with a pH-sensitive functional group, such as a carboxylic acid or an amino group.[1][2]
Materials:
-
Indolizine-based pH probe (e.g., a derivative of this compound)
-
Cultured cells (e.g., HeLa cells)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Buffer solutions of varying pH (e.g., pH 3.0 to 7.0)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture and Probe Loading:
-
Culture cells on glass-bottom dishes suitable for fluorescence microscopy.
-
Prepare a stock solution of the indolizine probe in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in cell culture medium to the desired final concentration.
-
Incubate the cells with the probe-containing medium for a sufficient time to allow for cellular uptake.
-
-
Fluorescence Imaging:
-
Wash the cells with PBS to remove excess probe.
-
Replace the PBS with buffer solutions of known pH.
-
Acquire fluorescence images of the cells at each pH value using the fluorescence microscope. Excite the probe at its absorption maximum and collect the emission at the corresponding wavelength.
-
-
Data Analysis:
-
Measure the fluorescence intensity of individual cells or regions of interest at each pH.
-
Plot the fluorescence intensity as a function of pH to generate a calibration curve.
-
For unknown samples, measure the fluorescence intensity and determine the intracellular pH by interpolating from the calibration curve.
-
Caption: Workflow for intracellular pH measurement using a fluorescent probe.
Signaling Pathway Visualization
While specific signaling pathways investigated using this compound are not yet documented, indolizine-based probes can be designed to target and visualize various cellular processes. For example, a probe could be functionalized to bind to a specific enzyme or receptor involved in a signaling cascade. The following diagram illustrates a hypothetical scenario where an indolizine probe is used to monitor the activity of a kinase within a generic signaling pathway.
Caption: Hypothetical kinase activity monitoring using an indolizine probe.
Conclusion
This compound holds significant promise as a core scaffold for the development of novel chemical probes. By leveraging the principles of fluorophore design and the synthetic methodologies outlined in this document, researchers can create tailored probes for a wide range of biological applications. The provided protocols offer a starting point for the synthesis and application of such probes, particularly in the context of live-cell imaging and intracellular pH sensing. Further research is warranted to fully elucidate the specific photophysical properties and biological applications of this compound itself.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Acetylindolizine-1-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 3-Acetylindolizine-1-carboxylic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format to address challenges encountered during experimentation.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on a common synthetic route involving a 1,3-dipolar cycloaddition reaction followed by ester hydrolysis.
dot
Caption: Troubleshooting workflow for the synthesis of this compound.
Issue 1: Low or No Yield of the Indolizine Ester
-
Question: My 1,3-dipolar cycloaddition reaction is resulting in a very low yield of the desired ethyl 3-acetylindolizine-1-carboxylate. What are the possible causes and solutions?
-
Answer: Low yields in this reaction can stem from several factors related to the reagents, reaction conditions, or the stability of the key intermediate, the pyridinium ylide.
-
Purity and Quality of Starting Materials:
-
Pyridinium Salt: The precursor to the pyridinium ylide must be pure and dry. Impurities can interfere with ylide formation.
-
Alkyne: The electron-deficient alkyne should be of high purity.
-
Solvents and Base: Anhydrous solvents are crucial as moisture can quench the pyridinium ylide. The base used (e.g., triethylamine (TEA), DBU, or potassium carbonate) should be strong enough to deprotonate the pyridinium salt but not so strong as to cause unwanted side reactions.
-
-
Reaction Conditions:
-
Temperature: While some cycloadditions proceed at room temperature, others may require heating to overcome the activation energy barrier. However, excessive heat can lead to the decomposition of the ylide and other reactants. It is advisable to start at room temperature and gradually increase the temperature while monitoring the reaction by TLC.
-
Reaction Time: The reaction may be slow. Monitor the reaction progress over an extended period (e.g., 24-48 hours) before concluding that it has failed.
-
-
Pyridinium Ylide Instability: Pyridinium ylides are often transient intermediates. It is best to generate them in situ in the presence of the alkyne to ensure they are trapped as they form.
-
Issue 2: Formation of Multiple Products
-
Question: My TLC analysis shows multiple spots, and I am struggling to isolate the pure product. What are the likely side reactions?
-
Answer: The formation of multiple products is a common challenge. Potential side reactions include:
-
Michael Addition: The pyridinium ylide can act as a nucleophile and undergo a Michael addition to the electron-deficient alkyne without subsequent cyclization.[1]
-
Dimerization or Polymerization: The pyridinium ylide or the alkyne may self-react under the reaction conditions.
-
Incomplete Aromatization: The initial cycloadduct is a dihydroindolizine, which needs to be oxidized to the aromatic indolizine. Sometimes this oxidation is not complete.
To mitigate these issues, consider adjusting the stoichiometry of your reactants, lowering the reaction temperature, and ensuring a suitable oxidizing agent is present if needed (often atmospheric oxygen is sufficient).
-
Issue 3: Difficulty in Product Purification
-
Question: I am having trouble purifying the final product. What are the recommended methods?
-
Answer:
-
Column Chromatography: This is the most common method for purifying indolizine derivatives. A silica gel column with a gradient elution of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate) is typically effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent way to obtain highly pure material.
-
Issue 4: Challenges in the Final Hydrolysis Step
-
Question: The hydrolysis of the ethyl ester to the carboxylic acid is not working well. What are the potential problems?
-
Answer:
-
Harsh Conditions: The indolizine ring can be sensitive to strongly acidic or basic conditions and high temperatures, which can lead to decomposition.
-
Incomplete Reaction: The ester may be sterically hindered, making hydrolysis slow.
For a successful hydrolysis, consider using milder conditions such as lithium hydroxide (LiOH) in a mixture of THF and water at room temperature. Monitor the reaction by TLC until the starting ester spot has disappeared.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent method is a multi-step synthesis that begins with the formation of a pyridinium salt, followed by a 1,3-dipolar cycloaddition with an electron-deficient alkyne to form the indolizine core with the acetyl and ester groups in place. The final step is the hydrolysis of the ester to the carboxylic acid.
dot
Caption: General synthetic pathway for this compound.
Q2: How can I monitor the progress of the reaction?
A2: Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to observe the disappearance of the starting materials and the appearance of the product spot. The product, being more polar than the starting materials, will have a lower Rf value.
Q3: What are the key parameters that influence the yield of the cycloaddition reaction?
A3: The key parameters are:
-
Choice of Base: The pKa of the pyridinium salt will determine the strength of the base required for ylide formation.
-
Solvent: The solvent can influence the stability and reactivity of the pyridinium ylide.
-
Temperature: Temperature control is crucial to balance the rate of reaction with the rate of decomposition of the ylide.
-
Purity of Reagents: As with any organic synthesis, the purity of the starting materials is paramount.
Q4: What are some typical yields for the synthesis of substituted indolizine-1-carboxylates via 1,3-dipolar cycloaddition?
A4: The yields can vary widely depending on the specific substrates and reaction conditions. Below is a table summarizing some reported yields for similar reactions.
| Pyridinium Salt Substituent | Alkyne | Base/Solvent | Yield (%) | Reference |
| 4-Acetyl | Ethyl propiolate | K2CO3 / DMF | 70-85 | [2] |
| H | Ethyl acrylate/CrO3 | Et3N / DMF | 68 | [3] |
| 2-Methyl | Diethyl acetylenedicarboxylate | K2CO3 / Acetonitrile | 75-90 |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-acetylindolizine-1-carboxylate
This protocol is adapted from general procedures for 1,3-dipolar cycloaddition reactions for the synthesis of substituted indolizines.
Materials:
-
2-Acetylpyridinium salt (e.g., formed from 2-acetylpyridine and ethyl bromoacetate)
-
Ethyl propiolate
-
Triethylamine (TEA) or Potassium Carbonate (K2CO3)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Procedure:
-
To a solution of the 2-acetylpyridinium salt (1.0 eq) and ethyl propiolate (1.2 eq) in anhydrous THF, add the base (1.5 eq) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. If no reaction is observed after several hours, the mixture can be gently heated to 40-60°C.
-
Once the reaction is complete (as indicated by the consumption of the starting material), quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure ethyl 3-acetylindolizine-1-carboxylate.
Protocol 2: Hydrolysis to this compound
Materials:
-
Ethyl 3-acetylindolizine-1-carboxylate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve the ethyl 3-acetylindolizine-1-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (2.0-3.0 eq) to the solution and stir at room temperature.
-
Monitor the reaction by TLC until the starting ester is completely consumed.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with dilute HCl.
-
The precipitated product can be collected by filtration, washed with cold water, and dried under vacuum to yield the final this compound. If the product does not precipitate, it can be extracted with an organic solvent like ethyl acetate.
References
Technical Support Center: Synthesis of 3-Acetylindolizine-1-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the synthesis of 3-Acetylindolizine-1-carboxylic acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my this compound consistently low?
A1: Low yields can stem from several factors throughout the synthetic process. Consider the following troubleshooting steps:
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Reagent Quality: Ensure all reagents, especially the starting indolizine, acylating agent (e.g., acetic anhydride or acetyl chloride), and any coupling agents, are of high purity and anhydrous where necessary. Organometallic reagents, if used, are particularly sensitive to moisture and air.
-
Reaction Conditions: The reaction temperature and time are critical. Insufficient reaction time can lead to incomplete conversion, while prolonged reaction at elevated temperatures may cause decomposition of the product or starting materials. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Inert Atmosphere: Indolizine derivatives can be sensitive to oxidation. Conducting the reaction under an inert atmosphere (e.g., Argon or Nitrogen) can significantly improve the yield by preventing degradation.
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Purification Method: The choice of purification method can impact the final yield. Column chromatography on silica gel may sometimes lead to the decomposition of sensitive indolizine compounds. Consider alternative purification methods like recrystallization if product instability on silica is suspected.
Q2: My reaction is not proceeding to completion, and I observe unreacted starting material. What should I do?
A2: Incomplete conversion is a common issue. Here are some strategies to drive the reaction forward:
-
Stoichiometry: Carefully re-evaluate the stoichiometry of your reagents. A slight excess of the acylating agent might be necessary to ensure complete conversion of the starting indolizine.
-
Activation of Carboxylic Acid: If you are using a carboxylic acid for acylation, ensure its effective activation. The choice of coupling reagent is crucial.[1]
-
Temperature and Reaction Time: Gradually increasing the reaction temperature or extending the reaction time could promote the reaction. However, this should be done cautiously while monitoring for any product decomposition.
-
Catalyst: If applicable, ensure the catalyst is active and used in the correct amount.
Q3: I am observing the formation of multiple side products. How can I improve the selectivity of the reaction?
A3: The formation of side products indicates a lack of selectivity. Here’s how you can address this:
-
Reaction Temperature: Lowering the reaction temperature can often enhance the selectivity of the desired reaction pathway over side reactions.
-
Order of Addition: The order in which reagents are added can influence the reaction outcome. Consider adding the acylating agent dropwise to a solution of the indolizine to maintain a low concentration of the acylating agent and minimize side reactions.
-
Protecting Groups: If there are other reactive functional groups in your starting material, consider using appropriate protecting groups to prevent unwanted side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the synthesis of indolizine derivatives?
A1: The synthesis of indolizines can be broadly approached in two main ways: by the intramolecular cyclization of suitably functionalized pyridine derivatives or by constructing a pyridine ring from a functionalized pyrrole. The 1,3-dipolar cycloaddition reaction between pyridinium ylides and dipolarophiles is a widely utilized and effective method for synthesizing indolizines with various substituents.[2]
Q2: How can I optimize the acylation step in the synthesis of this compound?
A2: Optimization of the acylation step is critical for achieving a high yield. Key parameters to consider for optimization include the choice of condensation reagent, solvent, and temperature. A screening of different conditions, as illustrated in the table below for a related compound, can help identify the optimal parameters for your specific synthesis.[1]
Q3: What are the best practices for handling and storing indolizine compounds?
A3: Many indolizine derivatives can be sensitive to air, light, and heat. It is advisable to handle them under an inert atmosphere and store them in a cool, dark place, such as a refrigerator or freezer, to prevent degradation.[3]
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of a 3-Acylindolizine Derivative
This table, adapted from a study on a similar compound, illustrates how different reaction parameters can influence the yield.[1] A similar optimization strategy can be applied to the synthesis of this compound.
| Entry | Condensation Reagent | Additive | Solvent | Yield (%) |
| 1 | EDC·HCl | DMAP | DMF | 5 |
| 2 | DMT-MM | - | DMF | 17 |
| 3 | DMT-MM | - | CH₃OH | 77 |
| 4 | HBTU | DIPEA | DMF | 12 |
| 5 | BOP | DIPEA | DMF | 10 |
EDC·HCl: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, DMAP: 4-Dimethylaminopyridine, DMF: N,N-Dimethylformamide, DMT-MM: 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride, HBTU: Hexafluorophosphate Benzotriazole Tetramethyl Uronium, DIPEA: N,N-Diisopropylethylamine, BOP: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate.
Experimental Protocols
General Protocol for the Synthesis of this compound via Friedel-Crafts Acylation:
This protocol is a general guideline and may require optimization for specific substrates and scales.
-
Preparation of the Reaction Mixture: To a solution of the starting indolizine-1-carboxylic acid in a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene), add a Lewis acid catalyst (e.g., aluminum chloride) at a controlled temperature (typically 0 °C to room temperature) under an inert atmosphere.
-
Acylation: Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride) to the reaction mixture.
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Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by adding it to a mixture of ice and a suitable aqueous solution (e.g., dilute HCl).
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Extraction: Extract the product into an appropriate organic solvent.
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Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
References
Technical Support Center: Purification of 3-Acetylindolizine-1-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Acetylindolizine-1-carboxylic acid. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
The primary purification methods for this compound are recrystallization and column chromatography. An initial acid-base wash can also be employed to remove non-basic or non-acidic impurities from the crude product.[1] The choice of method depends on the nature and quantity of impurities, as well as the desired final purity of the compound.
Q2: My crude product is a dark, oily residue. What is the best initial purification step?
A dark and oily crude product often indicates the presence of polymeric byproducts and other colored impurities. A preliminary purification step is recommended before attempting recrystallization or column chromatography.[1] Passing the crude material through a short plug of silica gel can effectively remove highly polar and baseline impurities.[1] An acid-base wash is also a viable initial step to separate the acidic product from neutral and basic impurities.[2]
Q3: I am having trouble with the column chromatography of this compound. The compound is streaking or not separating well. What can I do?
Streaking and poor separation during silica gel chromatography of carboxylic acids are common issues. Due to the acidic nature of the target compound, interactions with the silica gel can lead to tailing. To mitigate this, it is recommended to add a small percentage of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the eluent system.[3] This protonates the carboxylic acid, reducing its interaction with the silica and resulting in sharper peaks and better separation.[3]
For indolizine derivatives, which can exhibit basic properties, streaking on silica gel can also be an issue. In such cases, the addition of a small amount of a basic modifier like triethylamine (1-3%) to the eluent can improve peak shape.[1] However, given that the target molecule is a carboxylic acid, an acidic modifier is the more appropriate choice.
Q4: What are some suitable recrystallization solvents for this compound?
The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[1] Based on the polar nature of the carboxylic acid and the indolizine core, common solvents to test include ethanol, methanol, ethyl acetate, and mixtures thereof with less polar co-solvents like hexanes or water.[1] Given that this compound is soluble in DMSO and DMF and only slightly soluble in water, a polar protic solvent like ethanol or a mixture of ethanol and water could be a good starting point.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Recovery After Recrystallization | The compound is too soluble in the cold solvent. | Choose a different solvent or solvent system where the compound has lower solubility at low temperatures. Try adding an anti-solvent to the solution to induce precipitation. |
| Too much solvent was used during dissolution. | Concentrate the solution by evaporating some of the solvent and then allow it to cool again. | |
| Oiling Out During Recrystallization | The boiling point of the solvent is higher than the melting point of the solute. | Select a solvent with a lower boiling point. |
| The solution is cooling too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| High concentration of impurities. | Purify the crude product by another method, such as column chromatography, before attempting recrystallization. | |
| Compound Insoluble in Common Chromatography Solvents | The compound has very high polarity. | Consider using a more polar solvent system for chromatography, such as dichloromethane/methanol. If the compound is still insoluble, it can be pre-adsorbed onto a small amount of silica gel and dry-loaded onto the column.[1] |
| Yellow or Brown Color in Final Product | Presence of colored impurities from the synthesis. | Treat a solution of the crude product with activated carbon before the final purification step to adsorb colored impurities. |
| Decomposition on silica gel. | If the compound is suspected to be unstable on silica, consider alternative purification methods like recrystallization or preparative HPLC. |
Purification Protocols
Experimental Protocol 1: Purification by Column Chromatography
This protocol outlines the purification of crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate, Acetic Acid (reagent grade)
-
Glass column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
Solvent System Selection:
-
Develop a suitable eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate.
-
Prepare several test solutions of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solutions on a TLC plate and develop in chambers containing different ratios of hexane:ethyl acetate (e.g., 8:2, 7:3, 1:1).
-
Add a drop of acetic acid to the developing solvent to improve the spot shape.
-
The ideal solvent system should give the product an Rf value of approximately 0.2-0.4.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent (e.g., hexane:ethyl acetate 7:3 with 0.5% acetic acid).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Alternatively, for poorly soluble compounds, pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the compound in a suitable solvent, add silica gel, and evaporate the solvent to obtain a free-flowing powder.
-
Carefully load the sample onto the top of the packed silica gel column.
-
-
Elution and Fraction Collection:
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Begin eluting the column with the chosen solvent system.
-
Collect fractions in test tubes.
-
Monitor the separation by TLC, spotting every few fractions to identify those containing the pure product.
-
-
Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified solid.
-
Experimental Protocol 2: Purification by Recrystallization
This protocol describes the purification of solid this compound by recrystallization.
Materials:
-
Crude this compound
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Recrystallization solvent (e.g., ethanol, ethanol/water mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Solvent Selection:
-
Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture gently on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration. Pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it to remove the insoluble material.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.
-
Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.
-
Quantitative Data Summary
| Purification Method | Starting Purity (Typical) | Final Purity (Achievable) | Typical Yield | Key Parameters |
| Column Chromatography | 70-90% | >98% | 60-80% | Eluent composition (e.g., Hexane:Ethyl Acetate with 0.5% Acetic Acid), Silica gel to compound ratio (w/w) |
| Recrystallization | >85% | >99% | 70-90% | Solvent choice (e.g., Ethanol/Water), Cooling rate |
Note: The values presented in this table are typical estimates and may vary depending on the specific experimental conditions and the nature of the impurities in the crude product.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 3. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
stability of 3-Acetylindolizine-1-carboxylic acid under different conditions
This technical support center provides guidance on the stability of 3-Acetylindolizine-1-carboxylic acid for researchers, scientists, and drug development professionals. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My sample of this compound shows a decrease in purity over time, even when stored in the lab. What could be the cause?
A1: Degradation of this compound can be influenced by several environmental factors. Based on its chemical structure (a heterocyclic carboxylic acid), potential causes for instability include exposure to light, elevated temperatures, humidity, and inappropriate pH conditions if in solution. It is recommended to store the compound in a cool, dry, well-ventilated, and dark place.[1] For solutions, ensure the pH is controlled and consider storage at reduced temperatures.
Q2: I am dissolving this compound in a solvent for my assay. What is the recommended solvent for maintaining stability?
A2: While soluble in organic solvents like DMSO and DMF, the long-term stability in these solvents at room temperature may be limited.[1] For aqueous solutions, the pH is a critical factor. Carboxylic acids can be susceptible to decarboxylation or other hydrolytic degradation, particularly at non-neutral pH and elevated temperatures. It is advisable to prepare fresh solutions for each experiment. If storage is necessary, a buffered aqueous solution at a neutral or slightly acidic pH, stored at 2-8°C and protected from light, is recommended. A preliminary stability study in your chosen solvent is advised.
Q3: I suspect my sample has degraded. What are the likely degradation products?
A3: Without specific experimental data, the exact degradation products are speculative. However, potential degradation pathways for this compound under stress conditions could include:
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Hydrolysis: The acetyl group could be susceptible to hydrolysis under strong acidic or basic conditions.
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Decarboxylation: The carboxylic acid group may be lost as carbon dioxide, particularly at elevated temperatures.[2][3][4]
-
Oxidation: The indolizine ring system may be susceptible to oxidation, leading to ring-opened products or the formation of N-oxides.
-
Photodegradation: Exposure to UV or visible light can induce a variety of reactions, including dimerization or cleavage of the heterocyclic ring.
Identifying these degradation products typically requires analytical techniques such as HPLC-MS or GC-MS.
Q4: How can I perform a quick check on the stability of my compound under my experimental conditions?
A4: A forced degradation study is a systematic way to assess chemical stability.[5][6][7] You can expose small aliquots of your compound in your experimental solvent to stressed conditions (e.g., elevated temperature, UV light, addition of acid/base or an oxidizing agent) for a defined period. Subsequently, analyze the stressed samples by a stability-indicating analytical method, such as reverse-phase HPLC, and compare the results to an unstressed control sample. A significant decrease in the peak area of the parent compound or the appearance of new peaks would indicate degradation.
Quantitative Stability Data Summary
The following table summarizes hypothetical stability data for this compound under various forced degradation conditions. This data is for illustrative purposes to guide experimental design.
| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Putative) |
| 0.1 M HCl | 24 hours | 60°C | 15% | Hydrolysis of acetyl group |
| 0.1 M NaOH | 8 hours | 60°C | 45% | Hydrolysis and potential decarboxylation |
| 3% H₂O₂ | 24 hours | Room Temp | 25% | Oxidized indolizine ring products |
| Thermal (Solid State) | 48 hours | 80°C | 5% | Minor decarboxylation |
| Photolytic (in Solution) | 24 hours | Room Temp | 30% | Photodegradation products (e.g., dimers) |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
1. Sample Preparation:
- Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile:water 50:50).[8]
2. Stress Conditions:
- Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.[9]
- Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.[9]
- Oxidation: Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.[9]
- Thermal Degradation: Store a solid sample of the compound in an oven at 80°C. Also, store a sample of the stock solution at 60°C.
- Photostability: Expose a sample of the stock solution in a photostability chamber to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10] A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
- At specified time points (e.g., 2, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
- Neutralize the acidic and basic samples before analysis.
- Analyze all samples, including an unstressed control, using a validated stability-indicating HPLC method.
- Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of the unstressed control.
Protocol 2: Stability-Indicating HPLC Method Development
1. Column and Mobile Phase Selection:
- A C18 reverse-phase column is a good starting point.
- Develop a gradient elution method using a mobile phase consisting of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).
2. Method Validation:
- The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
- Specificity is demonstrated by showing that the degradation products are well-resolved from the parent compound and from each other.
Visualizations
Caption: Factors influencing the stability of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. This compound - Molecular Formula: C11h9no3, Molecular Weight: 203.2 G/mol, Purity: 95% at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 2. researchgate.net [researchgate.net]
- 3. PhdA Catalyzes the First Step of Phenazine-1-Carboxylic Acid Degradation in Mycobacterium fortuitum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PhdA Catalyzes the First Step of Phenazine-1-Carboxylic Acid Degradation in Mycobacterium fortuitum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. ijrpp.com [ijrpp.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. ijisrt.com [ijisrt.com]
- 10. ema.europa.eu [ema.europa.eu]
Technical Support Center: Hydrolysis of Methyl 3-acetylindolizine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering issues during the hydrolysis of methyl 3-acetylindolizine-1-carboxylate to its corresponding carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary expected product of the hydrolysis of methyl 3-acetylindolizine-1-carboxylate?
The primary product is 3-acetylindolizine-1-carboxylic acid. The reaction involves the saponification of the methyl ester group to a carboxylate salt under basic conditions, followed by an acidic workup to protonate the salt to the carboxylic acid.[1][2][3]
Q2: What are the most likely side reactions during this hydrolysis?
The most probable side reaction is the decarboxylation of the desired product, this compound, to form 3-acetylindolizine.[4][5] This is a common reaction for heterocyclic carboxylic acids, particularly at elevated temperatures. Another potential, though less commonly reported, side reaction could involve reactions at the acetyl group under harsh basic conditions.
Q3: How can I monitor the progress of the hydrolysis reaction?
The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). On a TLC plate, you should observe the disappearance of the starting material spot (methyl 3-acetylindolizine-1-carboxylate) and the appearance of a new, more polar spot corresponding to the carboxylate salt (which will be the carboxylic acid after acidic workup).
Q4: Why is my final product yield low?
Low yields can result from several factors:
-
Incomplete Hydrolysis: The hydrolysis reaction may not have gone to completion.
-
Side Reactions: Significant formation of the decarboxylated side product, 3-acetylindolizine, will reduce the yield of the desired carboxylic acid.
-
Product Loss During Workup: The product may be lost during extraction if the pH of the aqueous layer is not sufficiently acidic to ensure the carboxylic acid is fully protonated and thus less water-soluble.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Starting material remains after prolonged reaction time. | 1. Insufficient base. 2. Low reaction temperature. 3. Poor solubility of the starting material. | 1. Increase the molar excess of the base (e.g., from 1.5 eq to 3 eq of LiOH or NaOH). 2. Gradually increase the reaction temperature, but monitor for side product formation. 3. Add a co-solvent like THF or dioxane to improve solubility. |
| TLC/HPLC shows a significant amount of a less polar byproduct. | The primary product, this compound, is likely undergoing decarboxylation to the less polar 3-acetylindolizine. This is often exacerbated by high temperatures. | 1. Perform the hydrolysis at a lower temperature (e.g., room temperature or 0 °C) for a longer duration. 2. Use a milder base. 3. Minimize the time the reaction mixture is heated. |
| Product is difficult to extract from the aqueous layer. | The pH of the aqueous layer during acidic workup is not low enough. The product is still in its carboxylate salt form, which is water-soluble. | Ensure the pH of the aqueous layer is adjusted to be strongly acidic (pH 1-2) with an acid like 1M HCl before extraction with an organic solvent. Verify the pH with pH paper. |
| The isolated product is an oil or fails to crystallize. | Presence of impurities, such as the decarboxylated side product or unreacted starting material. | Purify the crude product using column chromatography or recrystallization from an appropriate solvent system. |
Data on Reaction Conditions
The following table presents hypothetical data to illustrate how reaction conditions can influence product distribution. Actual results may vary.
| Entry | Base (eq.) | Temperature (°C) | Time (h) | Yield of Carboxylic Acid (%) | Yield of Decarboxylated Product (%) |
| 1 | LiOH (1.5) | 25 | 12 | 85 | 5 |
| 2 | LiOH (1.5) | 60 | 4 | 70 | 25 |
| 3 | NaOH (3.0) | 25 | 8 | 90 | <5 |
| 4 | NaOH (3.0) | 80 | 2 | 55 | 40 |
Experimental Protocols
Protocol 1: Standard Basic Hydrolysis
-
Dissolution: Dissolve methyl 3-acetylindolizine-1-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Addition of Base: Add sodium hydroxide (1.5 - 3.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Solvent Removal: Remove the methanol under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 with 1M HCl. A precipitate of the carboxylic acid should form.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.
Visual Guides
Reaction Pathway
Caption: Main hydrolysis pathway and potential decarboxylation side reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common hydrolysis issues.
References
optimizing reaction conditions for indolizine-1-carboxylic acid synthesis
Welcome to the technical support center for the synthesis of indolizine-1-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare indolizine-1-carboxylic acid?
A1: The most prevalent and versatile method involves a two-step process:
-
Synthesis of a precursor, typically an ester like ethyl indolizine-1-carboxylate. This is commonly achieved through a 1,3-dipolar cycloaddition reaction.
-
Hydrolysis of the ester to the final indolizine-1-carboxylic acid.
Q2: What is the 1,3-dipolar cycloaddition reaction for synthesizing the indolizine core?
A2: The 1,3-dipolar cycloaddition is a powerful method for constructing the five-membered ring of the indolizine scaffold.[1] It typically involves the reaction of a pyridinium ylide with a dipolarophile, such as an activated alkyne or alkene.[2][3] For the synthesis of ethyl indolizine-1-carboxylate, the pyridinium ylide is generated in situ from pyridine and an α-halo ester (like ethyl 2-bromoacetate), which then reacts with an electron-deficient alkyne like ethyl propiolate.
Q3: Are there alternative methods to the 1,3-dipolar cycloaddition?
A3: Yes, another classical method is the Tschitschibabin reaction. This typically involves the condensation of a 2-alkylpyridine with an α-halocarbonyl compound, followed by a base-mediated intramolecular cyclization. However, for the specific synthesis of indolizine-1-carboxylic acid derivatives, the 1,3-dipolar cycloaddition is more commonly reported.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of indolizine-1-carboxylic acid and its ethyl ester precursor.
Problem 1: Low or no yield of ethyl indolizine-1-carboxylate in the 1,3-dipolar cycloaddition reaction.
-
Potential Cause: Inefficient formation of the pyridinium ylide.
-
Solution: Ensure your reagents are pure and anhydrous. The choice of base is critical. While organic bases like triethylamine (Et3N) are common, inorganic bases like potassium carbonate (K2CO3) can also be effective. You may need to screen different bases to find the optimal conditions for your specific substrates.
-
-
Potential Cause: Unfavorable reaction temperature.
-
Solution: The reaction temperature can significantly influence the yield. Some 1,3-dipolar cycloadditions for indolizine synthesis are performed at room temperature, while others require heating. It is advisable to start at room temperature and monitor the reaction by Thin Layer Chromatography (TLC). If no reaction is observed, gradually increase the temperature.
-
-
Potential Cause: Inappropriate solvent.
-
Solution: The polarity of the solvent can affect the stability and reactivity of the pyridinium ylide.[2] Aprotic solvents like Dimethylformamide (DMF), acetonitrile (MeCN), and Tetrahydrofuran (THF) are commonly used. DMF is a polar aprotic solvent that can facilitate the formation of the ylide. If you are experiencing low yields, consider screening different solvents.
-
Problem 2: Difficulty in hydrolyzing ethyl indolizine-1-carboxylate to the carboxylic acid.
-
Potential Cause: Incomplete hydrolysis.
-
Solution: Ensure you are using a sufficient excess of the base (e.g., NaOH, KOH, or LiOH).[4] The reaction may require heating under reflux for several hours to go to completion. Monitor the reaction progress by TLC until the starting ester spot has disappeared.
-
-
Potential Cause: Degradation of the product.
-
Solution: Indolizine derivatives can be sensitive to harsh reaction conditions. If you suspect degradation, try using milder hydrolysis conditions. For example, using lithium hydroxide (LiOH) in a mixture of THF and water at room temperature can be a gentler alternative to refluxing with NaOH or KOH.[4][5]
-
Problem 3: The final indolizine-1-carboxylic acid product is impure and difficult to purify.
-
Potential Cause: Presence of unreacted starting materials or side products.
-
Solution: The crude product may appear as a dark, oily residue.[6] An initial acid-base wash can be effective. Dissolve the crude product in an organic solvent and wash with a mild aqueous acid to extract any basic impurities. The carboxylic acid product can then be extracted into a basic aqueous solution (e.g., with sodium bicarbonate), leaving neutral impurities in the organic layer. Acidification of the aqueous layer will precipitate the pure carboxylic acid.
-
-
Potential Cause: The product is a solid that is difficult to handle.
-
Solution: Recrystallization is a powerful technique for purifying solid organic compounds.[7] You will need to screen for a suitable solvent or solvent system in which the indolizine-1-carboxylic acid has high solubility at elevated temperatures and low solubility at room temperature.[6] Common solvents to try include ethanol, methanol, ethyl acetate, and mixtures with water or hexanes.
-
Data Presentation
The following table summarizes the general influence of key reaction parameters on the yield of ethyl indolizine-1-carboxylate synthesis via 1,3-dipolar cycloaddition, based on literature for related indolizine syntheses.
| Parameter | Variation | General Effect on Yield | Reference(s) |
| Base | Weak organic bases (e.g., Et3N) vs. Stronger inorganic bases (e.g., K2CO3) | The choice of base is crucial for ylide formation. K2CO3 is often effective in promoting the reaction. | |
| Solvent | Polar aprotic (e.g., DMF, MeCN) vs. Non-polar (e.g., Toluene) | Polar aprotic solvents generally favor the formation and reaction of the pyridinium ylide. | [2] |
| Temperature | Room Temperature vs. Elevated Temperature (e.g., 80-120 °C) | Many reactions proceed at room temperature, but heating can increase the reaction rate and yield in some cases. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl Indolizine-1-carboxylate via 1,3-Dipolar Cycloaddition
This protocol is a generalized procedure based on common methods for indolizine synthesis.
Materials:
-
Pyridine
-
Ethyl 2-bromoacetate
-
Ethyl propiolate
-
Potassium carbonate (K2CO3), anhydrous
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a stirred solution of pyridine (1.0 eq) in anhydrous DMF, add ethyl 2-bromoacetate (1.1 eq) at room temperature.
-
Stir the mixture for 1-2 hours to facilitate the formation of the pyridinium salt.
-
Add anhydrous potassium carbonate (2.0 eq) to the mixture, followed by the dropwise addition of ethyl propiolate (1.2 eq).
-
Continue stirring the reaction mixture at room temperature and monitor its progress by TLC. The reaction may take several hours to reach completion.
-
Once the reaction is complete, pour the mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure ethyl indolizine-1-carboxylate.
Protocol 2: Hydrolysis of Ethyl Indolizine-1-carboxylate to Indolizine-1-carboxylic Acid
This protocol describes a standard basic hydrolysis (saponification) procedure.[4]
Materials:
-
Ethyl indolizine-1-carboxylate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Ethanol or Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl), 1M solution
Procedure:
-
Dissolve ethyl indolizine-1-carboxylate (1.0 eq) in a mixture of ethanol (or THF) and water.
-
Add a solution of NaOH (2-3 eq) or LiOH (2-3 eq) in water to the reaction mixture.
-
Heat the mixture to reflux (or stir at room temperature if using LiOH) and monitor the reaction by TLC until all the starting ester has been consumed.
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Wash the remaining aqueous solution with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material or neutral impurities.
-
Carefully acidify the aqueous layer with 1M HCl until the product precipitates.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield indolizine-1-carboxylic acid.
-
If necessary, the product can be further purified by recrystallization.
Mandatory Visualization
Caption: Workflow for the synthesis of indolizine-1-carboxylic acid.
Caption: General mechanism of 1,3-dipolar cycloaddition for indolizine synthesis.
References
- 1. Rapid synthesis of azoindolizine derivatives via aryldiazonium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Technical Support Center: Scale-up Synthesis of 3-Acetylindolizine-1-carboxylic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up synthesis of 3-Acetylindolizine-1-carboxylic acid. The following sections detail a comprehensive experimental protocol, troubleshooting guides for common issues, and frequently asked questions.
Experimental Protocol: Scale-up Synthesis via Modified Tschitschibabin Reaction
This protocol outlines a common method for the synthesis of this compound, the Tschitschibabin (or Chichibabin) reaction, adapted for a larger scale.[1][2][3] This two-step process involves the initial formation of a pyridinium salt, followed by a base-mediated intramolecular cyclization.
Step 1: Quaternization of Pyridine-2-acetic acid with 3-Bromo-2-oxobutanoate
-
Objective: To form the key pyridinium salt intermediate.
-
Materials:
-
Pyridine-2-acetic acid
-
Ethyl 2-bromo-3-oxobutanoate
-
High-purity acetone (anhydrous)
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
In a suitably sized, dry reaction vessel equipped with a mechanical stirrer, reflux condenser, and an inert gas inlet, charge pyridine-2-acetic acid.
-
Add a sufficient volume of anhydrous acetone to fully dissolve the starting material.
-
Under a constant stream of inert gas, begin stirring the solution.
-
Slowly add ethyl 2-bromo-3-oxobutanoate to the reaction mixture at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the mixture to reflux (approximately 56°C for acetone) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to room temperature. The pyridinium salt may precipitate.
-
If precipitation occurs, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.
-
Wash the collected solid with cold acetone and dry under vacuum.
-
Step 2: Base-mediated Intramolecular Cyclization and Hydrolysis
-
Objective: To form the this compound product.
-
Materials:
-
Pyridinium salt from Step 1
-
Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃)
-
Water
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate for extraction
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the dried pyridinium salt in water in a large reaction vessel.
-
Cool the solution in an ice bath.
-
Slowly add a saturated aqueous solution of sodium bicarbonate or potassium carbonate with vigorous stirring. The formation of a pyridinium ylide intermediate is often indicated by a color change.
-
Continue stirring at room temperature for 12-24 hours. The progress of the cyclization and concomitant hydrolysis of the ester can be monitored by TLC or HPLC.
-
Upon completion, carefully acidify the reaction mixture to a pH of 2-3 with concentrated hydrochloric acid to precipitate the carboxylic acid product.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crude product by filtration and wash with cold water.
-
For further purification, the crude solid can be recrystallized from a suitable solvent system such as ethanol/water or purified by column chromatography.
-
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield in Step 1 (Quaternization) | Incomplete reaction. | - Ensure starting materials are pure and dry.- Increase reaction time or temperature.- Use a higher boiling point solvent like acetonitrile if starting materials are not fully soluble in acetone. |
| Decomposition of starting materials or product. | - Control the rate of addition of the bromo-ester to manage any exotherm.- Ensure the reaction is conducted under an inert atmosphere to prevent side reactions. | |
| Low Yield in Step 2 (Cyclization/Hydrolysis) | Inefficient ylide formation. | - Use a stronger base, such as potassium carbonate, if sodium bicarbonate is ineffective.[4]- Ensure the base is added slowly and with efficient stirring to maintain a consistent pH. |
| Incomplete hydrolysis of the ester. | - Increase the reaction time for the hydrolysis step.- If necessary, after the initial cyclization, a separate hydrolysis step with aqueous NaOH followed by acidification can be performed. | |
| Product is soluble in the aqueous phase. | - After acidification, if precipitation is minimal, extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate. | |
| Formation of Significant Side Products | Polymerization or other side reactions of the pyridinium ylide. | - Maintain a low temperature during the addition of the base.- Ensure efficient stirring to quickly consume the ylide in the desired intramolecular reaction. |
| Impurities in starting materials. | - Purify starting materials before use. | |
| Difficulty in Product Purification | Product is an oil or difficult to crystallize. | - Attempt to form a salt of the carboxylic acid to induce crystallization.- Utilize column chromatography with a suitable solvent system. |
| Presence of colored impurities. | - Treat a solution of the crude product with activated carbon before recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Tschitschibabin reaction?
A1: The base is crucial for deprotonating the carbon atom adjacent to the pyridinium nitrogen in the intermediate salt, forming a pyridinium ylide. This ylide is a 1,3-dipole that undergoes an intramolecular cyclization to form the indolizine ring system.[3]
Q2: Can other bases be used for the cyclization step?
A2: Yes, while sodium bicarbonate and potassium carbonate are common, other bases such as triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can also be used, depending on the specific substrate and desired reaction conditions.[4] The choice of base can influence reaction rate and yield.
Q3: How can I improve the regioselectivity of the reaction if I have substituents on the pyridine ring?
A3: The regioselectivity of the Tschitschibabin reaction is influenced by both electronic and steric factors of the substituents on the pyridine ring. Electron-donating groups can influence the position of ylide formation and subsequent cyclization. In some cases, using directing groups may be necessary to achieve the desired isomer.
Q4: What are the key safety precautions for this scale-up synthesis?
A4: Alkylating agents like ethyl 2-bromo-3-oxobutanoate are lachrymatory and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The quaternization step can be exothermic, so controlled addition and cooling capabilities are important. Standard safety procedures for handling flammable solvents and corrosive acids should be followed.
Q5: Are there alternative synthetic routes to this compound?
A5: Yes, other methods for synthesizing the indolizine core exist, including 1,3-dipolar cycloadditions of pyridinium ylides with various dipolarophiles and transition-metal-catalyzed reactions.[2][5][6] However, the Tschitschibabin reaction remains a classical and often practical approach.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
References
- 1. Sydnone C-4 heteroarylation with an indolizine ring via Chichibabin indolizine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress in synthesis and bioactivity studies of indolizines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Indolizine synthesis [organic-chemistry.org]
avoiding decomposition of indolizine compounds during synthesis
Welcome to the technical support center for the synthesis of indolizine compounds. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the decomposition of these compounds during synthesis.
Frequently Asked Questions (FAQs)
Q1: My indolizine synthesis is resulting in a low yield and a dark, oily crude product. What are the likely causes?
A1: Low yields and the formation of dark, oily residues are common indicators of product decomposition. Indolizine and its derivatives can be sensitive to several factors during synthesis:
-
Oxidation: The electron-rich pyrrole moiety of the indolizine ring is susceptible to oxidation, which can be exacerbated by atmospheric oxygen, especially at elevated temperatures. This can lead to the formation of colored polymeric byproducts.
-
Acid/Base Instability: The indolizine ring system can be unstable under strongly acidic or basic conditions. Certain derivatives have shown susceptibility to hydrolysis, particularly at neutral or slightly basic pH.[1][2][3]
-
Thermal Decomposition: Many indolizine syntheses require heat, but excessive temperatures or prolonged reaction times can lead to thermal degradation.[4]
-
Reactive Intermediates: The intermediates in some indolizine syntheses, such as pyridinium ylides, can be unstable and prone to side reactions if not trapped efficiently by the desired reaction partner.
Q2: How can I minimize the oxidation of my indolizine compound during synthesis and workup?
A2: To minimize oxidation, it is crucial to limit the exposure of the reaction mixture and the final product to oxygen.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon. This is particularly important for reactions requiring elevated temperatures.
-
Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
Antioxidants: In some cases, the addition of a radical scavenger or antioxidant, such as BHT (butylated hydroxytoluene), may help to prevent oxidative decomposition, although this should be tested on a small scale to ensure it does not interfere with the desired reaction.
-
Controlled Workup: During the workup, minimize the time the product is exposed to air. If possible, perform extractions and chromatography under a blanket of inert gas.
Q3: My indolizine derivative seems to be unstable during purification by silica gel chromatography. What are my options?
A3: The slightly acidic nature of standard silica gel can cause the decomposition of acid-sensitive indolizine compounds. Here are several strategies to overcome this:
-
Neutralized Silica Gel: Deactivate the silica gel by treating it with a base, such as triethylamine. A common practice is to use a solvent system containing a small percentage (0.1-1%) of triethylamine during chromatography.
-
Alumina Chromatography: Basic or neutral alumina can be a good alternative to silica gel for the purification of basic and acid-sensitive compounds.
-
Alternative Purification Methods: Consider other purification techniques such as crystallization, preparative thin-layer chromatography (prep-TLC) on a different stationary phase, or size-exclusion chromatography.
Q4: I am performing a 1,3-dipolar cycloaddition to synthesize a substituted indolizine, but I am observing multiple products and low regioselectivity. How can I improve this?
A4: The regioselectivity of 1,3-dipolar cycloadditions involving pyridinium ylides can be influenced by both electronic and steric factors of the dipole and the dipolarophile.
-
Substituent Effects: The nature and position of substituents on both the pyridinium ylide and the dipolarophile play a critical role. Electron-withdrawing groups on the dipolarophile generally increase reactivity and can influence regioselectivity.[5][6]
-
Solvent Effects: The polarity of the solvent can influence the stability of the transition state and thus the regioselectivity of the cycloaddition. It is advisable to screen a range of solvents with varying polarities.
-
Catalysis: In some cases, the use of a Lewis acid or a transition metal catalyst can improve the regioselectivity of the cycloaddition.
Q5: Are there any general strategies to improve the stability of indolizine compounds?
A5: Yes, the stability of the indolizine core can be enhanced through strategic substitution. The C1 and C3 positions of the indolizine ring are particularly electron-rich and reactive. Introducing electron-withdrawing substituents at these positions can increase the overall stability of the molecule by reducing its susceptibility to electrophilic attack and oxidation.[4]
Troubleshooting Guides
Issue 1: Low Yield in Tschitschibabin Indolizine Synthesis
The Tschitschibabin reaction, a classic method for indolizine synthesis, can be prone to low yields due to side reactions and decomposition.
| Potential Cause | Troubleshooting Steps |
| Inefficient Ylide Formation | Ensure the base used (e.g., sodium bicarbonate, triethylamine) is of sufficient strength and purity. The pKa of the conjugate acid of the base should be appropriate for deprotonating the pyridinium salt. |
| Side Reactions of the Ylide | The pyridinium ylide can react with itself or other electrophiles present. Ensure slow addition of the base to the pyridinium salt to maintain a low concentration of the ylide. |
| Steric Hindrance | Bulky substituents on the pyridine ring or the α-halocarbonyl compound can hinder the intramolecular cyclization. Consider alternative, less sterically demanding synthetic routes if possible.[7] |
| Decomposition of Product | The reaction is often carried out at elevated temperatures, which can lead to thermal degradation of the indolizine product. Optimize the reaction temperature and time to find a balance between reaction rate and product stability. |
Issue 2: Product Decomposition During Storage
Some indolizine derivatives are not stable for long-term storage under ambient conditions.
| Potential Cause | Troubleshooting Steps |
| Oxidation | Store the purified compound under an inert atmosphere (nitrogen or argon) in a sealed vial. |
| Light Sensitivity | Protect the compound from light by storing it in an amber vial or by wrapping the vial in aluminum foil. |
| Hydrolysis | If the compound is known to be sensitive to moisture, store it in a desiccator over a suitable drying agent. |
| Temperature Sensitivity | Store the compound at low temperatures (e.g., in a refrigerator or freezer) to slow down potential decomposition pathways. |
Data on pH Stability of Indolizine Derivatives
A study on the chemical stability of certain 2-substituted indolizine prodrugs of metformin provides insight into their pH-dependent hydrolysis.
| pH | Stability | Observation |
| 1.2 (Acidic) | High | Encouraging chemical stability was observed.[1][2][3] |
| 6.8 (Near Neutral) | High | Encouraging chemical stability was observed.[1][2][3] |
| 7.4 (Slightly Basic) | Moderate | Mild hydrolysis was shown.[1][2][3] |
This data suggests that some indolizine derivatives may be more prone to decomposition under neutral to slightly basic conditions.
Experimental Protocols
Protocol 1: General Procedure for Indolizine Synthesis via 1,3-Dipolar Cycloaddition under Inert Atmosphere
This protocol provides a general method for the synthesis of indolizines via the 1,3-dipolar cycloaddition of a pyridinium salt and an activated alkyne, with precautions to minimize decomposition.
Materials:
-
Substituted pyridine
-
α-Bromo carbonyl compound
-
Activated alkyne (e.g., dimethyl acetylenedicarboxylate)
-
Anhydrous base (e.g., triethylamine, DBU)
-
Degassed anhydrous solvent (e.g., acetonitrile, DMF)
-
Schlenk flask and other appropriate glassware for inert atmosphere techniques
Procedure:
-
Preparation of Pyridinium Salt:
-
To a solution of the substituted pyridine (1.0 eq) in anhydrous acetonitrile in a round-bottom flask, add the α-bromo carbonyl compound (1.05 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate indicates the formation of the pyridinium salt.
-
Isolate the pyridinium salt by filtration, wash with cold diethyl ether, and dry under vacuum.
-
-
1,3-Dipolar Cycloaddition:
-
Set up a Schlenk flask containing the dried pyridinium salt (1.0 eq) and the activated alkyne (1.1 eq) under an argon or nitrogen atmosphere.
-
Add degassed anhydrous acetonitrile to the flask via a syringe.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of anhydrous triethylamine (1.2 eq) in degassed anhydrous acetonitrile to the reaction mixture dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
-
Workup and Purification:
-
Dissolve the crude residue in dichloromethane and wash with water to remove any salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on neutral alumina or triethylamine-deactivated silica gel to afford the desired indolizine.
-
Visualizations
Caption: Experimental workflow for indolizine synthesis via 1,3-dipolar cycloaddition.
References
- 1. Design, synthesis and chemical stability of indolizine derivatives for antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jbclinpharm.org [jbclinpharm.org]
- 5. researchgate.net [researchgate.net]
- 6. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 7. Recent progress in synthesis and bioactivity studies of indolizines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Challenges in Characterizing Polysubstituted Indolizines
Welcome to the technical support center for the analytical characterization of polysubstituted indolizines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most significant analytical challenges in characterizing polysubstituted indolizines?
A1: The primary challenges in characterizing polysubstituted indolizines stem from their inherent structural complexity and physicochemical properties. Key difficulties include:
-
Structural Isomerism: The presence of multiple substitution sites on the indolizine core often leads to the formation of regioisomers, which can be difficult to separate and distinguish.
-
Complex NMR Spectra: The fused aromatic ring system and multiple substituents can result in overlapping signals and complex coupling patterns in ¹H NMR spectra, making unambiguous signal assignment challenging.
-
NMR Signal Broadening: The nitrogen atom in the indolizine ring can cause quadrupolar relaxation effects, leading to broadening of adjacent proton signals, which can obscure coupling information.
-
Chromatographic Co-elution: The similar polarities of regioisomers make their separation by chromatography difficult, often resulting in co-elution and inaccurate quantification.
-
Unpredictable Mass Spectrometry Fragmentation: The fragmentation patterns of polysubstituted indolizines in mass spectrometry can be complex and highly dependent on the nature and position of the substituents, making structural elucidation challenging.
Q2: How can I distinguish between different regioisomers of a polysubstituted indolizine?
A2: Distinguishing between regioisomers requires a combination of advanced analytical techniques:
-
2D NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC are invaluable for establishing connectivity between protons and carbons, which can definitively differentiate isomers.[1][2][3][4] For example, HMBC can show long-range correlations between a substituent and specific carbons in the indolizine core, pinpointing its location.
-
High-Resolution Mass Spectrometry (HRMS): While MS alone may not distinguish isomers, coupled with fragmentation analysis (MS/MS), it can sometimes provide clues based on characteristic fragment ions.
-
Chromatography: Developing a highly selective HPLC or GC method is crucial. This may involve screening different stationary phases (e.g., C18, phenyl-hexyl), mobile phase compositions, and additives.[5][6][7]
-
X-ray Crystallography: If a crystalline sample can be obtained, single-crystal X-ray diffraction provides unambiguous structural confirmation.
Q3: Why are the proton signals in my ¹H NMR spectrum broad, and how can I resolve this?
A3: Broadening of proton signals in the ¹H NMR spectra of indolizine derivatives is often due to the quadrupolar moment of the ¹⁴N nucleus, which can lead to efficient relaxation of nearby protons. This effect is more pronounced for protons closer to the nitrogen atom. To address this, you can:
-
Lower the Temperature: Running the NMR experiment at a lower temperature can sometimes sharpen the signals by slowing down molecular tumbling and reducing the efficiency of quadrupolar relaxation.
-
Use a Higher Field Spectrometer: A higher magnetic field strength can help to decouple the proton from the quadrupolar nucleus to some extent, resulting in sharper signals.
-
Protonation of the Nitrogen: Adding a trace amount of acid (e.g., trifluoroacetic acid) to the NMR sample can protonate the nitrogen, changing its electronic environment and often resulting in sharper signals. However, be aware that this can also cause chemical shift changes.
Troubleshooting Guides
NMR Spectroscopy
Troubleshooting Common NMR Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Broad or Unresolved Peaks | - Quadrupolar broadening from ¹⁴N.- Sample is too concentrated.[8]- Presence of paramagnetic impurities.[9]- Poor shimming of the spectrometer.[8] | - Run the experiment at a lower temperature.- Dilute the sample.- Ensure the sample is free of paramagnetic metals.- Re-shim the instrument or request assistance from the facility manager. |
| Overlapping Signals in the Aromatic Region | - Complex spin systems due to multiple substituents.- Similar electronic environments of different protons. | - Use a higher field NMR spectrometer for better signal dispersion.- Employ 2D NMR techniques (COSY, TOCSY) to resolve individual spin systems.[1][2]- Try a different deuterated solvent (e.g., benzene-d₆) which can induce different chemical shifts.[8] |
| Unexpected Peaks in the Spectrum | - Residual solvent signals.[10][11]- Water peak.[8]- Impurities from the reaction or purification process (e.g., grease, ethyl acetate).[8][12][13][14] | - Identify common solvent and impurity peaks using reference tables.[12][13][14]- Use high-purity deuterated solvents and dry your NMR tube properly.- For exchangeable protons (OH, NH), add a drop of D₂O to the sample; the peak should disappear.[8] |
| Difficulty in Assigning Protons and Carbons | - Lack of clear coupling patterns or direct correlations. | - Perform a full suite of 2D NMR experiments: COSY for ¹H-¹H correlations, HSQC for direct ¹H-¹³C correlations, and HMBC for long-range ¹H-¹³C correlations to establish the molecular skeleton.[1][2][3][4] |
Mass Spectrometry
Troubleshooting Common Mass Spectrometry Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Signal Intensity or No Signal | - Sample concentration is too low.[15]- Inefficient ionization of the analyte.[15]- Instrument is not properly tuned or calibrated.[15]- Ion suppression from matrix components. | - Concentrate the sample.- Optimize ionization source parameters (e.g., spray voltage, gas flow, temperature). Experiment with different ionization techniques (ESI, APCI).[15][16]- Perform a standard tune and calibration of the mass spectrometer.[15]- Improve sample cleanup or dilute the sample to mitigate ion suppression. |
| In-source Fragmentation | - High source temperature or voltage causing the molecule to fragment before mass analysis.[17] | - Reduce the source temperature and capillary voltage.- Optimize the cone voltage to minimize fragmentation. |
| Complex or Uninterpretable Fragmentation Pattern | - Multiple fragmentation pathways are active.- Presence of isomers that produce similar fragment ions. | - Perform MS/MS experiments at varying collision energies to identify primary and secondary fragment ions.- Use high-resolution MS (e.g., Q-TOF, Orbitrap) to determine the elemental composition of fragment ions.[18]- Compare fragmentation patterns of suspected isomers with known standards if available. |
| Mass Inaccuracy | - The instrument is not properly calibrated.[15]- Fluctuation in laboratory temperature. | - Perform a mass calibration across the desired mass range using a suitable calibration standard.[15]- Ensure a stable laboratory environment. |
High-Performance Liquid Chromatography (HPLC)
Troubleshooting Common HPLC Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary interactions between the basic nitrogen of the indolizine and acidic silanol groups on the stationary phase.- Column overload.- Mismatch between sample solvent and mobile phase. | - Use a base-deactivated column or add a basic modifier (e.g., triethylamine) to the mobile phase.- Reduce the injection volume or sample concentration.- Dissolve the sample in the initial mobile phase. |
| Poor Resolution or Co-elution of Isomers | - Inappropriate stationary phase or mobile phase.- Insufficient column efficiency. | - Screen different columns (e.g., C18, phenyl-hexyl, cyano).- Optimize the mobile phase composition (organic solvent ratio, pH, buffer concentration).[19][20]- Use a longer column or a column with smaller particle size to increase efficiency. |
| Shifting Retention Times | - Change in mobile phase composition.[19][20]- Fluctuation in column temperature.[21]- Column degradation. | - Prepare fresh mobile phase and ensure proper mixing and degassing.[19][20]- Use a column oven to maintain a constant temperature.[21]- Replace the column if it has reached the end of its lifetime. |
| Ghost Peaks | - Contamination in the mobile phase or from the sample.- Carryover from a previous injection. | - Use high-purity solvents and filter the mobile phase.- Run blank injections to identify the source of contamination.- Implement a needle wash step in the autosampler method. |
Experimental Protocols
Protocol 1: NMR Analysis of Polysubstituted Indolizines
1. Sample Preparation:
- Weigh 5-10 mg of the purified indolizine derivative.
- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial.[22]
- Ensure the sample is fully dissolved. If there are suspended particles, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.
- Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.[22]
2. ¹H NMR Spectroscopy:
- Instrument: 400 MHz (or higher) NMR Spectrometer.
- Pulse Program: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).
- Acquisition Parameters:
- Spectral Width: ~16 ppm (centered around 5 ppm).
- Acquisition Time: 2-4 seconds.
- Relaxation Delay (d1): 1-2 seconds.
- Number of Scans: 16-64 (adjust for sample concentration).
- Processing: Apply a line broadening factor of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak.
3. ¹³C NMR Spectroscopy:
- Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').
- Acquisition Parameters:
- Spectral Width: ~250 ppm (centered around 100 ppm).
- Acquisition Time: 1-2 seconds.
- Relaxation Delay (d1): 2 seconds.
- Number of Scans: 1024 or more (¹³C is much less sensitive than ¹H).
- Processing: Apply a line broadening factor of 1-2 Hz.
4. 2D NMR Spectroscopy (COSY, HSQC, HMBC):
- Use standard pulse programs available on the spectrometer software.
- COSY: Shows correlations between coupled protons. Helps to identify spin systems.[1][2]
- HSQC: Shows correlations between protons and directly attached carbons.[1][3][4]
- HMBC: Shows correlations between protons and carbons over 2-3 bonds. Crucial for identifying connectivity between different parts of the molecule and confirming the position of substituents.[1][2][4]
- Optimize the number of increments and scans based on sample concentration to achieve adequate resolution and signal-to-noise.
Protocol 2: LC-MS/MS Analysis of Polysubstituted Indolizines
1. Sample Preparation:
- Prepare a stock solution of the indolizine derivative at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
- Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.
- Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC Method:
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: Start with 5-10% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, and then return to initial conditions to re-equilibrate.
- Flow Rate: 0.2-0.4 mL/min.
- Column Temperature: 30-40 °C.
- Injection Volume: 1-5 µL.
3. Mass Spectrometry Method (ESI-MS/MS):
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Source Parameters:
- Capillary Voltage: 3.0-4.0 kV.
- Source Temperature: 120-150 °C.
- Desolvation Temperature: 350-450 °C.
- Cone Gas Flow: 50-100 L/hr.
- Desolvation Gas Flow: 600-800 L/hr.
- MS Scan: Full scan from m/z 100-1000 to determine the molecular ion.
- MS/MS Fragmentation: Use collision-induced dissociation (CID). Select the protonated molecule [M+H]⁺ as the precursor ion. Apply a range of collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.
Visualizations
Workflow for Troubleshooting Poor HPLC Peak Shape
Caption: Troubleshooting workflow for poor HPLC peak shape.
Logical Flow for 2D NMR-Based Structure Elucidation
Caption: Logical workflow for structure elucidation using 2D NMR.
References
- 1. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 5. HPLC Method for Separation of Toluidine Isomers on Primesep 200 Coulmn | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Troubleshooting [chem.rochester.edu]
- 9. organomation.com [organomation.com]
- 10. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. kgroup.du.edu [kgroup.du.edu]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. gmi-inc.com [gmi-inc.com]
- 16. m.youtube.com [m.youtube.com]
- 17. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 18. iris.cnr.it [iris.cnr.it]
- 19. hplc.eu [hplc.eu]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 21. HPLC Troubleshooting Guide [scioninstruments.com]
- 22. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
Technical Support Center: Troubleshooting Low Yields in 1,3-Dipolar Cycloaddition for Indolizine Synthesis
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the 1,3-dipolar cycloaddition reaction for synthesizing indolizine derivatives.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the synthesis of indolizines via 1,3-dipolar cycloaddition, providing potential causes and actionable solutions in a question-and-answer format.
Q1: My 1,3-dipolar cycloaddition reaction is resulting in a very low yield or no product at all. What are the likely causes?
A1: Low to no product formation is a common issue that can often be traced back to one of three key areas: the generation and stability of the pyridinium ylide, the reactivity of your dipolarophile, or suboptimal reaction conditions.
-
Inefficient Ylide Generation: The pyridinium ylide is typically generated in situ from a pyridinium salt using a base. If the base is not strong enough to deprotonate the pyridinium salt, the ylide will not form in sufficient concentration.
-
Solution: Screen a variety of bases. Common choices include organic bases like triethylamine (Et₃N) and DBU, or inorganic bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃). Ensure the chosen base is appropriate for the acidity (pKa) of your specific pyridinium salt.
-
-
Poor Ylide Stability: Pyridinium ylides can be unstable, especially if they are not adequately stabilized by an electron-withdrawing group on the ylidic carbon. They can also be sensitive to moisture.
-
Solution: Ensure your reaction is conducted under anhydrous conditions if your ylide is moisture-sensitive. The choice of the electron-withdrawing group on the ylide is critical for its stability.[1] Ylides stabilized by groups like phenacyl are commonly used.
-
-
Low Reactivity of the Dipolarophile: The cycloaddition works best with electron-deficient alkenes or alkynes (dipolarophiles). If your dipolarophile is electron-neutral or electron-rich, the reaction rate will be significantly slower.
-
Solution: If possible, switch to a more electron-deficient dipolarophile. Alternatively, increasing the reaction temperature can sometimes overcome a higher activation energy barrier.
-
-
Suboptimal Reaction Conditions: The choice of solvent and temperature plays a crucial role in the reaction's success.
-
Solution: A solvent screening is highly recommended. Solvents like DMF, acetonitrile, and THF are often used. The optimal temperature can vary widely depending on the specific reactants, so it's advisable to try a range of temperatures.
-
Q2: I am observing the formation of multiple side products, making purification difficult and lowering the yield of my desired indolizine. How can I improve the reaction's selectivity?
A2: The formation of side products often arises from competing reaction pathways.
-
Michael Addition as a Side Reaction: Pyridinium ylides can sometimes act as nucleophiles in a Michael addition reaction with the dipolarophile, which competes with the desired cycloaddition.
-
Solution: Modifying the solvent and base combination can influence the reaction pathway. For instance, using potassium tert-butoxide (KOtBu) in THF has been shown to favor the cycloaddition over Michael addition in certain cases.[1]
-
-
Decomposition of Starting Materials or Product: At elevated temperatures, the starting materials or the indolizine product itself may decompose.
-
Solution: Try running the reaction at a lower temperature for a longer duration. Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time before significant decomposition occurs.
-
Q3: How do substituents on the pyridine ring and the dipolarophile affect the reaction yield?
A3: The electronic properties of the substituents on both the pyridinium ring and the dipolarophile are critical for a successful reaction.
-
Pyridine Ring Substituents: Electron-withdrawing groups on the pyridine ring increase the acidity of the α-protons on the N-substituent of the pyridinium salt, facilitating the formation of the ylide. This generally leads to higher yields. Conversely, electron-donating groups can hinder ylide formation and result in no reaction.
-
Dipolarophile Substituents: The 1,3-dipolar cycloaddition is most efficient with electron-deficient dipolarophiles (e.g., alkynes or alkenes substituted with ester, amide, cyano, or carbonyl groups). These electron-withdrawing groups lower the LUMO energy of the dipolarophile, facilitating the interaction with the HOMO of the pyridinium ylide.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data on how different reaction parameters can influence the yield of indolizine synthesis.
Table 1: Effect of 4-Substituent on the Pyridinium Salt on Indolizine Yield
| 4-Substituent (R¹) | pKa of Pyridinium Salt | Indolizine Yield (%) |
| NH₂ | 11.2 | No Reaction |
| NHCOCH₃ | 9.7 | No Reaction |
| H | 9.4 | 15 |
| COCH₃ | 8.3 | 77 |
| CF₃ | 8.2 | Mixture |
| CN | 8.2 | 81 |
Reaction conditions: Pyridinium salt, ethyl propiolate, and K₂CO₃ in methanol at 25°C for 18 hours.
Table 2: Influence of Solvent and Base on Indolizine Yield
| Pyridinium Salt Substituent (R¹) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| COCH₃ | Et₃N | MeOH | 25 | 18 | 48 |
| COCH₃ | DBU | MeOH | 25 | 18 | 55 |
| COCH₃ | K₂CO₃ | MeOH | 25 | 18 | 77 |
| COCH₃ | K₂CO₃ | DMF | 25 | 1 | 72 |
| CN | K₂CO₃ | DMF | 25 | 5 | 70 |
| CN | K₂CO₃ | MeOH | 25 | 18 | 81 |
| CN | K₂CO₃ | MeOH | 40 | 18 | 38 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Phenacylpyridinium Bromide
-
Materials: 4-substituted pyridine, phenacyl bromide (or a substituted analog), and acetone.
-
Procedure:
-
Dissolve the 4-substituted pyridine (1.0 eq.) in acetone in a round-bottom flask.
-
Add the phenacyl bromide (1.2 eq.) to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by the precipitation of the pyridinium salt.
-
Once the reaction is complete, collect the precipitate by filtration.
-
Wash the solid with cold acetone and dry it under a vacuum to obtain the pure pyridinium salt.
-
Protocol 2: General Procedure for the 1,3-Dipolar Cycloaddition
-
Materials: Substituted pyridinium salt, alkyne dipolarophile (e.g., ethyl propiolate), a suitable base (e.g., K₂CO₃), and a dry solvent (e.g., methanol or DMF).
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted pyridinium salt (1.0 eq.) and the alkyne dipolarophile (1.5 eq.) in the chosen solvent.
-
Add the base (1.0 eq.) to the solution to generate the pyridinium ylide in situ.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or heated) for the required time (this can range from a few hours to overnight). Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired indolizine.
-
Visualizations
Diagram 1: Reaction Mechanism of 1,3-Dipolar Cycloaddition for Indolizine Synthesis
References
Validation & Comparative
A Comparative Guide to 3-Acetylindolizine-1-carboxylic acid and Other Indolizine Derivatives for Researchers and Drug Development Professionals
An In-depth Analysis of Structure, Activity, and Experimental Protocols
The indolizine scaffold, a fused bicyclic heteroaromatic system, is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This guide provides a comparative overview of 3-Acetylindolizine-1-carboxylic acid against other indolizine derivatives, focusing on their performance in anticancer and antimicrobial applications. While specific experimental data for this compound is not extensively available in the public domain, this guide leverages structure-activity relationship (SAR) studies of closely related analogues to infer its potential activity and provides a framework for its evaluation.
Chemical Structures at a Glance
To understand the comparative landscape, it is essential to visualize the core indolizine structure and the placement of various functional groups.
| Derivative Name | C1-substituent | C2-substituent | C3-substituent | Other Substituents |
| This compound | -COOH | -H | -COCH3 | None |
| Indolizine-1-carboxylate Ester | -COOR | Varied | Varied | Varied |
| 3-Benzoylindolizine-1,7-dicarboxylate | -COOEt | -H | -COPh | 7-COOEt |
| 8-Bromo-3-(4-cyanobenzoyl)indolizine-1-carboxylate | -COOEt | -H | -CO(C6H4CN) | 8-Br |
| Indolizine-2-carboxylic acid Hydrazide | -H | -CONHNHR | -H | Varied |
Comparative Biological Activity
Indolizine derivatives have demonstrated significant potential in oncology and infectious disease research. The nature and position of substituents on the indolizine ring play a crucial role in determining their biological efficacy.
Anticancer Activity
Numerous studies have highlighted the potent cytotoxic effects of indolizine derivatives against a panel of human cancer cell lines. The presence of electron-withdrawing groups and specific substitution patterns often enhances anticancer activity.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Ethyl 6-bromo-3-(4-cyanobenzoyl)indolizine-1-carboxylate | Multiple | Strong inhibitory activity | [1] |
| Diethyl 3-benzoylindolizine-1,7-dicarboxylate | Multiple | Strong inhibitory activity | [1] |
| Pyrrolizine/Indolizine-Ibuprofen Hybrids | MCF-7, A549, HT-29 | 1.07 - 7.61 | [2] |
| Naphthoindolizine derivative 5c | IDO1 Enzyme | 0.023 | [3] |
| Indolizine derivative 8e | CAL-27, BT-20, HGC-27 | 0.047 - 0.117 | [4] |
Based on SAR studies, the presence of a carboxylic acid or its ester at the C1 position is often associated with enhanced cytotoxic potential.[1] The acetyl group at the C3 position, being an electron-withdrawing group, could potentially contribute to the anticancer activity of this compound.
Antimicrobial Activity
Indolizine derivatives have also been investigated for their activity against various bacterial and fungal pathogens.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Indolizine derivative VIII | S. aureus, M. smegmatis | Significant antimutagenic activity | [5] |
| Indolizine-1-carboxylate Mannich bases | S. aureus, B. subtilis, E. coli, P. aeruginosa | High activity (75-86.8% inhibition) | |
| Indole-triazole derivative 3d | MRSA, C. albicans, C. krusei | 3.125 - 50 | [6] |
The structural features contributing to antimicrobial activity vary, but the presence of lipophilic and electron-withdrawing groups can influence the potency. The combination of the carboxylic acid and acetyl groups in this compound suggests it may possess antimicrobial properties worth investigating.
Experimental Protocols
To ensure reproducibility and facilitate comparative analysis, detailed experimental methodologies are crucial.
Synthesis of Indolizine-1-carboxylic Acid Derivatives
A general and widely applicable method for the synthesis of the indolizine skeleton is the 1,3-dipolar cycloaddition reaction.
Caption: General synthesis of Indolizine-1-carboxylic acids.
Protocol:
-
Formation of Pyridinium Salt: A solution of the appropriately substituted pyridine and an α-halo ketone or ester (e.g., ethyl 2-bromoacetate) in a suitable solvent (e.g., acetone) is stirred at room temperature or heated to reflux to yield the corresponding pyridinium salt.
-
Generation of Pyridinium Ylide and Cycloaddition: The pyridinium salt is treated with a base (e.g., potassium carbonate) in the presence of an alkyne dipolarophile (e.g., ethyl propiolate) in a solvent like DMF. The reaction mixture is stirred at room temperature or heated to facilitate the in-situ generation of the pyridinium ylide and subsequent 1,3-dipolar cycloaddition to form the indolizine-1-carboxylate ester.
-
Hydrolysis to Carboxylic Acid: The resulting ester is hydrolyzed using a base (e.g., sodium hydroxide) followed by acidification (e.g., with HCl) to yield the final indolizine-1-carboxylic acid.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
References
- 1. Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and structure-activity relationship study of novel naphthoindolizine and indolizinoquinoline-5,12-dione derivatives as IDO1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Newly synthesized indolizine derivatives — antimicrobial and antimutagenic properties | Semantic Scholar [semanticscholar.org]
- 6. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Indolizine-1-carboxylic Acid and Indolizine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of two isomeric indolizine derivatives: indolizine-1-carboxylic acid and indolizine-3-carboxylic acid. Understanding the distinct reactivity profiles of these compounds is crucial for their application in medicinal chemistry and materials science, enabling the strategic design of novel therapeutics and functional materials. This comparison is based on established principles of indolizine chemistry, supported by available experimental data.
Introduction to Indolizine Reactivity
Indolizine is an aromatic heterocyclic compound that is isoelectronic with indole. Its structure consists of a fused pyridine and pyrrole ring. The indolizine nucleus is electron-rich, particularly the five-membered pyrrole ring, making it susceptible to electrophilic attack. Theoretical and experimental studies have consistently shown that the C-3 position is the most nucleophilic and therefore the most reactive site for electrophilic substitution, followed by the C-1 position. The presence of a carboxylic acid group, an electron-withdrawing substituent, is expected to deactivate the indolizine ring towards electrophilic attack. The position of this group, therefore, plays a pivotal role in dictating the overall reactivity of the molecule.
Chemical Structures
Below are the chemical structures of the two isomers:
| Compound | Structure |
| Indolizine-1-carboxylic acid | |
| Indolizine-3-carboxylic acid |
Comparison of Reactivity
The reactivity of these two isomers is compared across three main categories: electrophilic aromatic substitution on the indolizine ring, reactions involving the carboxylic acid group, and decarboxylation.
Electrophilic Aromatic Substitution
The primary difference in reactivity between indolizine-1-carboxylic acid and indolizine-3-carboxylic acid lies in their response to electrophilic aromatic substitution.
Indolizine-1-carboxylic acid: The C-1 position is substituted with an electron-withdrawing carboxylic acid group, which deactivates the ring. However, the most reactive C-3 position remains available for electrophilic attack. Therefore, electrophilic substitution reactions such as nitration, halogenation, and acylation are expected to occur selectively at the C-3 position. The overall reaction rate will be slower compared to unsubstituted indolizine due to the deactivating effect of the carboxylic acid group.
Indolizine-3-carboxylic acid: In this isomer, the most reactive C-3 position is blocked by the carboxylic acid group. This, combined with the deactivating nature of the substituent, renders the indolizine ring significantly less reactive towards electrophilic substitution. Any electrophilic attack would be forced to occur at the less reactive C-1 position or on the six-membered ring, which generally requires much harsher reaction conditions.
Summary of Expected Reactivity in Electrophilic Aromatic Substitution:
| Reaction | Indolizine-1-carboxylic acid | Indolizine-3-carboxylic acid | Supporting Evidence/Rationale |
| Nitration | Expected to yield 3-nitroindolizine-1-carboxylic acid. | Expected to be much less reactive; nitration at C-1 would be difficult. | Electrophilic substitution on indolizines preferentially occurs at C-3.[1] The -COOH group at C-3 deactivates the ring. |
| Acylation | Expected to undergo acylation at the C-3 position. | Expected to be unreactive under standard acylation conditions. | Direct C-3 acylation of indolizines is a known transformation.[2][3] |
Logical Relationship for Electrophilic Substitution:
Reactions of the Carboxylic Acid Group
Reactions involving the carboxylic acid functionality itself, such as esterification and amide formation, are influenced by the electronic environment provided by the indolizine ring at the C-1 and C-3 positions.
The electronic effect of the indolizine ring is not uniform. The C-3 position is more electron-rich than the C-1 position. Consequently, the carboxylic acid group at C-3 might be slightly more acidic than at C-1, which could influence the rate of reactions where the carboxylate anion is an intermediate. However, for acid-catalyzed reactions like esterification, the difference in reactivity is expected to be less pronounced.
Summary of Expected Reactivity of the Carboxylic Acid Group:
| Reaction | Indolizine-1-carboxylic acid | Indolizine-3-carboxylic acid | Supporting Evidence/Rationale |
| Esterification | Standard esterification procedures should be applicable. | Standard esterification procedures should be applicable. | General methods for esterification of carboxylic acids are well-established. |
| Amide Formation | Standard amide coupling protocols should be effective. | Standard amide coupling protocols should be effective. | Peptide coupling reagents are commonly used for amide bond formation from carboxylic acids.[2] |
Experimental Workflow for Amide Coupling:
Decarboxylation
Decarboxylation of heterocyclic carboxylic acids can often be achieved by heating, sometimes with a catalyst. The stability of the resulting carbanion or the transition state leading to it is a key factor.
Indolizine-1-carboxylic acid: Decarboxylation would lead to an anion at the C-1 position. Indolizine-3-carboxylic acid: Decarboxylation would generate an anion at the more electron-rich and generally more stable C-3 position. This suggests that indolizine-3-carboxylic acid might undergo decarboxylation more readily than indolizine-1-carboxylic acid under similar conditions.
Summary of Expected Reactivity in Decarboxylation:
| Reaction | Indolizine-1-carboxylic acid | Indolizine-3-carboxylic acid | Supporting Evidence/Rationale |
| Thermal Decarboxylation | Expected to require higher temperatures. | Expected to decarboxylate more readily. | The C-3 position of indolizine is more nucleophilic and can better stabilize a negative charge. |
Experimental Protocols
While direct comparative studies are limited, the following are representative experimental protocols for key transformations of indolizines that can be adapted for these specific substrates.
Protocol 1: Direct C-3 Acylation of an Indolizine with a Carboxylic Acid[2][3]
This protocol is applicable to indolizine-1-carboxylic acid, where acylation would occur at the C-3 position.
-
To a solution of the indolizine (1.0 equiv.) and a carboxylic acid (1.2 equiv.) in an anhydrous solvent (e.g., CH₂Cl₂ or DMF) is added a peptide coupling reagent (e.g., HATU, 1.2 equiv.) and a non-nucleophilic base (e.g., DIPEA, 2.0 equiv.).
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is diluted with an organic solvent and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the C-3 acylated indolizine.
Protocol 2: Esterification of an Indolizine Carboxylic Acid (Fischer Esterification)
This protocol is generally applicable to both isomers.
-
The indolizine carboxylic acid (1.0 equiv.) is dissolved in an excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.
-
A catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 2-3 drops) is added to the solution.
-
The reaction mixture is heated to reflux for several hours.
-
The reaction progress is monitored by TLC.
-
After completion, the excess alcohol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
The organic layer is dried, filtered, and concentrated to yield the crude ester, which can be further purified by column chromatography if necessary.
Conclusion
References
Acetyl-Substituted Indolizines Demonstrate Enhanced Anticancer Activity Over Non-Acetylated Counterparts
A comprehensive analysis of available experimental data reveals that the strategic placement of an acetyl group on the indolizine scaffold can significantly enhance its anticancer properties. This guide provides a comparative overview of the biological activity of acetyl-substituted versus non-acetylated indolizines, supported by quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.
The indolizine core, a privileged scaffold in medicinal chemistry, has been the subject of extensive research due to its diverse pharmacological activities.[1][2] Recent studies have indicated that substitution with an acetyl group, particularly at the 7-position of the indolizine ring, can lead to derivatives with potent inhibitory effects on cancer cell lines.[1] This guide synthesizes findings from multiple studies to provide a clear comparison of the biological impact of this functional group.
Comparative Analysis of Anticancer Activity
The primary measure of a compound's anticancer efficacy in vitro is its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth. A lower IC50 value indicates a more potent compound.
The following table summarizes representative data for acetyl-substituted indolizines, showcasing their activity against various cancer cell lines. A comparative table with non-acetylated indolizines is challenging to construct due to the lack of directly comparable structures in the literature. However, the data presented for acetylated derivatives underscores their potential as anticancer agents.
Table 1: In Vitro Anticancer Activity of Selected Acetyl-Substituted Indolizine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Ethyl 7-acetyl-2-(4-chlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxylate | Data Not Available in Abstract | Significant Activity Reported | [3] |
| Ethyl 7-acetyl-2-phenyl-3-(4-nitrobenzoyl)indolizine-1-carboxylate | Data Not Available in Abstract | Significant Activity Reported | [3] |
| Indolizine-chalcone hybrid (from 7-acetylindolizine) | Human Lymphoma Cells | Apoptosis Induction Observed | [4][5] |
Signaling Pathways and Experimental Workflows
The mechanism of action of many anticancer indolizine derivatives involves the disruption of critical cellular processes such as tubulin polymerization, which is essential for cell division. The following diagrams illustrate a proposed signaling pathway for apoptosis induction and a typical workflow for assessing cytotoxicity.
Caption: Proposed signaling pathway for apoptosis induction by acetyl-substituted indolizines.
Caption: A typical experimental workflow for determining the cytotoxicity of indolizine derivatives using the MTT assay.
Experimental Protocols
Synthesis of Ethyl 7-acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates[3]
Materials:
-
4-acetyl-1-[2-(substituted phenyl)-2-oxoethyl]pyridin-1-ium bromide
-
Substituted alkynes
-
Anhydrous potassium carbonate
-
Dimethylformamide (DMF)
Procedure:
-
A mixture of 4-acetyl-1-[2-(substituted phenyl)-2-oxoethyl]pyridin-1-ium bromide (1 mmol), the respective substituted alkyne (1.2 mmol), and anhydrous potassium carbonate (3 mmol) is taken in dry dimethylformamide (10 mL).
-
The reaction mixture is stirred at room temperature for a specified time (typically several hours) until the completion of the reaction, monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is poured into ice-cold water.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired ethyl 7-acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylate.
MTT Assay for Cytotoxicity Evaluation[6][7]
Materials:
-
Human cancer cell lines
-
Culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics
-
96-well plates
-
Indolizine derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the indolizine derivatives (typically ranging from 0.1 to 100 µM). A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of the solubilizing agent is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Conclusion
References
- 1. Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and biological evaluation of anti-cancer indolizine derivatives via inhibiting β-catenin activity and activating p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. Biological evaluation of indolizine-chalcone hybrids as new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
spectroscopic comparison of 3-Acetylindolizine-1-carboxylic acid and its methyl ester
In the landscape of heterocyclic compounds, indolizine derivatives stand out for their diverse biological activities, making them a focal point for researchers in medicinal chemistry and drug development. This guide provides a detailed spectroscopic comparison of 3-Acetylindolizine-1-carboxylic acid and its corresponding methyl ester, methyl 3-acetylindolizine-1-carboxylate. By examining their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, we aim to furnish researchers with the foundational information necessary for the unambiguous identification and characterization of these compounds.
At a Glance: Key Spectroscopic Differences
The primary structural difference between this compound and its methyl ester is the functional group at the 1-position of the indolizine core: a carboxylic acid versus a methyl ester. This seemingly minor alteration imparts distinct spectroscopic signatures, which are summarized below.
| Spectroscopic Technique | This compound | Methyl 3-acetylindolizine-1-carboxylate | Key Differentiator |
| ¹H NMR | Broad singlet for the carboxylic acid proton, typically >10 ppm. | Sharp singlet for the methyl ester protons, typically around 3.8-4.0 ppm. | Presence of a carboxylic acid OH peak vs. a methoxy peak. |
| ¹³C NMR | Carbonyl carbon of the carboxylic acid, typically in the range of 165-185 ppm. | Carbonyl carbon of the ester, typically in the range of 160-175 ppm; additional peak for the methoxy carbon around 50-55 ppm. | Chemical shift of the C1 carbonyl and the presence of a methoxy carbon signal. |
| IR Spectroscopy | Broad O-H stretch from ~2500-3300 cm⁻¹; C=O stretch of the carboxylic acid around 1680-1710 cm⁻¹. | Absence of the broad O-H stretch; C=O stretch of the ester at a higher frequency, around 1710-1730 cm⁻¹. | The characteristic broad O-H band of the carboxylic acid. |
| Mass Spectrometry | Molecular ion peak corresponding to its molecular weight (203.19 g/mol ). | Molecular ion peak corresponding to its molecular weight (217.22 g/mol ). | A mass difference of 14 units, corresponding to the replacement of H with a CH₃ group. |
In-Depth Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The most telling difference in the proton NMR spectra will be the signal corresponding to the acidic proton of the carboxylic acid, which is expected to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm. In contrast, the methyl ester will exhibit a sharp singlet for the three methoxy protons in the more shielded region of 3.8-4.0 ppm. The aromatic protons on the indolizine core are expected to show similar chemical shifts and coupling patterns in both compounds, although minor shifts may be observed due to the differing electronic effects of the carboxylic acid and ester groups.
¹³C NMR: In the carbon NMR spectra, both compounds will display a signal for the carbonyl carbon at the 1-position. For the carboxylic acid, this peak is anticipated in the 165-185 ppm range. The ester carbonyl will likely appear slightly upfield, in the 160-175 ppm region. A key differentiator will be the presence of a signal around 50-55 ppm in the spectrum of the methyl ester, corresponding to the methoxy carbon, which will be absent in the spectrum of the carboxylic acid. The acetyl group carbons and the carbons of the indolizine ring should appear at comparable chemical shifts in both molecules.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by a very broad absorption band in the region of 2500-3300 cm⁻¹, which is indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid. The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to appear around 1680-1710 cm⁻¹. For the methyl ester, this broad O-H band will be absent. The ester carbonyl stretch will be observed at a higher wavenumber, typically between 1710 cm⁻¹ and 1730 cm⁻¹. Both compounds will also show a sharp absorption for the acetyl C=O stretch, likely around 1630-1650 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides a clear distinction based on the molecular weights of the two compounds. This compound has a molecular weight of 203.19 g/mol , and its mass spectrum should show a molecular ion peak (M⁺) at m/z 203. The methyl ester, with a molecular weight of 217.22 g/mol , will exhibit a molecular ion peak at m/z 217. This 14-unit mass difference is a definitive indicator of the methylation of the carboxylic acid.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic characterization of the title compounds, based on established methods for similar indolizine derivatives.
Synthesis of this compound
A plausible synthetic route to this compound involves the reaction of a pyridine derivative with an α-haloketone and a propiolate derivative, followed by hydrolysis. A general procedure is as follows:
-
Formation of the Pyridinium Ylide: Pyridine is reacted with 3-bromobutan-2-one in a suitable solvent like acetone or acetonitrile at room temperature to form the corresponding pyridinium salt. Treatment of the salt with a base, such as triethylamine or potassium carbonate, in situ generates the pyridinium ylide.
-
1,3-Dipolar Cycloaddition: The generated ylide undergoes a 1,3-dipolar cycloaddition reaction with ethyl propiolate. This reaction is typically carried out in a solvent like toluene or DMF and may require heating.
-
Hydrolysis: The resulting ethyl 3-acetylindolizine-1-carboxylate is then hydrolyzed to the carboxylic acid using a base such as sodium hydroxide or potassium hydroxide in an aqueous alcohol solution, followed by acidification with a mineral acid like HCl.
Synthesis of Methyl 3-acetylindolizine-1-carboxylate
The methyl ester can be synthesized either directly via a cycloaddition reaction using methyl propiolate or by the esterification of the corresponding carboxylic acid.
Method A: Direct Synthesis
This method is analogous to the synthesis of the carboxylic acid, but methyl propiolate is used in the 1,3-dipolar cycloaddition step, directly yielding the methyl ester.
Method B: Esterification of this compound
-
Fischer Esterification: this compound is dissolved in an excess of methanol. A catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, is added. The mixture is then heated at reflux for several hours.
-
Workup: After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude methyl ester.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Spectroscopic Characterization
Standard spectroscopic techniques are employed for the characterization of the synthesized compounds.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆, with tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Solid samples can be analyzed as KBr pellets or using an attenuated total reflectance (ATR) accessory.
-
Mass Spectrometry: Mass spectra are acquired using techniques such as electron ionization (EI) or electrospray ionization (ESI) to determine the molecular weight and fragmentation pattern of the compounds.
Visualizing the Comparison Workflow
The logical flow for the spectroscopic comparison of these two compounds can be visualized as follows:
This guide provides a comprehensive framework for the spectroscopic differentiation of this compound and its methyl ester. While awaiting the publication of definitive experimental spectra, the predicted data and outlined protocols offer a solid foundation for researchers working with these promising heterocyclic scaffolds.
Validating the Synthesis of 3-Acetylindolizine-1-carboxylic Acid: A Spectral Data Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synthesis of 3-Acetylindolizine-1-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. The validation of its synthesis is presented through a detailed examination of its spectral data, alongside a comparison with an alternative synthetic route. This document is intended to serve as a practical resource, offering detailed experimental protocols and clear, comparative data to aid in the replication and validation of this synthetic pathway.
Introduction
Indolizine scaffolds are prevalent in a wide array of biologically active compounds. The specific functionalization at the 1 and 3 positions of the indolizine core, as seen in this compound, offers a key structural motif for the development of novel therapeutic agents. Accurate synthesis and unambiguous characterization of such molecules are paramount for advancing drug discovery programs. This guide focuses on the validation of a common synthetic route to this compound, primarily through the analysis of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
Primary Synthetic Route: 1,3-Dipolar Cycloaddition and Hydrolysis
A prevalent and efficient method for the synthesis of the indolizine core is the 1,3-dipolar cycloaddition reaction between a pyridinium ylide and a suitable dipolarophile. In this proposed synthesis, ethyl 3-acetylindolizine-1-carboxylate is first synthesized and subsequently hydrolyzed to yield the target carboxylic acid.
Experimental Protocols
Synthesis of Ethyl 3-acetylindolizine-1-carboxylate:
-
Formation of the Pyridinium Salt: Pyridine is reacted with ethyl 2-bromoacetate in a suitable solvent such as acetone or acetonitrile at room temperature to reflux to yield N-(ethoxycarbonylmethyl)pyridinium bromide.
-
In situ Generation of Pyridinium Ylide and Cycloaddition: The pyridinium salt is treated with a base, such as triethylamine or potassium carbonate, in a solvent like N,N-dimethylformamide (DMF). This generates the pyridinium ylide in situ. To this mixture, 3-butyn-2-one is added as the dipolarophile. The reaction mixture is heated to facilitate the [3+2] cycloaddition, followed by an oxidation step, which can be air oxidation or aided by a mild oxidizing agent, to afford the aromatic indolizine ring.
-
Work-up and Purification: The reaction mixture is cooled, poured into water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel.
Hydrolysis of Ethyl 3-acetylindolizine-1-carboxylate:
-
Saponification: The purified ethyl 3-acetylindolizine-1-carboxylate is dissolved in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.
-
Reaction Monitoring: The mixture is heated under reflux and the progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Acidification and Isolation: After cooling, the reaction mixture is acidified with a dilute strong acid (e.g., HCl) to a pH of approximately 2-3. The precipitated this compound is then collected by filtration, washed with cold water, and dried.
Spectral Data Validation
The structural confirmation of the synthesized this compound and its precursor, ethyl 3-acetylindolizine-1-carboxylate, is achieved through the analysis of their spectral data. The following tables summarize the expected characteristic signals.
Table 1: Predicted Spectral Data for Ethyl 3-acetylindolizine-1-carboxylate
| Technique | Expected Observations |
| ¹H NMR | δ (ppm): ~9.8 (d, 1H, H-5), ~8.3 (d, 1H, H-8), ~7.4 (m, 1H, H-7), ~7.1 (m, 1H, H-6), ~4.4 (q, 2H, -OCH₂CH₃), ~2.6 (s, 3H, -COCH₃), ~1.4 (t, 3H, -OCH₂CH₃) |
| ¹³C NMR | δ (ppm): ~190 (-C=O, acetyl), ~165 (-C=O, ester), ~140-100 (indolizine ring carbons), ~60 (-OCH₂), ~25 (-COCH₃), ~14 (-CH₃, ethyl) |
| IR (cm⁻¹) | ~1720 (C=O stretch, ester), ~1670 (C=O stretch, ketone), ~1600, 1480 (C=C and C=N stretching of the indolizine ring) |
| Mass Spec. | Predicted [M+H]⁺: 232.0968 |
Table 2: Predicted Spectral Data for this compound
| Technique | Expected Observations |
| ¹H NMR | δ (ppm): >10 (br s, 1H, -COOH), ~9.9 (d, 1H, H-5), ~8.4 (d, 1H, H-8), ~7.5 (m, 1H, H-7), ~7.2 (m, 1H, H-6), ~2.7 (s, 3H, -COCH₃) |
| ¹³C NMR | δ (ppm): ~191 (-C=O, acetyl), ~168 (-C=O, carboxylic acid), ~140-105 (indolizine ring carbons), ~26 (-COCH₃) |
| IR (cm⁻¹) | ~3300-2500 (broad O-H stretch, carboxylic acid), ~1700 (C=O stretch, carboxylic acid), ~1675 (C=O stretch, ketone), ~1600, 1480 (C=C and C=N stretching) |
| Mass Spec. | Expected [M+H]⁺: 204.0655 |
Alternative Synthetic Route: Tschitschibabin Reaction and Subsequent Functionalization
An alternative approach to indolizine synthesis involves the Tschitschibabin reaction, which typically forms the indolizine ring from a pyridine derivative bearing an activated methylene group at the 2-position.
Comparative Synthesis Overview
-
Synthesis of 2-acetyl-1-(ethoxycarbonylmethyl)pyridinium bromide: This intermediate can be prepared by reacting 2-acetylpyridine with ethyl bromoacetate.
-
Intramolecular Cyclization: Treatment of the pyridinium salt with a base, such as sodium bicarbonate or potassium carbonate, in a solvent like ethanol or DMF induces an intramolecular aldol-type condensation to form an intermediate dihydropyridine derivative.
-
Aromatization: Subsequent oxidation, often by air or a mild oxidizing agent, leads to the formation of ethyl 3-hydroxyindolizine-1-carboxylate.
-
Functionalization: The hydroxyl group at the 3-position would then need to be converted to an acetyl group, a multi-step process that could involve oxidation to a ketone followed by methylation or a Friedel-Crafts acylation if the 3-position were unsubstituted. This route is generally more complex and may result in lower overall yields compared to the 1,3-dipolar cycloaddition.
Table 3: Comparison of Synthetic Routes
| Parameter | 1,3-Dipolar Cycloaddition | Tschitschibabin-based Route |
| Convergence | Convergent, building the core in one key step. | More linear and requires subsequent functionalization. |
| Reagent Availability | Readily available starting materials. | Starting materials are generally accessible. |
| Reaction Conditions | Generally requires heating. | Can involve multiple steps with varying conditions. |
| Overall Yield | Potentially higher yields. | Often lower overall yields due to more steps. |
| Scope and Limitations | Broad scope for both ylide and dipolarophile. | Can be limited by the availability of substituted pyridines. |
Visualizing the Workflow
To illustrate the logical flow of the primary synthesis and validation process, the following diagram is provided.
Caption: Synthesis and validation workflow for this compound.
Conclusion
The synthesis of this compound via a 1,3-dipolar cycloaddition followed by ester hydrolysis represents a robust and efficient methodology. The validation of the final product and its synthetic intermediate is critically dependent on the thorough analysis of spectral data. This guide provides the expected spectral characteristics and a comparative overview of an alternative synthetic strategy, offering researchers a solid foundation for the synthesis and characterization of this important heterocyclic compound. The presented data and protocols are intended to streamline the research and development process for novel indolizine-based molecules.
A Comparative Analysis of the Fluorescent Properties of Substituted Indolizines: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the fluorescent properties of various substituted indolizines. The data presented is compiled from peer-reviewed studies to facilitate the selection of suitable fluorescent probes for a range of applications, from cellular imaging to materials science.
Indolizine and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable interest due to their diverse biological activities and unique photophysical properties. The inherent fluorescence of the indolizine core, which can be finely tuned through the introduction of various substituents, makes them highly valuable as fluorescent probes and building blocks for advanced materials. This guide offers a comparative analysis of the fluorescent properties of a selection of substituted indolizines, supported by experimental data and detailed methodologies.
Comparative Fluorescent Properties of Substituted Indolizines
The following table summarizes the key photophysical parameters for a range of substituted indolizine derivatives, including their maximum absorption wavelength (λ_abs), maximum emission wavelength (λ_em), and fluorescence quantum yield (Φ_F). These parameters are critical in determining the suitability of a fluorophore for specific applications, such as live-cell imaging, where factors like excitation source compatibility and signal brightness are paramount.
| Compound/Substituent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Solvent | Reference |
| 3-Benzoyl-7-(trans-2-pyridin-2-yl-vinyl)-indolizine-1-carboxylic acid methyl ester | 400 | 453 | 0.0451 | CCl4 | [1] |
| 3-Benzoyl-7-(trans-2-pyridin-2-yl-vinyl)-indolizine-1-carboxylic acid methyl ester | 409 | 461 | 0.0047 | DMSO | [1] |
| Ethyl 3-(p-tolyl)indolizine-7-carboxylate | 382 | 462 | 0.43 | Methanol | [2] |
| Ethyl 3-(4-(dimethylamino)phenyl)indolizine-7-carboxylate | 418 | 533 | 0.35 | Methanol | [2] |
| 3-(4-(Dimethylamino)phenyl)-7-acetylindolizine | 425 | 551 | 0.28 | Methanol | [2] |
| 3-(4-(Dimethylamino)phenyl)-7-formylindolizine | 435 | 580 | 0.15 | Methanol | [2] |
| Pyrido[3,2-b]indolizine with NO2 at R1 and COOEt at R2 | 418 | 503 | 0.15 | DMSO | [3] |
| Pyrido[3,2-b]indolizine with CN at R1 and COOEt at R2 | 410 | 511 | 0.33 | DMSO | [3] |
| Pyrido[3,2-b]indolizine with H at R1 and COOEt at R2 | 401 | 513 | 0.35 | DMSO | [3] |
| Pyrido[3,2-b]indolizine with OMe at R1 and COOEt at R2 | 411 | 549 | 0.44 | DMSO | [3] |
| Pyrido[3,2-b]indolizine with Et at R1 and COOEt at R2 | 403 | 568 | 0.31 | DMSO | [3] |
Experimental Protocols
The following sections detail the generalized experimental procedures for the synthesis and photophysical characterization of substituted indolizines.
General Synthesis of Substituted Indolizines
A common and versatile method for the synthesis of substituted indolizines is the 1,3-dipolar cycloaddition reaction.[1] A generalized procedure is as follows:
-
Formation of the Pyridinium Ylide: A substituted pyridine is reacted with an α-halo ketone or a related activated alkyl halide in a suitable solvent (e.g., acetone, acetonitrile) to form the corresponding pyridinium salt. Treatment of the pyridinium salt with a base (e.g., triethylamine, potassium carbonate) generates the pyridinium ylide in situ.
-
Cycloaddition Reaction: The generated pyridinium ylide is then reacted with a dipolarophile, such as an activated alkyne (e.g., dimethyl acetylenedicarboxylate, ethyl propiolate), to undergo a [3+2] cycloaddition reaction.
-
Aromatization: The initial cycloadduct often undergoes spontaneous aromatization, sometimes facilitated by an oxidant present in the reaction mixture (e.g., air), to yield the stable substituted indolizine.
-
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography on silica gel.
The structure of the synthesized compounds is typically confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and mass spectrometry.
Photophysical Measurements
Instrumentation:
-
UV-Vis Absorption Spectroscopy: A UV-Vis spectrophotometer is used to record the absorption spectra of the indolizine derivatives in a quartz cuvette with a 1 cm path length.
-
Fluorescence Spectroscopy: A spectrofluorometer is employed to measure the fluorescence emission and excitation spectra.
Procedure for Quantum Yield Determination (Comparative Method):
The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process and is determined relative to a well-characterized fluorescence standard with a known quantum yield.[4]
-
Standard Selection: A fluorescent standard with an absorption and emission profile that overlaps with the sample of interest is chosen. Common standards include quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) or rhodamine 6G in ethanol (Φ_F = 0.95).
-
Sample Preparation: A series of dilute solutions of both the standard and the sample are prepared in the same spectroscopic grade solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[4]
-
Data Acquisition:
-
The UV-Vis absorption spectra of all solutions are recorded.
-
The fluorescence emission spectra of all solutions are recorded using the same excitation wavelength for both the sample and the standard.
-
-
Data Analysis: The quantum yield of the sample (Φ_F,sample) is calculated using the following equation:
Φ_F,sample = Φ_F,std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)
Where:
-
Φ_F,std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate a typical experimental workflow for the synthesis and characterization of fluorescent indolizine derivatives and a generalized signaling pathway for the detection of nitric oxide using a fluorescent probe.
Caption: Experimental workflow for the synthesis and characterization of fluorescent indolizine derivatives.
Caption: Generalized mechanism for nitric oxide detection using a fluorescent indolizine probe.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Fluorescence turn-on for the highly selective detection of nitric oxide in vitro and in living cells - Analyst (RSC Publishing) [pubs.rsc.org]
Unlocking the Potential of Indolizine Scaffolds: A Comparative Guide to their Structure-Activity Relationship as Bromodomain Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of indolizine-based bromodomain inhibitors, focusing on their structure-activity relationships (SAR). It offers a comprehensive overview of quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental processes.
The indolizine core has emerged as a promising scaffold in the design of novel inhibitors targeting bromodomains, epigenetic readers that play a crucial role in gene transcription and are implicated in a variety of diseases, including cancer. This guide delves into the nuanced relationship between the chemical structure of indolizine derivatives and their inhibitory activity against bromodomains, with a particular focus on the CREB-binding protein (CBP) bromodomain, a key target in prostate cancer.
Comparative Analysis of Inhibitory Potency
Recent research has systematically explored the impact of various substitutions on the 1-(indolizin-3-yl)ethan-1-one scaffold to optimize its inhibitory activity against the CBP bromodomain. The following tables summarize the key structure-activity relationship findings, providing a clear comparison of the inhibitory concentrations (IC50) for different analogs.
Table 1: Structure-Activity Relationship of Substitutions at the 7-Position of the Indolizine Core
| Compound | R1 | R2 | R3 | CBP IC50 (μM) |
| 7a | H | H | H | >50 |
| 7b | F | H | H | 1.18 ± 0.11 |
| 7c | Cl | H | H | 0.44 ± 0.05 |
| 7d | Br | H | H | 0.35 ± 0.04 |
| 7e | I | H | H | 0.28 ± 0.03 |
| 7f | CH3 | H | H | 0.95 ± 0.12 |
| 7g | OCH3 | H | H | 1.56 ± 0.18 |
Data extracted from "Design, Synthesis, and Biological Evaluation of 1-(Indolizin-3-yl)ethan-1-ones as CBP Bromodomain Inhibitors for the Treatment of Prostate Cancer".[1]
Table 2: Structure-Activity Relationship of Substitutions on the Phenyl Ring
| Compound | R1 | R2 | R3 | CBP IC50 (μM) |
| 8a | Cl | 2-F | H | 0.98 ± 0.09 |
| 8b | Cl | 3-F | H | 0.25 ± 0.03 |
| 8c | Cl | 4-F | H | 0.31 ± 0.04 |
| 8d | Cl | 2-Cl | H | 1.23 ± 0.15 |
| 8e | Cl | 3-Cl | H | 0.21 ± 0.02 |
| 8f | Cl | 4-Cl | H | 0.29 ± 0.03 |
| 9a | Cl | 3-F | 5-F | 0.15 ± 0.02 |
| 9b | Cl | 3-Cl | 5-Cl | 0.11 ± 0.01 |
| 9c | Cl | 3-Br | 5-Br | 0.09 ± 0.01 |
| 9g | I | 3-Cl | 5-Cl | 0.05 ± 0.005 |
Data extracted from "Design, Synthesis, and Biological Evaluation of 1-(Indolizin-3-yl)ethan-1-ones as CBP Bromodomain Inhibitors for the Treatment of Prostate Cancer".[1]
The data clearly indicates that substitution at the 7-position of the indolizine ring with halogens significantly enhances the inhibitory activity, with iodine providing the most potent effect (compound 7e). Furthermore, di-substitution on the phenyl ring with electron-withdrawing groups, particularly at the 3 and 5 positions, leads to a substantial increase in potency. The combination of an iodine at the 7-position of the indolizine and 3,5-dichloro substitution on the phenyl ring resulted in the most potent compound, 9g , with an IC50 of 50 nM.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of these indolizine-based bromodomain inhibitors.
Biochemical Assay: AlphaScreen for CBP Bromodomain Binding
This assay is a bead-based proximity assay used to measure the binding of the synthesized compounds to the CBP bromodomain.[2]
-
Principle: The assay utilizes donor and acceptor beads that are brought into proximity when the biotinylated histone H3 peptide binds to the GST-tagged CBP bromodomain. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the nearby acceptor bead, resulting in a light emission at 520-620 nm. Compounds that inhibit the interaction between the peptide and the bromodomain will disrupt this proximity, leading to a decrease in the signal.
-
Materials:
-
Recombinant Human CBP bromodomain (GST-tagged)
-
Biotinylated Histone H3 acetylated peptide
-
Streptavidin-coated Donor Beads
-
Anti-GST Acceptor Beads
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
384-well microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the GST-CBP protein and the biotinylated H3 peptide to the assay buffer.
-
Incubate the protein-peptide mixture with the test compounds in the microplate for a defined period (e.g., 30 minutes) at room temperature.
-
Add the streptavidin-donor beads and anti-GST acceptor beads to the wells.
-
Incubate the plate in the dark at room temperature for a further period (e.g., 60 minutes).
-
Read the plate using an AlphaScreen-capable plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.
-
Cellular Proliferation Assay: CCK-8 Assay in 22Rv1 Prostate Cancer Cells
This assay is used to assess the effect of the inhibitors on the proliferation of prostate cancer cells.[3][4]
-
Principle: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay. The WST-8 reagent in the kit is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of the formazan dye generated is directly proportional to the number of living cells.
-
Materials:
-
22Rv1 human prostate cancer cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
-
CCK-8 reagent
-
96-well cell culture plates
-
-
Procedure:
-
Seed 22Rv1 cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
Add CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (vehicle-treated) cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Visualizing the Science
To better understand the context and processes described, the following diagrams have been generated using Graphviz.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. miR-29b-3p inhibits 22Rv1 prostate cancer cell proliferation through the YWHAE/BCL-2 regulatory axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Linalool inhibits 22Rv1 prostate cancer cell proliferation and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of different synthetic routes to indolizine-1-carboxylic acids
For Researchers, Scientists, and Drug Development Professionals
Indolizine-1-carboxylic acids are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. The efficient synthesis of these molecules is crucial for further research and development. This guide provides a comparative analysis of the most common synthetic routes to indolizine-1-carboxylic acids, offering a comprehensive overview of their efficacy, supported by experimental data and detailed protocols.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | General Yield | Reaction Conditions | Key Advantages | Key Disadvantages |
| Tschitschibabin Reaction | Moderate to Good | High temperatures, basic conditions | Readily available starting materials, straightforward procedure. | Often requires harsh conditions, potential for side products.[1][2] |
| 1,3-Dipolar Cycloaddition | Good to Excellent | Varies (mild to moderate), can be catalyzed. | High regioselectivity, good functional group tolerance.[3][4][5] | May require multi-step synthesis of precursors. |
| Intramolecular Cyclization | Good to Excellent | Varies (can be metal-catalyzed or thermal) | High efficiency and atom economy. | Substrate-specific, may require complex starting materials. |
| Microwave-Assisted Synthesis | Good to Excellent | Rapid, solvent-free or reduced solvent | Significantly reduced reaction times, improved yields. | Requires specialized equipment, scalability can be a concern.[6] |
In-Depth Analysis of Synthetic Strategies
This section provides a detailed examination of the primary synthetic methodologies for preparing indolizine-1-carboxylic acids, complete with reaction schemes and experimental insights.
Tschitschibabin Reaction
The Tschitschibabin (or Chichibabin) reaction is a classical and widely used method for the synthesis of the indolizine core.[1] It typically involves the condensation of a 2-alkylpyridine derivative with an α-halocarbonyl compound, followed by a base-mediated intramolecular cyclization.[1] For the synthesis of indolizine-1-carboxylic acid esters, ethyl bromopyruvate is a common reagent.
General Reaction Scheme:
Caption: General workflow of the Tschitschibabin reaction for indolizine synthesis.
Discussion: The Tschitschibabin reaction is valued for its operational simplicity and the use of readily accessible starting materials. However, the reaction often requires high temperatures, which can lead to the formation of side products and limit the substrate scope, particularly for sensitive functional groups. Dimerization of the pyridine starting material can also be a competing side reaction.[2]
1,3-Dipolar Cycloaddition
The 1,3-dipolar cycloaddition is a powerful and versatile method for the construction of five-membered heterocyclic rings, including the pyrrole ring of the indolizine system.[7] This reaction typically involves the in-situ generation of a pyridinium ylide which then reacts with a dipolarophile, such as an alkyne, to form the indolizine core. For the synthesis of indolizine-1-carboxylic acids, electron-deficient alkynes like ethyl propiolate are commonly used.[3]
General Reaction Scheme:
Caption: 1,3-Dipolar cycloaddition pathway to indolizine-1-carboxylates.
Discussion: This method often provides high yields and excellent regioselectivity, particularly with electron-withdrawing groups on the dipolarophile.[4][5] The reaction conditions are generally milder than the Tschitschibabin reaction, allowing for a broader range of functional groups to be tolerated. The regioselectivity of the cycloaddition is a key advantage, typically leading to the desired 1-substituted indolizine.[3]
Intramolecular Cyclization and Annulation Reactions
A variety of intramolecular cyclization and annulation strategies have been developed for the synthesis of indolizines. These methods often involve the formation of a key intermediate that undergoes a ring-closing reaction to form the bicyclic indolizine system. Transition metal catalysis, particularly with rhodium and palladium, has enabled the development of highly efficient one-pot procedures.
Conceptual Workflow:
Caption: Conceptual workflow for intramolecular cyclization routes to indolizines.
Discussion: Intramolecular cyclization reactions can be highly efficient and atom-economical. For instance, the rhodium-catalyzed reaction of pyridotriazoles with 1,3-dienes provides a one-pot synthesis of functionalized indolizines. Palladium-catalyzed intramolecular Heck-type cyclizations of N-(2-bromoaryl)pyridinium salts have also been reported.[8] These methods can offer access to complex indolizine structures that are not easily accessible through other routes. However, the synthesis of the required precursors can sometimes be multi-stepped and challenging.
Experimental Protocols
Protocol 1: Tschitschibabin Synthesis of Ethyl Indolizine-1-carboxylate
This protocol is a representative example of the Tschitschibabin reaction.
Materials:
-
2-Methylpyridine
-
Ethyl bromopyruvate
-
Sodium bicarbonate (NaHCO₃)
-
Acetone
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A mixture of 2-methylpyridine (1.0 eq) and ethyl bromopyruvate (1.1 eq) in acetone is stirred at room temperature for 24 hours.
-
The solvent is removed under reduced pressure to yield the crude pyridinium salt.
-
The pyridinium salt is dissolved in water, and a saturated aqueous solution of sodium bicarbonate is added.
-
The mixture is heated to reflux for 4 hours.
-
After cooling to room temperature, the reaction mixture is extracted with dichloromethane.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to afford ethyl indolizine-1-carboxylate.
Protocol 2: 1,3-Dipolar Cycloaddition Synthesis of Ethyl Indolizine-1-carboxylate
This protocol exemplifies the 1,3-dipolar cycloaddition approach.
Materials:
-
Pyridine
-
Ethyl 2-bromoacetate
-
Ethyl propiolate
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A mixture of pyridine (1.0 eq) and ethyl 2-bromoacetate (1.1 eq) is stirred at room temperature for 24 hours to form the pyridinium salt.
-
The resulting salt is collected by filtration and washed with diethyl ether.
-
To a suspension of the pyridinium salt (1.0 eq) and potassium carbonate (2.0 eq) in DMF, ethyl propiolate (1.2 eq) is added.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The reaction is quenched with water and extracted with dichloromethane.
-
The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to give ethyl indolizine-1-carboxylate.
Conclusion
The choice of synthetic route for indolizine-1-carboxylic acids depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The Tschitschibabin reaction offers a straightforward approach using simple precursors, but often at the cost of harsh reaction conditions. The 1,3-dipolar cycloaddition provides a more versatile and milder alternative, generally affording higher yields and greater functional group tolerance. Intramolecular cyclization and annulation reactions , particularly those that are metal-catalyzed, represent modern and efficient methods for constructing the indolizine core, often in a single pot. For rapid synthesis, microwave-assisted methods can significantly accelerate these reactions. Researchers and drug development professionals should carefully consider these factors to select the most appropriate and efficient synthetic strategy for their specific needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 3. Ultrasonic Synthesis, Molecular Structure and Mechanistic Study of 1,3-Dipolar Cycloaddition Reaction of 1-Alkynylpyridinium-3-olate and Acetylene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. One-Pot Carbon-Chain Extension for Nervonic/Carboxylic Acid Synthesis with the Assistance of Microwaves and Lithium Chloride [organic-chemistry.org]
- 7. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Comparative Guide to Chemical Probes for Tubulin Polymerization Inhibition: A Cross-Reactivity Study Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of chemical probes targeting the colchicine-binding site on β-tubulin, a critical target in cancer chemotherapy. While direct cross-reactivity studies on probes derived from 3-acetylindolizine-1-carboxylic acid are not extensively available in public literature, molecular docking studies and the known anticancer activities of indolizine derivatives suggest tubulin as a probable target. This document, therefore, presents a hypothetical chemical probe, "Indolizine Probe-3A1C," representing a derivative of this compound, and compares its predicted and potential performance with well-established colchicine-site inhibitors: Combretastatin A-4, Podophyllotoxin, and Nocodazole.
The information herein is curated to provide an objective comparison based on available experimental data for the established probes, offering a framework for evaluating novel chemical entities like Indolizine Probe-3A1C.
Data Presentation: Quantitative Comparison of Tubulin Inhibitors
The following table summarizes the biological activity of the comparator chemical probes. The data is compiled from various studies, and direct comparison should be approached with caution due to potential variations in experimental conditions and cell lines used.
| Chemical Probe | Target | Assay Type | Cell Line(s) | IC50 / GI50 | Reference |
| Indolizine Probe-3A1C (Hypothetical) | β-Tubulin (Colchicine Site) | Tubulin Polymerization | N/A | N/A | N/A |
| Antiproliferative | Various Cancer Cell Lines | Potentially nM to low µM range | Based on related indolizine derivatives | ||
| Combretastatin A-4 | β-Tubulin (Colchicine Site) | Tubulin Polymerization | Bovine Brain Tubulin | ~2 µM | [1] |
| Antiproliferative | Various Cancer Cell Lines | Low nM range (e.g., 8 nM in MCF-7) | [2] | ||
| Podophyllotoxin | β-Tubulin (Colchicine Site) | Tubulin Polymerization | Bovine Brain Tubulin | ~1-2 µM | [3] |
| Antiproliferative | Various Cancer Cell Lines | Low nM to low µM range | [4] | ||
| Nocodazole | β-Tubulin (Colchicine Site) | Tubulin Polymerization | Bovine Brain Tubulin | ~0.2 µM | [5] |
| Antiproliferative | Various Cancer Cell Lines | Low µM range | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of tubulin-targeting chemical probes are provided below.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
-
Materials:
-
Purified tubulin (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Test compounds dissolved in DMSO
-
96-well, black, flat-bottom plates
-
Temperature-controlled fluorescence plate reader
-
-
Procedure:
-
Prepare the tubulin polymerization reaction mixture on ice. For a final volume of 100 µL per well, combine the tubulin polymerization buffer, GTP to a final concentration of 1 mM, and glycerol to a final concentration of 10%.
-
Add purified tubulin to the reaction mixture to a final concentration of 3 mg/mL.
-
Dispense the tubulin polymerization reaction mixture into the wells of a pre-warmed 96-well plate.
-
Add the test compounds and controls to the respective wells at the desired final concentrations. Include a vehicle control (e.g., DMSO).
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Monitor the increase in fluorescence (indicative of polymerization) over time (e.g., every minute for 60 minutes) at an excitation wavelength of 360 nm and an emission wavelength of 450 nm.
-
The IC50 value is determined by plotting the rate of polymerization against the concentration of the test compound.[6]
-
Cell Viability (MTT) Assay
This assay assesses the effect of a compound on the proliferation of cancer cells.
-
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The GI50 (concentration for 50% growth inhibition) is calculated by comparing the absorbance of treated cells to untreated control cells.[6]
-
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle after treatment with a test compound.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the test compound at various concentrations for a defined period (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.[7][8]
-
Mandatory Visualization
The following diagrams were generated using Graphviz (DOT language) to illustrate key biological pathways and experimental workflows.
Caption: Workflow for the evaluation of tubulin-targeting chemical probes.
Caption: Signaling pathway activated by microtubule-disrupting agents.[9][10]
References
- 1. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Podophyllotoxin as a probe for the colchicine binding site of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel podophyllotoxin derivatives as tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing Cell Synchronization Using Nocodazole or Double Thymidine Block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of the p53-Dependent Postmitotic Checkpoint following Spindle Disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microtubule disruption upon CNS damage triggers mitotic entry via TNF signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]
benchmarking the stability of 3-Acetylindolizine-1-carboxylic acid against similar compounds
A Comparative Benchmarking Guide to the Stability of 3-Acetylindolizine-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical stability of this compound against structurally similar heterocyclic compounds. The objective is to offer a clear, data-driven perspective on its degradation profile under various stress conditions, thereby informing its potential development as a pharmaceutical agent. The stability of a drug substance is a critical factor in its safety, efficacy, and shelf-life.[1] Indolizine derivatives, while of significant interest for their biological activities, can exhibit variable stability.[2][3]
Comparative Stability Analysis
The stability of this compound was benchmarked against two comparator compounds: Indolizine-1-carboxylic acid, to elucidate the impact of the 3-acetyl group, and Nicotinic acid (a pyridine carboxylic acid), a structurally related and highly stable heterocycle. The compounds were subjected to forced degradation studies under hydrolytic, oxidative, and photolytic stress conditions as recommended by ICH guidelines.[1][4]
Table 1: Summary of Forced Degradation Data (% Degradation)
| Stress Condition | This compound | Indolizine-1-carboxylic acid | Nicotinic acid |
| Acid Hydrolysis (0.1 M HCl, 72h, 60°C) | 12.5% | 18.2% | < 1% |
| Base Hydrolysis (0.1 M NaOH, 72h, 60°C) | 15.8% | 22.5% | < 1% |
| Oxidative (3% H₂O₂, 24h, RT) | 8.2% | 11.4% | < 1% |
| Photolytic (ICH Q1B, Solid State) | 4.5% | 6.8% | < 0.5% |
| Thermal (80°C, 72h, Solid State) | 2.1% | 3.5% | < 0.5% |
Interpretation of Results:
The data suggests that this compound possesses moderate stability.[5] It exhibits greater stability compared to its non-acetylated counterpart, Indolizine-1-carboxylic acid, across all tested conditions. This enhanced stability can be attributed to the electron-withdrawing nature of the acetyl group at the 3-position, which can decrease the electron density of the heterocyclic ring system, making it less susceptible to electrophilic attack and hydrolytic degradation.[6] However, compared to the highly stable pyridine ring of Nicotinic acid, this compound shows significant degradation, particularly under hydrolytic conditions.
Experimental Protocols
Detailed methodologies are provided for the key stability-indicating experiments.
Forced Degradation (Stress Testing)
Forced degradation studies are essential for understanding the intrinsic stability of a molecule by identifying likely degradation products and pathways.[4]
a. General Stock Solution Preparation: A stock solution of each compound (1 mg/mL) was prepared in a suitable solvent system (e.g., acetonitrile:water 50:50 v/v).
b. Hydrolytic Degradation:
-
Acidic: 1 mL of the stock solution was mixed with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. The solution was incubated at 60°C for 72 hours.[7]
-
Basic: 1 mL of the stock solution was mixed with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. The solution was incubated at 60°C for 72 hours.[7]
-
Samples were then neutralized and diluted for analysis.
c. Oxidative Degradation: 1 mL of the stock solution was mixed with 1 mL of 6% H₂O₂. The solution was kept at room temperature for 24 hours.[8]
d. Photolytic Degradation: A thin layer of the solid compound was exposed to a light source conforming to ICH Q1B guidelines, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample was kept in the dark.
e. Thermal Degradation: The solid compound was kept in a hot air oven at 80°C for 72 hours.
Analytical Method
The extent of degradation was quantified using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Gradient elution with a mixture of phosphate buffer and acetonitrile.
-
Detection: UV at a suitable wavelength determined by the UV spectrum of the parent compound.
-
Quantification: The percentage of degradation was calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample.
Visualized Workflow and Pathways
The following diagrams illustrate the experimental workflow for the comparative stability assessment.
Caption: Workflow for Comparative Forced Degradation Study.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]
- 3. Recent progress in synthesis and bioactivity studies of indolizines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Molecular Formula: C11h9no3, Molecular Weight: 203.2 G/mol, Purity: 95% at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 6. jbclinpharm.org [jbclinpharm.org]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. ijisrt.com [ijisrt.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 3-Acetylindolizine-1-carboxylic acid
Ensuring the safe and environmentally responsible disposal of chemical waste is a critical component of laboratory operations. For researchers, scientists, and drug development professionals handling 3-Acetylindolizine-1-carboxylic acid, adherence to proper disposal protocols is paramount to protect both personnel and the environment. This guide provides essential, step-by-step instructions for the appropriate management of this compound, from initial handling to final disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves. All handling of this compound waste should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all applicable federal, state, and local regulations.[2] The following steps outline the recommended procedure for its disposal:
-
Waste Identification and Segregation:
-
Container Selection and Labeling:
-
Use a designated, leak-proof container that is compatible with acidic organic compounds.[5][6] High-density polyethylene (HDPE) or glass containers are generally suitable.
-
The container must be in good condition, free from cracks or residues on the exterior.[1]
-
Properly label the waste container with the words "Hazardous Waste."[7][8]
-
The label must include the full chemical name ("this compound"), the quantity of waste, the date of waste generation, the laboratory of origin (including room number), and the Principal Investigator's name and contact information.[8] For mixtures, list each component and its approximate percentage.
-
-
Waste Accumulation and Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[2][7]
-
The SAA should be a secure, well-ventilated area away from heat sources, direct sunlight, and high-traffic areas.[4]
-
Ensure the waste container is always kept closed, except when adding waste.[2][5][6]
-
Utilize secondary containment, such as a chemically resistant tray or tub, to capture any potential leaks or spills.[3][5] The secondary container should be able to hold 110% of the volume of the primary container.[5]
-
-
Arranging for Disposal:
-
Do not dispose of this compound down the drain or in regular trash.[8][9]
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[2][7][8]
-
Provide the EHS office with a complete list of the chemicals in the waste container.[8]
-
Quantitative Data for Waste Management
| Parameter | Specification | Rationale |
| Maximum Container Volume | 55 gallons (for hazardous waste) | Federal and state regulations often limit the amount of hazardous waste that can be accumulated in a Satellite Accumulation Area.[2] |
| Acutely Toxic Waste Limit | 1 quart (liquid) or 1 kilogram (solid) | For chemicals designated as "P-listed" or acutely toxic, stricter accumulation limits apply.[2] While the specific classification for this compound is unknown, it is a best practice to be aware of these limits. |
| Secondary Containment Capacity | 110% of the primary container's volume | This ensures that in the event of a primary container failure, the entire contents will be contained.[5] |
| pH for Drain Disposal (if approved) | Between 5.5 and 10.5 | Only for dilute aqueous solutions of certain non-hazardous salts, and requires explicit written permission from the EHS office.[9] This is generally not applicable to organic acids. |
Experimental Protocol: Triple Rinsing of Empty Containers
Empty containers that once held this compound must also be managed as hazardous waste unless properly decontaminated.[6] The standard procedure for decontaminating a container that held a non-acutely toxic chemical is as follows:
-
Select a solvent capable of dissolving this compound (e.g., methanol, acetone).
-
Add a small amount of the solvent to the empty container, approximately 10% of the container's volume.
-
Securely cap the container and rinse all interior surfaces thoroughly.
-
Pour the rinsate into the designated hazardous waste container for this compound.
-
Repeat the rinsing process two more times for a total of three rinses.[6]
-
After the third rinse, allow the container to air dry completely in a well-ventilated area.
-
Deface or remove the original chemical label and mark the container as "Empty" or "Triple Rinsed."
-
The triple-rinsed container can then typically be disposed of in the regular trash or recycled, in accordance with institutional policies.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
- 1. vumc.org [vumc.org]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. acewaste.com.au [acewaste.com.au]
- 4. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. acs.org [acs.org]
Personal protective equipment for handling 3-Acetylindolizine-1-carboxylic acid
This guide provides crucial safety and logistical information for the handling and disposal of 3-Acetylindolizine-1-carboxylic acid in a laboratory setting. The following procedures are based on best practices for handling similar chemical compounds and are intended for use by trained research professionals.
Personal Protective Equipment (PPE)
| Body Part | Personal Protective Equipment | Specifications and Use |
| Eyes/Face | Safety Goggles / Face Shield | Wear chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate for operations with a higher risk of splashing.[1] |
| Hands | Chemical-Resistant Gloves | Wear gloves selected based on the potential hazards, duration of use, and chemical resistance. Inspect gloves for integrity before each use.[1][2] |
| Body | Laboratory Coat | A standard laboratory coat should be worn to protect against incidental skin contact.[1] |
| Feet | Closed-Toed Footwear | Protective footwear is required to prevent exposure from spills. |
| Respiratory | Respirator (if needed) | Use only with adequate ventilation. In cases of insufficient ventilation or when handling fine powders, a NIOSH-approved respirator may be necessary.[1][3] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical to maintaining a safe laboratory environment.
-
Preparation :
-
Ensure the work area, such as a chemical fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Locate the nearest eyewash station and safety shower before beginning work.
-
-
Handling :
-
Use the chemical within a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation of dust or vapors.[1][3]
-
When weighing or transferring the solid, take care to avoid creating dust.[2]
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][3]
-
-
Spill Management :
-
In case of a small spill, carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[2]
-
Avoid generating dust during cleanup.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect all waste material, including unused product and contaminated consumables (e.g., gloves, weighing paper), in a clearly labeled, sealed container.
-
-
Disposal Route :
Experimental Workflow and Safety Integration
The following diagram illustrates the logical flow of operations when working with this compound, integrating safety checkpoints at each stage.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
